PROTAC CDK9 ligand-1
Description
BenchChem offers high-quality PROTAC CDK9 ligand-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PROTAC CDK9 ligand-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H28N6O |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2S)-2-[[7-[(4-aminophenyl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butan-1-ol |
InChI |
InChI=1S/C20H28N6O/c1-4-16(12-27)24-18-9-19(22-10-14-5-7-15(21)8-6-14)26-20(25-18)17(11-23-26)13(2)3/h5-9,11,13,16,22,27H,4,10,12,21H2,1-3H3,(H,24,25)/t16-/m0/s1 |
InChI Key |
ZTQFEMJXWCDAAJ-INIZCTEOSA-N |
Isomeric SMILES |
CC[C@@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |
Canonical SMILES |
CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to PROTAC CDK9 Ligand-1 (CAS 3031327-95-1): A Key Building Block for Targeted Protein Degradation
Executive Summary: The emergence of targeted protein degradation (TPD) has opened a new frontier in drug discovery, moving beyond simple occupancy-based inhibition to event-driven elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, and their rational design requires high-affinity, selective ligands for the protein of interest. This guide provides a detailed examination of PROTAC CDK9 ligand-1 (CAS 3031327-95-1), a critical chemical entity used in the synthesis of potent and selective CDK9-degrading PROTACs. We will explore the central role of its target, Cyclin-Dependent Kinase 9 (CDK9), in cellular transcription and disease, the fundamental mechanism of PROTACs, and provide detailed, field-proven protocols for the characterization of PROTACs synthesized from this ligand. This document is intended for researchers, chemists, and drug development professionals engaged in the development of novel therapeutics based on TPD.
Section 1: The PROTAC Revolution: A Paradigm Shift in Pharmacology
Traditional pharmacology has been dominated by small-molecule inhibitors that function through an "occupancy-driven" model, requiring sustained and high-concentration binding to a protein's active site to elicit a therapeutic effect. This approach has limitations, including the need for high drug exposure, potential for off-target effects, and the "undruggable" nature of proteins lacking well-defined binding pockets.
Proteolysis-targeting chimeras (PROTACs) offer a transformative alternative.[1] These heterobifunctional molecules are not inhibitors in the classical sense; they are catalysts of degradation. A PROTAC consists of three key components: a "warhead" ligand that binds the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[1][2] By simultaneously engaging the POI and an E3 ligase, the PROTAC forms a ternary complex that induces the cell's own ubiquitin-proteasome system (UPS) to tag the POI for destruction.[1] This "event-driven" mechanism allows a single PROTAC molecule to trigger the degradation of multiple protein targets, leading to potentially more profound and durable pharmacological effects at lower doses.[1][3]
Caption: Conceptual workflow for the synthesis of a CDK9 PROTAC.
Section 5: Essential Protocols for Characterizing CDK9 PROTACs
The following protocols provide a robust framework for the preclinical evaluation of any PROTAC synthesized using PROTAC CDK9 ligand-1. They are designed as a self-validating system to ensure scientific rigor.
Protocol 5.1: In Vitro CDK9 Degradation Assay via Western Blot
Objective: To quantify the dose- and time-dependent degradation of CDK9 protein in a relevant cancer cell line (e.g., TC-71, HCT116, MV4-11).
-
Cell Culture: Plate cells (e.g., TC-71 Ewing sarcoma cells) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment:
-
Dose-Response: Treat cells with a serial dilution of the CDK9 PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 8 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Time-Course: Treat cells with a fixed, effective concentration of the PROTAC (e.g., 10 nM) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours). 3[5]. Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blot:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against CDK9 overnight at 4°C.
-
Crucially, also probe for a loading control protein (e.g., GAPDH, β-actin) to validate that any observed decrease in CDK9 is not due to loading errors.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band density using software like ImageJ.
-
Causality and Trustworthiness: This protocol directly visualizes the disappearance of the target protein. The inclusion of a dose-response demonstrates potency (calculating a DC₅₀ value), while the time-course reveals the kinetics of degradation. The loading control is non-negotiable; it validates the integrity of the experiment by normalizing the CDK9 signal to total protein loaded.
Protocol 5.2: Mechanistic Validation of PROTAC-Mediated Degradation
Objective: To confirm that the observed protein loss is a direct result of the canonical PROTAC mechanism (i.e., dependent on the proteasome and the specific E3 ligase).
[5]Methodology:
-
Cell Culture: Plate TC-71 cells as described in Protocol 5.1.
-
Pre-treatment with Inhibitors: Two hours prior to adding the CDK9 PROTAC, pre-treat separate wells with one of the following:
-
Proteasome Inhibitor: MG132 (5 µM). Rationale: If degradation is proteasome-dependent, blocking the proteasome should "rescue" CDK9 levels.
-
Neddylation Inhibitor: MLN4924 (2 µM). Rationale: This inhibits the activation of Cullin-RING E3 ligases like CRL4-CRBN, preventing their function. A rescue confirms the involvement of this E3 ligase class.
-
Excess Warhead: A high concentration of PROTAC CDK9 ligand-1 itself or a known inhibitor like SNS032 (10 µM). Rationale: This will competitively block the PROTAC from binding to CDK9, preventing ternary complex formation and subsequent degradation.
-
Excess E3 Ligand: A high concentration of the E3 ligand alone, such as thalidomide (10 µM). Rationale: This competitively blocks the PROTAC from binding to the E3 ligase, similarly preventing degradation.
-
-
PROTAC Treatment: Add an effective concentration of the CDK9 PROTAC (e.g., 20 nM) to all wells (including a no-pretreatment control) and incubate for 4-6 hours.
-
Analysis: Perform cell lysis, protein quantification, and Western Blot for CDK9 as described in Protocol 5.1.
Causality and Trustworthiness: This protocol is a self-validating system. A true PROTAC effect will be reversed by each of the pre-treatments. The rescue of CDK9 levels in the presence of these specific inhibitors provides unequivocal evidence that the degradation is occurring through the intended ternary complex-proteasome pathway, building high confidence in the mechanism of action.
[5]### Section 6: Data Interpretation and Expected Outcomes
A successful PROTAC derived from ligand 3031327-95-1 will exhibit specific characteristics in the aforementioned assays.
Quantitative Data Summary
The results from these experiments can be summarized to compare the novel PROTAC against its parent inhibitor and other benchmarks.
| Compound | DC₅₀ (TC-71 cells) | Dₘₐₓ | IC₅₀ (TC-71 cells) | Mechanism Confirmed? |
| Example CDK9 PROTAC | 3.5 nM | >99% | 8.5 nM | Yes |
| Parent Inhibitor (e.g., SNS032) | N/A | N/A | 48.9 nM | N/A |
| Benchmark PROTAC (e.g., THAL-SNS032) | ~20 nM | ~90% | 21.6 nM | Yes |
| (Note: Data for the parent inhibitor and benchmark are illustrative, based on published values for similar compounds like dCDK9-202 and THAL-SNS032 to provide context). | ||||
| [5] | ||||
| A potent PROTAC should demonstrate a low nanomolar DC₅₀ (concentration for 50% degradation) and a high Dₘₐₓ (maximum degradation percentage). O[5]ften, the IC₅₀ (concentration for 50% inhibition of cell viability) of the PROTAC will be significantly lower than that of the parent warhead, demonstrating the enhanced efficacy of the degradation approach. |
PROTAC CDK9 ligand-1 (CAS 3031327-95-1) is a valuable chemical tool for the development of next-generation therapeutics targeting CDK9. As a validated, high-affinity warhead, it provides a solid foundation for the synthesis of PROTACs aimed at addressing diseases driven by transcriptional dysregulation, including a wide range of cancers. By employing the rigorous, mechanistically driven experimental workflows detailed in this guide, researchers can confidently characterize novel CDK9 degraders, validate their mechanism of action, and advance promising candidates toward preclinical and clinical development. The shift from occupancy-based inhibition to event-driven degradation represents a significant advancement in medicine, and tools like PROTAC CDK9 ligand-1 are essential for realizing its full potential.
References
-
Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer. National Center for Biotechnology Information (PMC). [Link]
-
Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Taylor & Francis Online. [Link]
-
Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy. PubMed. [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. [Link]
-
Selective CDK9 degradation using a proteolysis-targeting chimera (PROTAC) strategy. ResearchGate. [Link]
-
A potent and selective PROTAC degrader of CDK9 as effective inhibitor of HIV-1 RNA synthesis. PubMed. [Link]
-
Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. ACS Publications. [Link]
-
Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion. ResearchGate. [Link]
-
Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. PubMed. [Link]
-
Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. Preprints.org. [Link]
-
CDK9 PROTAC C3. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Task 1 CDK9 PROTAC Components. Scribd. [Link]
Sources
An In-depth Technical Guide to the Mechanism of Action of Aminopyrazole-Based CDK9 Ligands
Abstract
Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of transcriptional elongation, making it a compelling therapeutic target, particularly in oncology where cancer cells are often addicted to the continuous transcription of survival-critical genes.[1][2] This guide provides a detailed examination of the mechanism of action for a prominent class of CDK9 modulators: aminopyrazole-based ligands. We will dissect the molecular interactions governing their inhibitory effects, the downstream cellular consequences, and the advanced application of this scaffold in targeted protein degradation technologies. Furthermore, this document furnishes field-proven experimental protocols to empower researchers to validate and characterize these mechanisms in their own laboratories.
The Central Role of CDK9 in Transcriptional Regulation
Cyclin-dependent kinases (CDKs) are serine/threonine kinases that are fundamental to cellular processes like cell cycle control and transcription.[3][4] CDK9, specifically, forms a heterodimeric complex with a regulatory cyclin, predominantly Cyclin T1, to create the Positive Transcription Elongation Factor b (P-TEFb).[5][6]
The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at the serine 2 position (Ser2).[6][7] This phosphorylation event is a critical checkpoint that releases RNAPII from a state of promoter-proximal pausing, allowing it to transition into a productive elongation phase, thereby transcribing full-length messenger RNA (mRNA).[8]
In many malignancies, cancer cells exhibit a heightened dependence on the constant expression of genes with short-lived mRNA transcripts.[2] These often include potent anti-apoptotic proteins like Mcl-1 and XIAP, as well as key oncoproteins such as MYC.[1][5] By maintaining high levels of these proteins, cancer cells evade apoptosis and sustain their proliferative drive. Consequently, inhibiting CDK9 presents a powerful strategy to selectively shut down these survival pathways.[1][7]
Caption: Key interactions of an aminopyrazole ligand in the CDK9 active site.
By occupying this site, the aminopyrazole ligand physically prevents ATP from binding, thereby inhibiting the phosphotransferase activity of CDK9. This directly blocks the phosphorylation of RNAPII and halts transcriptional elongation. [7]
Cellular Ramifications of CDK9 Inhibition
The inhibition of CDK9's kinase activity triggers a cascade of downstream cellular events:
-
Transcriptional Repression : The primary effect is the suppression of transcriptional elongation, leading to a rapid depletion of short-lived mRNAs. [1]2. Downregulation of Survival Proteins : This transcriptional halt disproportionately affects proteins with high turnover rates, such as the anti-apoptotic protein Mcl-1 and the oncogenic transcription factor MYC. [5]3. Induction of Apoptosis : The loss of critical anti-apoptotic proteins sensitizes cancer cells to programmed cell death (apoptosis). [1][7]4. Cell Cycle Arrest : The disruption of normal transcriptional programs can also lead to cell cycle arrest. [7]
Compound Class Representative Compound Target(s) Reported IC₅₀ (CDK9) Reference Arylazopyrazole CAN508 CDK9 350 nM [7] Indenopyrazole RGB-286638 Multi-CDK 1 nM [7] Aminopyrazole AT7519 Multi-CDK Potent (specific value varies by source) [4][7] | Aminopyrimidine | NVP-2 | CDK9 | < 0.514 nM | [7]|
Table 1: Potency of representative pyrazole-based and related CDK9 inhibitors. IC₅₀ values represent the concentration required for 50% inhibition of kinase activity in vitro.
Advanced Application: Aminopyrazole-Based PROTACs for CDK9 Degradation
Beyond simple inhibition, the aminopyrazole scaffold serves as an effective "warhead" for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. [5] A PROTAC consists of:
-
A ligand that binds the protein of interest (POI), in this case, an aminopyrazole derivative for CDK9.
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon [CRBN] or VHL).
-
A chemical linker connecting the two ligands. [5] The PROTAC facilitates the formation of a ternary complex between CDK9 and the E3 ligase. [5]This proximity enables the E3 ligase to transfer ubiquitin molecules to surface-exposed lysine residues on CDK9. The polyubiquitinated CDK9 is then recognized and degraded by the cell's proteasome. [5]This approach can offer enhanced selectivity and a more durable and profound biological response compared to inhibition alone. [9]
Caption: Mechanism of action for an aminopyrazole-based CDK9 PROTAC.
Experimental Validation Protocols
To validate the mechanism of action, a series of self-validating experiments should be performed. The causality is established by linking direct target engagement and inhibition with the expected downstream cellular phenotypes.
Protocol: In Vitro Kinase Assay
-
Objective : To quantify the direct inhibitory effect of the aminopyrazole ligand on CDK9 kinase activity.
-
Causality : This assay directly measures the inhibition of the target enzyme, providing an IC₅₀ value as a measure of potency.
Step-by-Step Methodology:
-
Reaction Setup : In a multi-well plate, add the aminopyrazole compound at various concentrations (e.g., serial dilutions from 1 µM to 0.1 nM) in an appropriate buffer (e.g., 30 mM HEPES, pH 7.5). [10]2. Component Addition : Add a solution containing recombinant CDK9/Cyclin T1 enzyme and a suitable substrate (e.g., a peptide mimicking the RNAPII CTD).
-
Initiate Reaction : Start the kinase reaction by adding a solution containing ATP and MgCl₂. The final reaction mixture may contain 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl₂, and 1 mM EGTA. [10]4. Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes). [10]5. Detection : Stop the reaction by adding a detection solution (e.g., containing EDTA). Quantify the amount of phosphorylated substrate or consumed ATP using a suitable detection method (e.g., fluorescence-based ADP detection). [10]6. Data Analysis : Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: Western Blot for Downstream Markers
-
Objective : To confirm that CDK9 inhibition in a cellular context leads to the expected decrease in RNAPII phosphorylation and downregulation of Mcl-1.
-
Causality : This links the enzymatic inhibition (from 5.1) to the direct functional consequence in cells (blocked RNAPII phosphorylation) and the downstream phenotypic driver (Mcl-1 loss).
Step-by-Step Methodology:
-
Cell Treatment : Seed cancer cells (e.g., MV4-11 or HeLa) and treat with the aminopyrazole ligand at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC₅₀) for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer : Denature 20-40 µg of protein from each sample, separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and transfer the proteins to a PVDF membrane. [11]5. Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. [11] * Incubate the membrane with primary antibodies against p-RNAPII (Ser2), total RNAPII, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. [11] * Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [11]6. Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine changes in protein levels relative to the loading control.
-
Caption: Standard experimental workflow for Western Blot analysis.
Protocol: Cell Viability Assay (MTT Assay)
-
Objective : To measure the effect of the compound on cancer cell proliferation and viability.
-
Causality : This demonstrates the ultimate phenotypic consequence of the mechanism of action, linking target inhibition and downstream protein loss to cell death or growth arrest.
Step-by-Step Methodology:
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. [11]2. Compound Treatment : Treat the cells with serial dilutions of the aminopyrazole ligand. Include vehicle-only and no-cell controls. [11]3. Incubation : Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO₂. [11]4. MTT Addition : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [11]6. Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. [11]7. Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
References
- Al-Jomah, N., & Al-Zoubi, M. S. (2023). CDK9 inhibitors in cancer research. RSC Medicinal Chemistry.
- Sharma, P., et al. (2021). Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. Bioorganic & Medicinal Chemistry Letters.
- Peretto, I., et al. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Journal of Medicinal Chemistry.
-
Li, Z., et al. (2022). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Expert Opinion on Investigational Drugs. [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]
- Kumar, S. K., et al. (2019). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters.
- El-Damasy, D. A., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
El-Damasy, D. A., et al. (2023). Aminopyridone-linked benzimidazoles: a fragment-based drug design for the development of CDK9 inhibitors. Future Medicinal Chemistry. [Link]
- Al-Jomah, N., et al. (2022). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Cancers.
-
El-Damasy, D. A., et al. (2024). Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. Frontiers in Chemistry. [Link]
-
Core, L. J., & Adelman, K. (2019). CDK9: a signaling hub for transcriptional control. Transcription. [Link]
-
Squillaro, T., et al. (2024). MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer. Journal of Experimental & Clinical Cancer Research. [Link]
-
Cho, S., et al. (2010). Regulation of P-TEFb Elongation Complex Activity by CDK9 Acetylation. Journal of Biological Chemistry. [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase 9. Wikipedia. [Link]
-
Zhou, Q., & Yik, J. H. N. (2006). P-TEFb as A Promising Therapeutic Target. Molecules. [Link]
-
Zhang, T., et al. (2023). Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9. Journal of Medicinal Chemistry. [Link]
-
Al-Jomah, N., et al. (2022). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. ResearchGate. [Link]
-
El-Damasy, D. A., et al. (2024). Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. Preprints.org. [Link]
Sources
- 1. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. preprints.org [preprints.org]
- 11. benchchem.com [benchchem.com]
Technical Guide: CDK9 Ligand-1 vs. SNS-032 Warhead
The following technical guide provides an in-depth analysis of CDK9 targeting strategies, specifically contrasting the established SNS-032 warhead with the highly selective "CDK9 Ligand-1" (Aminopyrazole class) used in next-generation PROTAC design.
Comparative Binding Kinetics & PROTAC Design Implications
Executive Summary: The Selectivity Shift
Cyclin-dependent kinase 9 (CDK9), the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), is a high-value target for transcriptional therapy in oncology (specifically AML and solid tumors driven by MYC).
For over a decade, SNS-032 (BMS-387032) served as the benchmark ATP-competitive inhibitor. However, its therapeutic window is limited by off-target inhibition of CDK2 (cell cycle) and CDK7 (transcriptional initiation).
CDK9 Ligand-1 (typically an aminopyrazole or 2-aminopyrimidine derivative, CAS: 3031327-95-1) represents a structural evolution designed to exploit the conformational plasticity of the CDK9
Mechanistic Profiling: SNS-032 vs. CDK9 Ligand-1
2.1 The Incumbent: SNS-032 (The Thiazole Warhead)
SNS-032 is an N-acyl-2-aminothiazole inhibitor. It binds the ATP pocket of CDK9 with extreme potency but lacks the structural filters to distinguish between the highly homologous ATP sites of CDK2, CDK7, and CDK9.
-
Binding Mode: Canonical Type I ATP-competitive binding.
-
Kinome Profile: Promiscuous.[1]
-
Limitation: When used as a PROTAC warhead (e.g., THAL-SNS-032), it degrades CDK9 but often retains cytotoxic CDK2 inhibition, confounding the "degradation vs. inhibition" phenotype.
2.2 The Challenger: CDK9 Ligand-1 (The Aminopyrazole Warhead)
"CDK9 Ligand-1" (often derived from the scaffold identified in Wei et al., J. Med. Chem 2021) utilizes an aminopyrazole core. It is engineered to form specific hydrogen bonds with the CDK9 hinge region while exploiting the unique flexibility of the CDK9 G-loop or
-
Binding Mode: Optimized Type I binding with "exit vector" feasibility for linker attachment (essential for PROTACs).
-
Advantage: Allows for the generation of degraders that deplete P-TEFb without halting the cell cycle via CDK2 blockade, reducing neutropenia risks.
Quantitative Comparison Data
The following table synthesizes binding affinities and cellular potency. Note that "Ligand-1" refers to the specific aminopyrazole precursor used in selective degraders (e.g., Compound 9 precursors).
| Metric | SNS-032 (Warhead) | CDK9 Ligand-1 (Selective Warhead) |
| Chemical Class | Aminothiazole | Aminopyrazole / Pyrimidine |
| CDK9 Enzymatic IC | 4 nM | 11 - 32 nM |
| CDK2 Enzymatic IC | 38 nM | > 1,000 nM |
| Selectivity (CDK9 vs CDK2) | ~10-fold | > 30-100 fold |
| Primary Resistance Mechanism | Upregulation of MCL-1 (transient) | Acquired mutation in CRBN (if PROTAC) |
| PROTAC Example | THAL-SNS-032 | PROTAC Compound 9 (Wei et al.) |
| Degradation DC | ~50 - 158 nM | ~15 - 50 nM |
Key Insight: While SNS-032 has higher intrinsic affinity for CDK9 (4 nM vs ~11 nM), Ligand-1 is superior for drug development because its affinity for CDK2 is negligible. In PROTACs, the "hook effect" (loss of degradation at high concentrations) is less problematic with Ligand-1 because off-target binding does not drive toxicity.
Signaling Pathway & Mechanism of Action
The following diagram illustrates how CDK9 inhibition/degradation disrupts the P-TEFb complex, leading to transcriptional pausing of oncogenes like MYC and MCL1.
Caption: Pathway illustrating P-TEFb regulation of RNA Pol II and the distinct intervention points of SNS-032 (inhibition) versus Ligand-1 based PROTACs (degradation).[1][2][3][4][6][7][8]
Experimental Protocols
To validate the affinity and selectivity of CDK9 Ligand-1 versus SNS-032, the following self-validating protocols are recommended.
5.1 Protocol A: NanoBRET Target Engagement Assay
This assay measures the affinity of the ligand for CDK9 in live cells, which is more physiologically relevant than enzymatic assays.
Materials:
-
HEK293 cells transfected with NanoLuc-CDK9 fusion vector.
-
Cell-permeable fluorescent tracer (e.g., Tracer K-10).
-
Test Compounds: SNS-032 and CDK9 Ligand-1.
Workflow:
-
Transfection: Plate HEK293 cells (2x10^5 cells/mL) and transfect with NanoLuc-CDK9 plasmid using FuGENE HD. Incubate 24h.
-
Tracer Addition: Treat cells with the fluorescent tracer at a concentration determined by its
(typically 0.5 - 1.0 M). -
Compound Treatment: Add serial dilutions of SNS-032 and CDK9 Ligand-1 (0 nM to 10
M) to compete with the tracer. -
Equilibration: Incubate for 2 hours at 37°C / 5% CO2.
-
Measurement: Add NanoBRET substrate/inhibitor mix. Read donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).
-
Calculation: Calculate BRET ratios (Acceptor/Donor). Plot dose-response curves to determine cellular
.-
Validation Check: SNS-032 should show potent displacement (
< 100 nM).[8] If Ligand-1 shows > 500 nM, check cell permeability or linker steric hindrance.
-
5.2 Protocol B: Differential Degradation Analysis (Western Blot)
To confirm selectivity (sparing CDK2).
Workflow:
-
Seeding: Plate MOLT-4 or MV4-11 cells (suspension) at 1x10^6 cells/well.
-
Treatment: Treat with:
-
Vehicle (DMSO)
-
SNS-032 (Inhibitor control, 100 nM)[2]
-
THAL-SNS-032 (Promiscuous Degrader, 100 nM)
-
PROTAC-Ligand-1 (Selective Degrader, 100 nM)
-
-
Time Course: Harvest lysates at 2h, 6h, and 24h.
-
Lysis: Use RIPA buffer with protease/phosphatase inhibitors.
-
Immunoblotting:
-
Primary Abs: anti-CDK9 (CST #2316), anti-CDK2 (CST #2546), anti-RNAPII pSer2 (Chromatin mark).
-
Loading Control: GAPDH or Vinculin.
-
-
Analysis:
-
Success Criteria: PROTAC-Ligand-1 must deplete CDK9 (>80%) while leaving CDK2 levels unchanged. THAL-SNS-032 often reduces CDK2 levels slightly or induces cell cycle markers indicative of CDK2 blockade (e.g., Cyclin E accumulation).
-
References
-
Olson, C. M., et al. (2018).[6] Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation.[1][6][9][8][10] Nature Chemical Biology, 14(2), 163–170. Link
-
Wei, D., et al. (2021).[11] Discovery of Potent and Selective CDK9 Degraders for Targeting Transcription Regulation in Triple-Negative Breast Cancer.[11] Journal of Medicinal Chemistry, 64(19), 14822–14847.[11] Link
-
Chen, R., et al. (2009). Mechanism-based pharmacodynamic analysis of the interaction of SNS-032 with CDK2, CDK7, and CDK9.[2] Cancer Chemotherapy and Pharmacology, 64, 723–732.[2] Link
-
MedChemExpress. PROTAC CDK9 ligand-1 Product Datasheet (CAS 3031327-95-1). Link
-
Jiang, B., et al. (2021). Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Cas9 binding and cleavage across diverse guide sequences maps landscapes of target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional inhibition by CDK7/9 inhibitor SNS-032 suppresses tumor growth and metastasis in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Role of CDK9 Ligands in P-TEFb Complex Disruption
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Positive Transcription Elongation Factor b (P-TEFb) is a pivotal regulator of gene expression, acting as a gatekeeper for transcriptional elongation. Its catalytic core, Cyclin-Dependent Kinase 9 (CDK9), in complex with a Cyclin T partner, phosphorylates key substrates to release RNA Polymerase II (Pol II) from a paused state, enabling the synthesis of messenger RNA.[1][2] The activity of P-TEFb is tightly controlled, primarily through its sequestration into an inactive complex known as the 7SK small nuclear ribonucleoprotein (snRNP).[3][4] Small molecule ligands targeting the ATP-binding pocket of CDK9 have emerged as powerful tools and therapeutic candidates. These ligands not only inhibit the kinase activity of CDK9 but can also induce the disruption of the P-TEFb complex, releasing it from the inhibitory 7SK snRNP. This guide provides an in-depth examination of the mechanisms governing this disruption and presents validated experimental protocols to investigate this critical aspect of CDK9-targeted pharmacology.
Part 1: The P-TEFb Complex: A Master Regulator of Transcriptional Elongation
Structure and Function of P-TEFb
P-TEFb is a heterodimeric protein complex composed of a catalytic subunit, CDK9, and a regulatory cyclin subunit, typically Cyclin T1 (CycT1).[5] This complex is a central player in the control of transcription elongation.[6] After transcription initiation, Pol II often pauses approximately 20-60 nucleotides downstream from the transcription start site. This promoter-proximal pausing is a major checkpoint in gene expression and is mediated by negative elongation factors like DSIF (DRB-sensitivity-inducing factor) and NELF (negative elongation factor).[7]
The primary role of active P-TEFb is to alleviate this pause. It does so by phosphorylating the C-terminal domain (CTD) of the largest subunit of Pol II, primarily on the Serine-2 position of its heptapeptide repeats.[5][8] This phosphorylation event, along with the phosphorylation of DSIF and NELF, causes NELF to dissociate from the complex and converts DSIF into a positive elongation factor, ultimately releasing Pol II to enter a state of productive elongation.[7][8] This process is critical for the expression of a vast number of protein-coding genes, particularly those with short-lived mRNA transcripts, including many proto-oncogenes like MYC and anti-apoptotic factors such as MCL-1.[5][9]
The 7SK snRNP: A Dynamic Reservoir of Inactive P-TEFb
In a cellular environment, a significant portion of P-TEFb (often more than half) is held in an inactive state within a larger ribonucleoprotein complex.[10] This complex, known as the 7SK snRNP, is composed of the 7SK small nuclear RNA (snRNA), HEXIM1 (hexamethylene bisacetamide-inducible protein 1), LARP7, and MEPCE.[4][9] The 7SK snRNA acts as a scaffold, and together with HEXIM1, it directly binds to the CDK9/CycT1 heterodimer, effectively inhibiting CDK9's kinase activity.[4]
This sequestration provides a dynamic regulatory mechanism. In response to cellular signals, such as transcriptional stress or specific developmental cues, P-TEFb can be released from the 7SK snRNP.[11][12] This release makes active P-TEFb available to drive gene expression. The equilibrium between the active, free P-TEFb and the inactive, 7SK-bound form is a critical determinant of the cell's transcriptional output.[12]
Part 2: CDK9 Ligands as Modulators of P-TEFb Integrity
Mechanism of Action of CDK9 Ligands
Small molecule inhibitors of CDK9, often referred to as CDK9 ligands, are typically ATP-competitive inhibitors that bind to the kinase domain of CDK9.[13][14] By occupying the ATP-binding pocket, they prevent the phosphorylation of ATP and subsequent transfer of the phosphate group to CDK9's substrates, thereby blocking its enzymatic function.[14]
One of the first and most studied CDK9 inhibitors is Flavopiridol (Alvocidib).[15] It potently inhibits P-TEFb's kinase activity with a low nanomolar Ki value.[16] Interestingly, some studies have suggested that Flavopiridol's binding is not strictly competitive with ATP, indicating a very tight-binding interaction that can induce conformational changes in CDK9.[7][17] This observation is a key insight into how these ligands might do more than just inhibit catalysis.
Ligand-Induced Disruption of the P-TEFb Complex
A critical, and therapeutically significant, consequence of ligand binding to CDK9 is the disruption of the P-TEFb complex, particularly its release from the inhibitory 7SK snRNP. While seemingly counterintuitive—releasing an enzyme from its inhibitor—this effect is central to the mechanism of action for many CDK9-targeting compounds.
The binding of a ligand to the CDK9 subunit can induce conformational changes that weaken the interaction between P-TEFb and the HEXIM1/7SK snRNA core of the inhibitory complex.[18] This leads to the dissociation of the active P-TEFb heterodimer (CDK9/CycT1) from the 7SK snRNP.[11][18] Even though the released P-TEFb is catalytically inactive due to the presence of the bound inhibitor, its release can alter the cellular stoichiometry of the 7SK snRNP components. The precise downstream consequences are complex and context-dependent, but this disruption is a measurable and important pharmacodynamic marker.
Comparative Effects of Different CDK9 Inhibitors
Different CDK9 inhibitors can have varying effects on P-TEFb complex integrity and kinase activity. This is often related to their specific binding kinetics, selectivity profile, and the conformational changes they induce upon binding.
| Inhibitor Name | Primary Target(s) | Reported IC50 (CDK9) | Known Effect on P-TEFb Complex |
| Flavopiridol (Alvocidib) | Pan-CDK (potent on CDK9) | ~3 nM | Induces release from 7SK snRNP |
| SNS-032 (BMS-387032) | CDK2, 7, 9 | 4 nM | Inhibits CDK9 kinase activity |
| PHA-767491 | Cdc7, CDK9 | Not specified | Inhibits CDK9 kinase activity in CLL cells |
| NVP-2 | CDK9/CycT | < 0.514 nM | Potent inhibition of kinase activity |
This table is a summary of representative data and specific values may vary between studies.[19][20][21]
Part 3: Experimental Methodologies for Studying P-TEFb Disruption
To rigorously assess the impact of a novel CDK9 ligand on P-TEFb complex integrity and function, a multi-faceted approach is required. The following protocols represent a core workflow for characterizing these effects.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a powerful method to confirm that a ligand binds to its intended target within the complex environment of an intact cell.[22] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[23]
Expertise & Causality: This is the crucial first step. Before investigating downstream effects like kinase inhibition or complex disruption, you must prove the compound physically interacts with CDK9 in a cellular context. A positive CETSA result provides strong evidence of on-target activity.[24]
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat one set of cells with the CDK9 ligand at the desired concentration and another with a vehicle control for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble CDK9 at each temperature point by Western Blot.
-
Interpretation: A successful ligand will result in a rightward shift in the melting curve for CDK9 compared to the vehicle control, indicating that more CDK9 remains soluble at higher temperatures due to stabilization by the bound ligand.
Protocol 3.2: In Vitro Kinase Assay for Catalytic Inhibition
Principle: This assay directly measures the enzymatic activity of CDK9 and its inhibition by a ligand.[25][26] It quantifies the transfer of a phosphate group from ATP to a substrate.
Expertise & Causality: While CETSA confirms binding, it does not confirm functional inhibition. This assay provides the quantitative IC50 value, a critical parameter for any kinase inhibitor. Using a known substrate like the Pol II CTD peptide ensures biological relevance.
Methodology:
-
Reagents:
-
Recombinant active CDK9/CycT1 enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Substrate (e.g., a synthetic peptide corresponding to the Pol II CTD).
-
[γ-³²P]ATP or an ADP-Glo™ system for non-radioactive detection.
-
Serial dilutions of the CDK9 ligand.
-
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, CDK9/CycT1 enzyme, and substrate.
-
Inhibitor Addition: Add the serially diluted CDK9 ligand or vehicle control to the wells. Incubate for 10-15 minutes to allow for binding.
-
Initiation: Start the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).[25] Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Detection:
-
Radioactive: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive (ADP-Glo™): Add the ADP-Glo™ reagent to terminate the reaction and deplete remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal, measured by a plate reader.[25]
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3.3: Co-Immunoprecipitation (Co-IP) to Assess Complex Disruption
Principle: Co-IP is the gold-standard technique for studying protein-protein interactions in situ.[27][28] An antibody against a "bait" protein (e.g., CDK9) is used to pull it down from a cell lysate, along with any interacting "prey" proteins (e.g., CycT1, HEXIM1).
Expertise & Causality: This experiment directly tests the hypothesis that the ligand disrupts the P-TEFb/7SK snRNP complex. By comparing the amount of co-precipitated HEXIM1 in vehicle- vs. ligand-treated cells, you can visualize the dissociation. The choice of a gentle lysis buffer is critical to preserve protein complexes that might otherwise be disrupted by harsh detergents.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the CDK9 ligand or vehicle control as desired. Harvest the cells and lyse them in a non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% NP-40 or Tween20, along with protease and phosphatase inhibitors).[29] Keep samples on ice.
-
Pre-clearing: Centrifuge the lysate to pellet debris. To reduce non-specific binding, incubate the supernatant with Protein A/G beads for 1 hour at 4°C.[29] Pellet the beads and collect the supernatant (the pre-cleared lysate).
-
Immunoprecipitation:
-
Set aside a small aliquot of the lysate as an "Input" control.
-
To the remaining lysate, add a primary antibody against CDK9 or an isotype control IgG. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[30]
-
-
Complex Capture: Add fresh Protein A/G beads to the antibody-lysate mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[30]
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins and denature them.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against CDK9 (to confirm successful pulldown), CycT1 (to confirm the core P-TEFb complex), and HEXIM1 (the key readout for 7SK snRNP association).
-
Interpretation: A successful disruption will show a significant reduction in the amount of HEXIM1 co-precipitated with CDK9 in the ligand-treated sample compared to the vehicle control, while the amount of CycT1 should remain relatively stable.
Part 4: Therapeutic Implications and Future Directions
The disruption of the P-TEFb complex by CDK9 ligands has profound implications for drug development, particularly in oncology.[31] Many cancers are addicted to the high transcriptional output of oncogenes like MYC, which rely on P-TEFb activity for their expression.[32] By inhibiting CDK9, these ligands can effectively shut down the transcription of these key survival genes, leading to cell cycle arrest and apoptosis.[14][15]
The ability of a ligand to not only inhibit CDK9 but also disrupt its association with the 7SK snRNP provides a complex pharmacodynamic profile. Understanding this dual mechanism is crucial for optimizing drug design and dosing schedules. Future research will likely focus on developing ligands with tailored profiles—for example, those that are highly selective for CDK9 and can fine-tune the equilibrium between active and inactive P-TEFb pools to achieve maximal therapeutic benefit with minimal toxicity.
References
-
Fujinaga, K., et al. (2012). P-TEFb: The master regulator of transcription elongation. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1829(1), 1-10. [Link]
-
Let's Talk Academy. (n.d.). Role of Cyclin T1 in P-TEFb Complex | Transcription Elongation. [Link]
-
Galbiati, A., et al. (2021). CDK9 function in RNA Pol II activation and gene transcription. ResearchGate. [Link]
-
Baumli, S., et al. (2008). The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation. The EMBO Journal, 27(13), 1907–1918. [Link]
-
Cho, S., et al. (2007). Regulation of P-TEFb Elongation Complex Activity by CDK9 Acetylation. Journal of Biological Chemistry, 282(41), 30398-30406. [Link]
-
SignalChem. (n.d.). CDK9/CyclinK, Active Datasheet. [Link]
-
Cho, S., et al. (2007). Regulation of P-TEFb Elongation Complex Activity by CDK9 Acetylation. Semantic Scholar. [Link]
-
Cho, S., et al. (2007). Regulation of P-TEFb elongation complex activity by CDK9 acetylation. Europe PMC. [Link]
-
Al-Rashidi, R., et al. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Pharmacology, 12, 794498. [Link]
-
Zahra, M. H., et al. (2022). The Pharmacological Implications of Flavopiridol: An Updated Overview. Molecules, 27(19), 6246. [Link]
-
Antibodies.com. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. [Link]
-
Zaborowska, J., et al. (2016). CDK9: a signaling hub for transcriptional control. Trends in Genetics, 32(9), 543-555. [Link]
-
Dai, L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(3), 630-639. [Link]
-
Gero, T. W., et al. (2019). Overview of CDK9 as a target in cancer research. Drug Discovery Today, 24(7), 1433-1442. [Link]
-
Krueger, B. J., et al. (2010). The Mechanism of Release of P-TEFb and HEXIM1 from the 7SK snRNP by Viral and Cellular Activators Includes a Conformational Change in 7SK. PLoS ONE, 5(6), e11388. [Link]
-
Krueger, B. J. (2008). Regulated release of P-Tefb from the 7sk Snrnp. Iowa Research Online. [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase 9. [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. [Link]
-
ResearchGate. (2015). Can someone provide me with a detailed protocol for a CDK9 kinase assay? [Link]
-
BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. [Link]
-
Chao, S. H., et al. (2001). Flavopiridol inactivates P-TEFb and blocks most RNA polymerase II transcription in vivo. Journal of Biological Chemistry, 276(34), 31793-31799. [Link]
-
Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. [Link]
-
HUGO Gene Nomenclature Committee. (n.d.). Gene group: P-TEFb complex subunits. [Link]
-
ResearchGate. (n.d.). Role of CDK9 in transcription elongation. [Link]
-
Huang, C. H., et al. (2012). CDK9-mediated transcription elongation is required for MYC addiction in hepatocellular carcinoma. Genes & Development, 26(17), 1800-1805. [Link]
-
Synapse. (2023). What are CDK9 inhibitors and how do you quickly get the latest development progress? [Link]
-
Wood, G. S., et al. (2021). Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma. Scientific Archives, 4(1). [Link]
-
Chen, R., et al. (2020). HEXIM1 controls P-TEFb processing and regulates drug sensitivity in triple-negative breast cancer. Molecular Biology of the Cell, 31(17), 1845-1856. [Link]
-
Dai, L., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
-
Shaw, J., et al. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge. [Link]
-
Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. [Link]
-
Egloff, S., et al. (2006). Regulation of Polymerase II Transcription by 7SK snRNA: Two Distinct RNA Elements Direct P-TEFb and HEXIM1 Binding. Molecular and Cellular Biology, 26(2), 630-642. [Link]
-
Chao, S. H., et al. (2000). Flavopiridol inhibits P-TEFb and blocks HIV-1 replication. Journal of Biological Chemistry, 275(37), 28345-28348. [Link]
-
Cicco, E. D., et al. (2010). Mechanisms of Action of a Dual Cdc7/Cdk9 Kinase Inhibitor against Quiescent and Proliferating CLL Cells. Molecular Cancer Therapeutics, 9(9), 2496-2506. [Link]
-
ResearchGate. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
-
Asghar, U., et al. (2015). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 20(2), 2063-2095. [Link]
-
ResearchGate. (n.d.). P-TEFb is maintained in a functional equilibrium by dynamic associations with its positive and negative regulators. [Link]
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Gene group | HUGO Gene Nomenclature Committee [genenames.org]
- 3. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Polymerase II Transcription by 7SK snRNA: Two Distinct RNA Elements Direct P-TEFb and HEXIM1 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Research Portal [iro.uiowa.edu]
- 12. researchgate.net [researchgate.net]
- 13. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 15. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flavopiridol inhibits P-TEFb and blocks HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flavopiridol inactivates P-TEFb and blocks most RNA polymerase II transcription in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Mechanism of Release of P-TEFb and HEXIM1 from the 7SK snRNP by Viral and Cellular Activators Includes a Conformational Change in 7SK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. mdpi.com [mdpi.com]
- 22. biorxiv.org [biorxiv.org]
- 23. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. promega.com [promega.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. assaygenie.com [assaygenie.com]
- 30. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 31. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 32. CDK9-mediated transcription elongation is required for MYC addiction in hepatocellular carcinoma [genesdev.cshlp.org]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of CDK9 PROTAC Warheads
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in oncology and other disease areas due to its central role in regulating transcriptional elongation. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent modality to target CDK9 by inducing its degradation. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of CDK9 PROTAC warheads, the moieties responsible for binding to the CDK9 protein. We will delve into the chemical scaffolds of various warhead classes, their binding modes within the CDK9 active site, and the critical impact of their structural modifications on degradation potency, selectivity, and cellular activity. This guide is intended to serve as a valuable resource for researchers in the field of targeted protein degradation, offering insights into the rational design and optimization of effective and selective CDK9 degraders.
Introduction: The Rationale for Targeting CDK9 with PROTACs
Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[1] P-TEFb plays a pivotal role in stimulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II), thereby releasing it from promoter-proximal pausing.[2] Dysregulation of CDK9 activity is a hallmark of numerous cancers, where it drives the expression of key oncoproteins and survival factors such as MYC and MCL-1.[2][3]
Traditional small-molecule inhibitors of CDK9 have shown promise but are often hampered by challenges related to selectivity and the need for sustained high-level occupancy of the ATP-binding site.[4][5] The high degree of structural homology among the ATP-binding sites of different CDK family members makes the development of highly selective inhibitors a significant challenge.[5]
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in targeting CDK9. These heterobifunctional molecules consist of a warhead that binds to the target protein (CDK9), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.[6] By bringing CDK9 into close proximity with an E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of CDK9 by the proteasome. This event-driven pharmacology offers several advantages over traditional inhibition, including the potential for enhanced potency, improved selectivity, and a more durable biological response.[4]
Figure 2: Workflow for Western Blot Analysis of CDK9 Degradation.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale for Experimental Choices:
-
Principle: The assay measures the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
Endpoint Measurement: This endpoint assay provides a quantitative measure of the overall effect of the PROTAC on cell viability after a defined treatment period.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. [4]2. PROTAC Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the CDK9 PROTAC for the desired duration (e.g., 72 hours). [7]3. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [7]4. Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. [4]5. Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [4][7]6. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [4][7]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assays (Caspase-Glo® 3/7 Assay)
Since CDK9 degradation is expected to induce apoptosis in cancer cells, it is important to quantify this effect. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Rationale for Experimental Choices:
-
Mechanism-Based Readout: This assay provides a more specific readout of apoptosis induction compared to general cell viability assays.
-
High Sensitivity: The luminescent signal provides high sensitivity and a broad dynamic range.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the CDK9 PROTAC as described for the MTT assay. [3]2. Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature. [8]3. Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. [8]4. Incubation: Gently mix the contents on a plate shaker and incubate at room temperature for 30 minutes to 3 hours. [8]5. Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. [3]6. Data Analysis: Normalize the luminescent signal to the vehicle-treated control to determine the fold-change in caspase 3/7 activity.
In-Cell Target Engagement (NanoBRET™ Assay)
The NanoBRET™ Target Engagement Assay is a powerful tool for measuring the binding of a PROTAC to its target protein in living cells.
Rationale for Experimental Choices:
-
Live-Cell Measurement: This assay provides real-time measurement of target engagement in a physiologically relevant cellular context.
-
Quantitative Binding Data: It allows for the determination of the intracellular affinity (apparent Kd) of the PROTAC for CDK9.
General Protocol Outline:
-
Cell Transfection: Co-transfect cells with a vector expressing CDK9 fused to the NanoLuc® luciferase and a vector for a fluorescent tracer that binds to CDK9.
-
PROTAC Treatment: Add the CDK9 PROTAC at various concentrations to the transfected cells.
-
BRET Measurement: The PROTAC will compete with the fluorescent tracer for binding to the CDK9-NanoLuc® fusion protein. The binding of the tracer results in Bioluminescence Resonance Energy Transfer (BRET). The displacement of the tracer by the PROTAC leads to a decrease in the BRET signal.
-
Data Analysis: The BRET signal is measured using a plate reader, and the data is used to calculate the intracellular affinity of the PROTAC. [9]
Selectivity Profiling using Quantitative Proteomics
To assess the global selectivity of a CDK9 PROTAC, quantitative proteomics methods such as Tandem Mass Tag (TMT)-based mass spectrometry can be employed.
Rationale for Experimental Choices:
-
Unbiased and Global Analysis: This approach provides an unbiased and comprehensive view of the entire proteome, allowing for the identification of off-target degradation events.
-
Multiplexing Capabilities: TMT labeling enables the simultaneous analysis of multiple samples, increasing throughput and reducing experimental variability.
General Workflow:
-
Cell Treatment: Treat different cell lines with the CDK9 PROTAC and appropriate controls.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.
-
Sample Pooling and Fractionation: Pool the labeled peptide samples and fractionate them to reduce complexity.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance levels between the treated and control groups to identify proteins that are significantly degraded.
Future Directions and Emerging Concepts
The field of CDK9 PROTACs is rapidly evolving, with several exciting areas of active research:
-
Covalent CDK9 PROTACs: The development of covalent warheads that form an irreversible bond with a non-catalytic cysteine residue in or near the CDK9 active site could lead to PROTACs with enhanced potency and prolonged duration of action.
-
Structural Biology of Ternary Complexes: Elucidating the high-resolution crystal structures of CDK9-PROTAC-E3 ligase ternary complexes will provide invaluable insights into the molecular basis of cooperativity and selectivity, guiding the rational design of next-generation degraders.
-
Novel E3 Ligase Ligands: Expanding the repertoire of E3 ligase ligands beyond the commonly used CRBN and VHL binders will open up new avenues for tissue-specific degradation and overcoming potential resistance mechanisms.
-
In Vivo Efficacy and Safety: As more potent and selective CDK9 PROTACs are developed, rigorous preclinical evaluation in relevant animal models will be crucial to assess their therapeutic potential and safety profiles. [6]
Conclusion
The development of CDK9 PROTACs represents a promising therapeutic strategy for a range of human diseases, particularly cancer. A deep understanding of the structure-activity relationship of the CDK9 warhead is paramount for the design of potent, selective, and effective degraders. This technical guide has provided a comprehensive overview of the key warhead classes, their SAR, and the essential experimental protocols for their characterization. By leveraging these insights, researchers can continue to advance the field of targeted protein degradation and develop novel CDK9-directed therapies with improved clinical outcomes.
References
-
Qiu, X., Li, Y., Yu, B., Ren, J., Huang, H., Wang, M., ... & Bian, J. (2021). Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion. European Journal of Medicinal Chemistry, 211, 113091. [Link]
-
Qiu, X., Li, Y., Yu, B., Ren, J., Huang, H., Wang, M., ... & Bian, J. (2021). Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion. European Journal of Medicinal Chemistry, 211, 113091. [Link]
-
Misale, S., Bozic, I., Grahovac, J., Hein, C. T., Tabernero, J., & Bardelli, A. (2006). SNS-032 is a potent and selective inhibitor of CDK2, 7 and 9 and induces cell death by inhibiting cell cycle progression and the expression of antiapoptotic proteins. Cancer Research, 66(8 Supplement), 936-936. [Link]
-
Li, J., Liu, T., Song, Y., Wang, M., Liu, L., Zhu, H., ... & Wang, M. (2023). Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 66(21), 14787-14805. [Link]
-
Li, J., Liu, T., Song, Y., Wang, M., Liu, L., Zhu, H., ... & Wang, M. (2023). Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 66(21), 14787-14805. [Link]
-
Yin, J., Zhang, N., Wang, T., Zhang, C., & Wang, M. (2023). Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9. Journal of Medicinal Chemistry. [Link]
-
Koirala, M., & DiPaola, M. (2024). Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. Preprints.org. [Link]
-
Li, Y., Chen, Y., & Liu, Z. (2023). Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Expert Opinion on Investigational Drugs, 32(8), 695-709. [Link]
-
Koirala, M., & DiPaola, M. (2024). Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders. International Journal of Molecular Sciences, 25(5), 2603. [Link]
-
Li, J., Liu, T., Song, Y., Wang, M., Liu, L., Zhu, H., ... & Wang, M. (2023). Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., Zhang, Y., Li, Y., Chen, X., Wang, H., & Wang, W. (2023). Discovery of novel flavonoid-based CDK9 degraders for prostate cancer treatment via a PROTAC strategy. European Journal of Medicinal Chemistry, 260, 115774. [Link]
-
Smith, B. E., Wang, S. L., & Jaime-Figueroa, S. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Biochemistry, 62(24), 3237-3248. [Link]
-
Noblejas-López, M. D. M., Gandullo-Sánchez, L., Galán-Moya, E. M., López-Rosa, R., Tébar-García, D., Nieto-Jiménez, C., ... & Ocaña, A. (2022). Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer. International Journal of Molecular Sciences, 23(10), 5476. [Link]
-
Rana, S., & Natarajan, A. (2022). Selective CDK9 degradation using a proteolysis-targeting chimera (PROTAC) strategy. Future Medicinal Chemistry, 14(3), 131-135. [Link]
-
King, H. M., Rana, S., Kubica, S. P., Mallareddy, J. R., Kizhake, S., Ezell, E. L., ... & Natarajan, A. (2021). Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. Bioorganic & Medicinal Chemistry Letters, 43, 128061. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with Experimental Validation for Novel Degraders[v1] | Preprints.org [preprints.org]
- 7. scribd.com [scribd.com]
- 8. promega.com [promega.com]
- 9. NanoBRET® Target Engagement CDK Selectivity Systems [promega.sg]
Technical Guide: Crystal Structure of CDK9 Bound to Aminopyrazole Ligands
Executive Summary
Cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), is a critical regulator of RNA Polymerase II (RNAPII) transcription elongation.[1][2] Unlike cell-cycle CDKs, CDK9 is a validated therapeutic target for transcriptional addiction in oncology (e.g., AML, MYC-driven solid tumors) and HIV latency reactivation.
This technical guide provides a comprehensive structural analysis of CDK9 complexed with aminopyrazole-based inhibitors (e.g., AT7519 and its derivatives). We dissect the atomic-level interactions governing potency and selectivity, provide a field-validated protocol for the production and crystallization of the CDK9/Cyclin T1 complex, and illustrate the structure-activity relationships (SAR) that drive lead optimization.
Biological Context: The CDK9/Cyclin T1 Axis[3]
CDK9 forms a heterodimer with Cyclin T1 (CycT1) to constitute active P-TEFb. Its primary function is to phosphorylate the Serine-2 (Ser2) residues on the C-terminal domain (CTD) of RNAPII, releasing the polymerase from promoter-proximal pausing.
Signaling Pathway Visualization
Figure 1: The P-TEFb signaling axis.[3] CDK9 phosphorylation of RNAPII and negative elongation factors drives transcription of short-lived anti-apoptotic proteins (MCL-1).
Structural Biology of the CDK9 Active Site[1][5]
The CDK9 kinase domain adopts the canonical bilobal fold common to the eukaryotic protein kinase superfamily.
Key Architectural Features
-
N-Lobe (Residues 16–108): Consists mostly of
-sheets. Contains the G-rich loop (G-loop) which acts as a flexible lid over the ATP phosphates. -
C-Lobe (Residues 109–330): Mostly
-helical.[4][5] Contains the Activation Segment (T-loop) . -
Hinge Region (Residues 104–106): Connects the two lobes and serves as the primary anchor for ATP-competitive inhibitors.
-
Gatekeeper Residue (Phe103): Controls access to the back hydrophobic pocket.[5] In CDK9, this is a Phenylalanine (Phe103), which is larger than the Threonine found in some other kinases, but identical to CDK2 (Phe80), posing selectivity challenges.
Aminopyrazole Binding Mode Analysis
Aminopyrazoles (e.g., AT7519 ) are "privileged scaffolds" for kinase inhibition. They function as Type I ATP-competitive inhibitors.
The Hinge Interaction
The defining feature of this class is the donor-acceptor motif provided by the pyrazole and adjacent amino/amide groups.
-
Residue Cys106: The pyrazole nitrogen (acceptor) and the exocyclic amino group (donor) form a bidentate hydrogen bond network with the backbone amide and carbonyl of Cys106.
-
Residue Asp104: The backbone carbonyl of Asp104 often accepts a hydrogen bond from the inhibitor, stabilizing the orientation.
The Hydrophobic Sandwich
The planar aromatic system of the aminopyrazole is sandwiched between:
-
Ala46 / Val33 (N-lobe, G-loop vicinity)
-
Leu156 (C-lobe)
Selectivity Determinants
While the hinge region is highly conserved between CDK2 and CDK9, selectivity is often achieved by targeting the G-loop flexibility and specific water networks. CDK9's G-loop is more flexible than CDK2's, allowing it to accommodate bulkier substituents on the pyrazole C3/C4 positions.
Interaction Map (DOT)
Figure 2: 2D Interaction Map of Aminopyrazole binding to CDK9. Key anchor points are Cys106 and Asp104.[4][6]
Experimental Protocol: Production & Crystallization
Generating high-quality crystals of the CDK9/Cyclin T1 complex requires a eukaryotic expression system to ensure proper folding and phosphorylation (specifically pThr186).
Expression System (Insect Cells)
-
Host: Spodoptera frugiperda (Sf9) cells.
-
Vector: Baculovirus dual-expression vector (e.g., pFastBac Dual) or co-infection.
-
Constructs:
-
CDK9: Full length (1–372) or C-term truncated (1–330) to improve crystallization behavior.
-
Cyclin T1: Residues 1–260 (Cyclin box domain). Full-length CycT1 is intrinsically disordered at the C-terminus and hinders crystallization.
-
-
Tags: N-terminal His6-tag on CDK9; Strep-tag or GST-tag on Cyclin T1 (cleavable).
Purification Workflow
| Step | Buffer / Condition | Purpose |
| Lysis | 50 mM Tris pH 8.0, 500 mM NaCl, 5% Glycerol, 5 mM | High salt prevents aggregation. |
| Affinity (Ni-NTA) | Elution with 300 mM Imidazole. | Capture His-tagged CDK9 complex. |
| Tag Cleavage | TEV Protease (1:50 ratio), overnight at 4°C. | Remove flexible tags to promote lattice formation. |
| Reverse Ni-NTA | Flow-through collection. | Remove uncleaved protein and protease. |
| SEC | Superdex 200 Increase (25 mM HEPES pH 7.5, 200 mM NaCl, 1 mM TCEP). | Isolate heterodimer; remove aggregates. |
Crystallization (Vapor Diffusion)
-
Method: Sitting drop vapor diffusion at 18°C.
-
Protein Concentration: 8–12 mg/mL.
-
Ligand Soaking/Co-crystallization: Co-crystallization is preferred. Incubate protein with 1–2 mM ligand (from 100 mM DMSO stock) for 1 hour prior to setting drops.
-
Precipitant Screen:
-
Condition A: 20% PEG 3350, 0.2 M Potassium Thiocyanate.
-
Condition B: 18% PEG 1000, 0.1 M Tris pH 8.5, 0.2 M NaCl.
-
-
Cryoprotection: Reservoir solution + 20% Ethylene Glycol or Glycerol.
Workflow Diagram
Figure 3: Step-by-step structural biology workflow for CDK9/Ligand complexes.
Structure-Activity Relationship (SAR) Insights
The crystal structure data drives the optimization of aminopyrazoles from micromolar hits to nanomolar leads like AT7519.
SAR Table: Impact of Substitutions
| Position | Modification | Structural Effect | Impact on Potency/Selectivity |
| Pyrazole C3 | Amide/Carboxamide | Orients the inhibitor via H-bond to hinge backbone. | Essential for binding affinity. |
| Pyrazole C4 | 2,6-Dichlorobenzoyl | Fills the hydrophobic pocket near the Gatekeeper (Phe103). | Increases potency; steric clash in kinases with smaller gatekeepers. |
| Piperidine Tail | Solvent-exposed amine | Extends towards the solvent; forms salt bridge with Asp109 or Glu107. | Improves solubility and cellular permeability. Key site for PROTAC linker attachment. |
| Core Scaffold | Azabenzimidazole replacement | Rigidifies the core. | Can improve selectivity vs CDK2 by exploiting subtle hinge differences. |
Case Study: AT7519
AT7519 utilizes the 4-aminopyrazole core. Structural overlays (e.g., homology with PDB 4FKG or direct CDK9 structures like 7NWK for related analogs) reveal that the 2,6-dichlorophenyl group twists out of plane, displacing water molecules in the back pocket, providing a significant entropic gain in binding energy.
References
-
Structural Basis of CDK9 Inhibition
-
Baumli, S., et al. "The structure of P-TEFb (CDK9/cyclin T1), its complex with flavopiridol and regulation by phosphorylation." EMBO J. 2008; 27(13): 1907–1918. Link
- Note: The foundational structure of the CDK9/CycT1 complex (PDB: 3BLR).
-
-
Aminopyrazole Inhibitor Discovery (AT7519)
-
CDK2-Aminopyrazole Structural Analog
-
Wyatt, P. G., et al. "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." J. Med. Chem. 2008; 51(16): 4986–4999. Link
- Note: Detailed SAR and crystallographic data (PDB: 2VTA/4FKG) establishing the binding mode of this class.
-
- Bian, J., et al. "Discovery of Wogonin-based PROTACs as potent and selective CDK9 degraders." Eur. J. Med. Chem. 2020.
-
Recent CDK9 Structural Advances
-
Collie, G. W., et al. "Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement." J. Med. Chem. 2021. (PDB: 7NWK). Link
-
Sources
- 1. rcsb.org [rcsb.org]
- 2. uniprot.org [uniprot.org]
- 3. Cyclin T1 and CDK9 T-Loop Phosphorylation Are Downregulated during Establishment of HIV-1 Latency in Primary Resting Memory CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico-driven identification of potent CDK9 inhibitors through bioisosteric replacement and multi-stage virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Methodological & Application
Application Note: Synthesis of CDK9 PROTACs Using Ligand-1
This Application Note provides a comprehensive, expert-level guide for synthesizing CDK9-targeting Proteolysis Targeting Chimeras (PROTACs) utilizing Ligand-1 as the primary warhead. This protocol is designed for medicinal chemists and chemical biologists aiming to develop degraders for transcriptional therapy.
Introduction & Rationale
Cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), is a critical regulator of RNA Polymerase II (RNAPII) transcription elongation. Unlike cell-cycle CDKs, CDK9 is a "transcriptional CDK" often dysregulated in cancers (e.g., AML, solid tumors) to maintain oncogenic signaling (e.g., MYC, MCL1).
Ligand-1 (Ref: MedChemExpress HY-115729, CAS: 3031327-95-1) is a potent, aminopyrazole/pyrimidine-based CDK9 inhibitor designed with a solvent-exposed functional handle (typically an aniline or aliphatic amine) suitable for conjugation. By tethering Ligand-1 to an E3 ligase recruiter (e.g., Thalidomide for Cereblon or VHL-ligand) via an optimized linker, we convert a transient inhibitor into a catalytic degrader.
Mechanism of Action
The resulting PROTAC induces the formation of a ternary complex [CDK9 : PROTAC : E3 Ligase] . This proximity facilitates the transfer of ubiquitin from an E2 enzyme to surface lysines on CDK9, marking it for proteasomal degradation.
Graphviz Diagram: CDK9 Degradation Pathway
Figure 1: Mechanism of PROTAC-mediated CDK9 degradation. The PROTAC molecule acts catalytically, recycling after the target is degraded.
Chemical Synthesis Strategy
The synthesis of a CDK9 PROTAC using Ligand-1 generally follows a convergent strategy. Ligand-1 contains a nucleophilic amine handle (aniline-like) that reacts efficiently with an electrophilic Linker-E3 moiety.
Retrosynthetic Analysis
-
Disconnection: Amide bond or Alkyl amine formation.
-
Fragment A (Warhead): Ligand-1 (Structure typically features a solvent-exposed -NH2).
-
Fragment B (Linker-E3): Carboxyl-functionalized E3 ligand (e.g., Pomalidomide-PEGn-COOH).
Key Chemical Considerations
| Parameter | Recommendation | Rationale |
| Linker Type | PEG (2-4 units) or Alkyl (C4-C8) | Balances solubility and cell permeability. PEG reduces lipophilicity. |
| Coupling Chemistry | Amide Coupling (HATU) | High yield, mild conditions, compatible with aniline nucleophiles. |
| Stoichiometry | 1.0 (Ligand-1) : 1.2 (Linker-E3) | Slight excess of the Linker-E3 ensures complete consumption of the valuable warhead. |
| Solvent System | DMF or DMSO | Required to dissolve the often poorly soluble Ligand-1 and E3 moieties. |
Detailed Experimental Protocol
Materials Required[2][3][4][6][7][9][10][11][12]
-
Ligand-1: (e.g., from MedChemExpress, Cat. HY-115729).[2][5]
-
Linker-E3 Conjugate: e.g., Pomalidomide-PEG3-COOH (Carboxyl-terminated Cereblon ligand).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
-
Purification: Prep-HPLC (C18 column), Acetonitrile (ACN), Water (with 0.1% Formic Acid or TFA).
Protocol: Amide Conjugation
This protocol assumes Ligand-1 possesses a primary amine handle and the Linker-E3 possesses a carboxylic acid.
Step 1: Activation of the Linker-E3 Moiety
-
In a clean, dry 4 mL glass vial equipped with a magnetic stir bar, dissolve Linker-E3-COOH (1.2 equivalents, e.g., 0.06 mmol) in anhydrous DMF (1.0 mL).
-
Add HATU (1.2 equivalents, e.g., 0.06 mmol).
-
Add DIPEA (3.0 equivalents, e.g., 0.15 mmol).
-
Stir the mixture at Room Temperature (RT) for 15 minutes to generate the activated ester (O-At active ester). Note: The solution typically turns slightly yellow.
Step 2: Conjugation with Ligand-1
-
Add Ligand-1 (1.0 equivalent, e.g., 0.05 mmol) directly to the activated ester solution.
-
Optional: If Ligand-1 is not soluble, dissolve it separately in 0.5 mL DMF before addition.
-
Flush the vial with Nitrogen (N2) gas, cap tightly, and stir at RT for 4–16 hours .
-
Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of Ligand-1 (m/z = [M+H]+) and the appearance of the Product mass.
-
Troubleshooting: If the reaction is slow (common with aniline amines), heat to 40°C or add 0.1 eq of DMAP as a catalyst.
-
Step 3: Workup and Purification
-
Quench: Once complete, dilute the reaction mixture with 2 mL of Methanol or Water/ACN (1:1).
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulates.
-
Prep-HPLC: Inject the crude mixture onto a Reverse-Phase C18 Prep-HPLC column.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Lyophilization: Collect fractions containing the pure product (verify by MS), freeze, and lyophilize to obtain the final PROTAC as a powder.
Graphviz Diagram: Synthesis Workflow
Figure 2: Step-by-step synthesis workflow for conjugating Ligand-1 to an E3 ligase linker.
Biological Validation & Quality Control
Once synthesized, the PROTAC must be validated for both chemical identity and biological efficacy.
Chemical QC
-
Purity: >95% by HPLC (254 nm).
-
Identity: High-Resolution Mass Spectrometry (HRMS) matching theoretical mass.
-
Solubility: Dissolve in DMSO to make a 10 mM stock. Store at -80°C.
Biological Assay Protocol (Western Blot)
To confirm CDK9 degradation (DC50 determination):
-
Cell Culture: Use MV4-11 (AML) or HCT116 cells. Seed at 0.5 x 10^6 cells/mL.
-
Treatment: Treat cells with the PROTAC at increasing concentrations (e.g., 1, 10, 100, 1000 nM) for 6–24 hours.
-
Lysis: Lyse cells using RIPA buffer with protease/phosphatase inhibitors.
-
Blotting: Perform Western Blot using anti-CDK9 antibody (e.g., Cell Signaling Technology #2316). Use GAPDH or Actin as a loading control.
-
Analysis: Quantify bands using ImageJ. Plot degradation % vs. concentration to calculate DC50.
Expert Insights & Troubleshooting
-
Hook Effect: At high concentrations (>10 µM), PROTACs often lose efficacy because binary complexes (PROTAC-CDK9 and PROTAC-E3) compete with the formation of the productive ternary complex. Always test a wide concentration range (0.1 nM to 10 µM).
-
Linker Length: If degradation is poor, the linker length may be non-optimal. CDK9 degradation is sensitive to linker geometry. Try synthesizing a small library with PEG2, PEG3, and PEG4 linkers.
-
Control Compound: Always synthesize a negative control (e.g., the N-methylated glutarimide version of the Thalidomide PROTAC) which cannot bind CRBN, to prove the mechanism is E3-dependent.
References
-
Bian, J., et al. (2018). Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity.[3] Bioorganic Chemistry.[6]
-
Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective HTE degraders. Nature Chemical Biology.
-
MedChemExpress. PROTAC CDK9 ligand-1 Product Page (HY-115729).
-
Zhou, H., et al. (2020). Discovery of Selective CDK9 Degraders with Enhancing Antiproliferative Activity through PROTAC Conversion. European Journal of Medicinal Chemistry.
-
Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy.
Sources
- 1. Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BTK PROTAC 10| [dcchemicals.com]
- 7. Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining Optimal Linker Length in CDK9-Targeting PROTACs Utilizing Cereblon E3 Ligase
Authored by: Gemini, Senior Application Scientist
Introduction to PROTACs and the CDK9-Cereblon Axis
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond simple inhibition to induce the selective degradation of target proteins. These bifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This tripartite assembly brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a high-value target in oncology and other therapeutic areas. Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, is frequently utilized in PROTAC design due to the availability of well-characterized ligands such as thalidomide and its analogs (immunomodulatory drugs or IMiDs). The successful degradation of CDK9 via a CRBN-based PROTAC is critically dependent on the formation of a stable and productive ternary complex (CDK9-PROTAC-CRBN). The length and composition of the linker are paramount in achieving the correct geometry and cooperativity for this complex to form efficiently.
This guide provides a comprehensive framework for the rational design and empirical determination of the optimal linker length for CDK9-targeting, CRBN-recruiting PROTACs.
The Critical Role of the Linker in Ternary Complex Formation
The linker is not merely a passive tether; it is an active contributor to the overall efficacy of the PROTAC. Its length, rigidity, and chemical composition directly influence the stability and conformation of the ternary complex. An improperly designed linker can lead to steric hindrance, unfavorable protein-protein interactions, or a geometry that is non-permissive for ubiquitin transfer.
Key Considerations for Linker Design:
-
Length and Flexibility: The linker must be long enough to span the distance between the binding pockets of CDK9 and CRBN without inducing significant strain. However, excessively long or flexible linkers can lead to a high entropic penalty upon complex formation, reducing stability.
-
Composition: The chemical nature of the linker (e.g., PEG, alkyl chains) affects its solubility, cell permeability, and potential for non-specific interactions.
-
Attachment Points: The points at which the linker is attached to the CDK9 and CRBN ligands are crucial for orienting the two proteins correctly.
Experimental Workflow for Optimal Linker Length Determination
The process of identifying the optimal linker length is an iterative cycle of design, synthesis, and biological evaluation.
Caption: Iterative workflow for linker optimization.
Part 1: PROTAC Library Synthesis
The initial step involves the synthesis of a focused library of PROTAC molecules. A common strategy is to start with a known CDK9 inhibitor and a CRBN ligand (e.g., pomalidomide) and connect them with linkers of varying lengths. Polyethylene glycol (PEG) and alkyl chains are common starting points due to their well-understood properties.
Table 1: Example PROTAC Library with Varying Linker Lengths
| PROTAC ID | CDK9 Ligand | Linker Type | Linker Length (atoms) | CRBN Ligand |
| CDK9-P-01 | (CDK9i) | PEG | 8 (n=2) | Pomalidomide |
| CDK9-P-02 | (CDK9i) | PEG | 11 (n=3) | Pomalidomide |
| CDK9-P-03 | (CDK9i) | PEG | 14 (n=4) | Pomalidomide |
| CDK9-P-04 | (CDK9i) | Alkyl | 8 | Pomalidomide |
| CDK9-P-05 | (CDK9i) | Alkyl | 10 | Pomalidomide |
| CDK9-P-06 | (CDK9i) | Alkyl | 12 | Pomalidomide |
Part 2: In Vitro Biophysical Assays for Ternary Complex Characterization
Directly measuring the formation and stability of the CDK9-PROTAC-CRBN ternary complex is crucial for understanding the structure-activity relationship (SAR) of the linker.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR can be used to measure the binding kinetics and affinity of the PROTAC to one protein, and then the subsequent binding of the second protein to form the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human CDK9/Cyclin T1 protein
-
Recombinant human CRBN-DDB1 protein complex
-
PROTAC library
-
SPR running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize CDK9/Cyclin T1 onto the sensor chip surface via amine coupling.
-
Binary Interaction (PROTAC-CDK9): Inject a series of concentrations of each PROTAC over the CDK9 surface to determine the binary binding affinity.
-
Ternary Complex Formation: Co-inject a constant concentration of CRBN-DDB1 with a series of concentrations of each PROTAC over the CDK9 surface.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for both the binary and ternary interactions. The cooperativity (α) of the ternary complex can be calculated as the ratio of the binary KD values to the ternary KD. An α value greater than 1 indicates positive cooperativity.
Table 2: Representative SPR Data for Linker Optimization
| PROTAC ID | Linker Length (atoms) | Binary KD (PROTAC-CDK9, nM) | Ternary KD (PROTAC + CRBN, nM) | Cooperativity (α) |
| CDK9-P-02 | 11 | 150 | 25 | 6.0 |
| CDK9-P-03 | 14 | 120 | 15 | 8.0 |
| CDK9-P-04 | 17 | 135 | 50 | 2.7 |
Part 3: Cell-Based Assays for CDK9 Degradation
Ultimately, the success of a PROTAC is determined by its ability to induce the degradation of the target protein in a cellular context.
Protocol 2: Western Blotting for CDK9 Degradation
Western blotting provides a straightforward method to visualize and semi-quantify the reduction in CDK9 protein levels.
Materials:
-
Human cell line expressing CDK9 (e.g., MV4-11)
-
PROTAC library
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Primary antibodies (anti-CDK9, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of each PROTAC (and DMSO vehicle) for a defined period (e.g., 18 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the indicated primary and secondary antibodies.
-
Imaging and Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize the CDK9 signal to the loading control (β-actin).
Protocol 3: Determination of DC50 and Dmax
To quantitatively compare the potency and efficacy of different PROTACs, the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are determined.
Procedure:
-
Follow the Western blotting protocol (or use a quantitative method like targeted proteomics) for a wider range of PROTAC concentrations.
-
Plot the percentage of remaining CDK9 protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve using a non-linear regression model to calculate the DC50 and Dmax values.
Table 3: Cellular Degradation Data for Linker Variants
| PROTAC ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| CDK9-P-02 | 11 | 50 | >90 |
| CDK9-P-03 | 14 | 25 | >95 |
| CDK9-P-04 | 17 | 120 | 80 |
Data Interpretation and SAR
By integrating the biophysical and cellular data, a clear structure-activity relationship for the linker can be established. In the hypothetical data presented, PROTAC CDK9-P-03 with a 14-atom PEG linker demonstrates the highest cooperativity in ternary complex formation, which translates into the most potent cellular degradation of CDK9 (lowest DC50 and highest Dmax). This suggests that for this particular CDK9/CRBN ligand pair, a 14-atom linker provides the optimal spatial arrangement for efficient ubiquitination and subsequent degradation.
Caption: PROTAC mechanism of action.
Conclusion
The rational design of the linker is a cornerstone of successful PROTAC development. A systematic approach, combining chemical synthesis of a focused library with biophysical and cell-based assays, is essential to identify the optimal linker length that promotes a stable and productive ternary complex. The protocols and framework presented here provide a robust starting point for researchers aiming to develop potent and selective CDK9 degraders for therapeutic applications.
References
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Tools for the Future. Chemical Reviews, 120(15), 8542–8574. [Link]
-
Olson, C. M., et al. (2018). Pharmacological targeting of CDK9 in cancer. Trends in Cancer, 4(11), 740-752. [Link]
-
Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) — Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]
Application Note: Strategic Conjugation of CDK9 Ligand-1 via PEG Linkers for PROTAC Development
Executive Summary
The development of Proteolysis Targeting Chimeras (PROTACs) for Cyclin-dependent kinase 9 (CDK9) represents a high-potential therapeutic strategy for transcriptional regulation in oncology, particularly for MYC-driven cancers. This guide details the chemical conjugation of CDK9 Ligand-1 (typically a functionalized derivative of SNS-032 or Wogonin) to Polyethylene Glycol (PEG) linkers.
Unlike traditional inhibition, efficient degradation requires the formation of a stable ternary complex (Target-Linker-E3 Ligase). The PEG linker is not merely a bridge; its length, flexibility, and hydrophilicity critically influence cell permeability, the "hook effect," and the thermodynamic stability of the ternary complex.
Strategic "Linkerology": The Science of Connection
Before initiating synthesis, one must understand the causality behind linker selection. The interface between the CDK9 warhead and the E3 ligase (e.g., Cereblon or VHL) is governed by the exit vector and the linker composition.
Why PEG?
-
Solubility: CDK9 ligands (e.g., aminothiazoles) are often hydrophobic. PEG chains improve the physicochemical properties (logP) of the final chimera.
-
Ternary Complex Stability: PEG's flexibility allows the E3 ligase to adopt multiple orientations to find a lysine on CDK9 for ubiquitination. However, excessive flexibility can entropic penalties; therefore, PEG chain length (typically PEG2 to PEG5) must be optimized.
The "Exit Vector"
For CDK9 Ligand-1 (often based on the SNS-032 scaffold), the conjugation site is usually the solvent-exposed piperidine nitrogen or a functionalized aniline. Conjugating at the ATP-binding hinge region will abolish kinase affinity and render the PROTAC useless.
Workflow Visualization
Caption: Figure 1. The critical path for PROTAC synthesis, moving from structural validation to chemical execution.
Detailed Experimental Protocols
The following protocols assume CDK9 Ligand-1 possesses a reactive amine (-NH2) handle and the PEG linker terminates in a Carboxylic Acid (-COOH). This is the most common "Amide Coupling" scenario.
Protocol A: Standard Amide Coupling (HATU Method)
Best for: Robust synthesis of single compounds with high yield.
Reagents & Materials
| Reagent | Role | Grade/Notes |
| CDK9 Ligand-1 | Warhead | >95% Purity (HPLC) |
| Boc-PEG-COOH | Linker | Discrete PEG (e.g., PEG3, PEG4) |
| HATU | Coupling Agent | High efficiency, fast reaction |
| DIPEA (Hünig's Base) | Base | Anhydrous |
| DMF or DMSO | Solvent | Anhydrous, amine-free |
Step-by-Step Procedure
-
Activation:
-
Dissolve Boc-PEG-COOH (1.2 equivalents) in anhydrous DMF (concentration ~0.1 M).
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Expert Insight: Stir at room temperature (RT) for 5–10 minutes. A slight color change (yellowing) indicates active ester formation. Do not wait longer than 20 minutes to avoid hydrolysis.
-
-
Conjugation:
-
Add CDK9 Ligand-1 (1.0 equivalent) directly to the activated linker solution.
-
Flush the reaction vial with Nitrogen or Argon to exclude moisture.
-
Stir at RT for 2–16 hours.
-
Monitoring: Check reaction progress via LC-MS every 2 hours. Look for the mass shift:
.
-
-
Workup (Miniaturized):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash sequentially with:
-
5% LiCl solution (removes DMF).
-
Saturated NaHCO3 (removes unreacted acid).
-
Brine.
-
-
Dry organic layer over Na2SO4, filter, and concentrate in vacuo.
-
-
Deprotection (If using Boc-PEG):
-
Dissolve the intermediate in DCM:TFA (4:1 ratio). Stir for 1 hour.
-
Evaporate volatiles immediately to prevent degradation of acid-sensitive moieties on the kinase inhibitor.
-
Protocol B: "Click" Chemistry (CuAAC)
Best for: Generating libraries of PROTACs with varying linker lengths.
Reagents & Materials
-
CDK9 Ligand-1-Alkyne (Functionalized warhead)
-
Azide-PEG-Linker-E3 Ligand (Pre-assembled E3-Linker moiety)
-
CuSO4 · 5H2O (Catalyst source)
-
Sodium Ascorbate (Reductant)
-
THPTA (Ligand to protect Cu(I) from oxidation)
Step-by-Step Procedure
-
Preparation:
-
Dissolve Alkyne-Ligand (1 eq) and Azide-Linker (1 eq) in a mixture of t-BuOH:Water (1:1) or DMSO:Water (if solubility is poor).
-
-
Catalyst Generation:
-
Premix CuSO4 (0.1 eq) and THPTA (0.5 eq) in water.
-
Add Sodium Ascorbate (0.5 eq) to the Cu/THPTA mix. The solution should remain clear/colorless.
-
-
Reaction:
-
Add the catalyst mixture to the Ligand/Linker solution.
-
Stir at 35°C for 4–12 hours.
-
Expert Insight: If the reaction stalls, add fresh Sodium Ascorbate. Oxygen kills this reaction; keep the headspace inert.
-
-
Scavenging:
-
Add a metal scavenger (e.g., QuadraPure™ TU) to remove Copper before biological testing, as Copper is cytotoxic and can interfere with kinase assays.
-
Purification and Quality Control
The success of a PROTAC depends on purity. Unreacted CDK9 Ligand-1 acts as a traditional inhibitor, competing with the PROTAC and preventing degradation (the "Hook Effect" mimic).
Purification Strategy (Reverse Phase HPLC)
-
Column: C18 Prep Column (e.g., XBridge C18, 5 µm, 19 x 150 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: Monitor at 254 nm (aromatic) and 280 nm.
QC Checklist
-
LC-MS: Confirm identity (m/z) and purity (>95%).
-
H-NMR: Verify the integrity of the PEG chain (peak at ~3.6 ppm) and the CDK9 warhead protons.
-
Solubility: Ensure the final PROTAC dissolves in DMSO at 10 mM without precipitation.
Mechanism of Action & Validation
Once synthesized, the PROTAC must be validated for its ability to induce degradation, not just inhibition.
Caption: Figure 2.[1] The catalytic cycle of PROTAC-mediated CDK9 degradation.
Validation Assays
-
Western Blot: Treat cells (e.g., MOLT4 or MV4-11) with increasing concentrations of PROTAC (1 nM – 10 µM). Look for the disappearance of the CDK9 band at 4–24 hours.
-
DC50 Determination: Calculate the concentration required for 50% degradation.
-
Competition Assay: Pre-treat with excess free CDK9 Ligand-1 or Proteasome Inhibitor (MG132). If degradation is blocked, the mechanism is on-target and proteasome-dependent.
References
-
Olson, C. M., et al. (2018). "Pharmacological Perturbation of CDK9 Using PROTAC Technology." Journal of the American Chemical Society.
-
Bian, J., et al. (2018). "Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity." Journal of Medicinal Chemistry.
-
MedChemExpress. "PROTAC CDK9 ligand-1 Product Information." MCE Catalog.
-
Sun, X., et al. (2019). "PROTACs: great opportunities for academia and industry." Signal Transduction and Targeted Therapy.
Sources
Application Note: Determining the Solvent Solubility of PROTAC CDK9 Ligand-1 in DMSO and DMF for Drug Discovery Applications
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, yet their progression through the drug discovery pipeline is often hampered by challenging physicochemical properties, most notably poor solubility.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of "PROTAC CDK9 ligand-1" (CAS: 3031327-95-1), a key building block for CDK9-targeting PROTACs, in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). We will delve into the underlying principles of solubility, present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating and are grounded in established best practices for pharmaceutical research.
The Critical Role of Solubility in PROTAC Development
PROTACs are large, complex bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3] This catalytic mode of action offers significant advantages over traditional inhibitors. However, the very nature of their structure—often combining two distinct small molecules with a linker—frequently results in high molecular weight and poor aqueous solubility, creating significant hurdles for in vitro assay reliability and in vivo bioavailability.[1][4]
Early and accurate assessment of solubility is therefore not just a routine check, but a critical step in derisking a PROTAC development program.[5] It informs compound selection, guides formulation strategies, and ensures the integrity of data generated in subsequent biological assays.[5][6]
The PROTAC Mechanism of Action
The efficacy of a PROTAC is contingent on its ability to form a stable ternary complex between the target protein (e.g., CDK9) and an E3 ligase. This process is fundamentally dependent on the PROTAC being in solution to engage with its binding partners.
Caption: General mechanism of PROTAC-mediated protein degradation.
Featured Compound: PROTAC CDK9 Ligand-1
This application note focuses on "PROTAC CDK9 ligand-1," a building block used in the synthesis of PROTACs targeting Cyclin-Dependent Kinase 9 (CDK9).[] CDK9 is a critical transcriptional regulator, making it an attractive target for oncology therapies.
| Property | Value | Source |
| Chemical Name | (S)-2-((7-(((4-aminobenzyl)amino)methyl)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butan-1-ol | MedChemExpress |
| CAS Number | 3031327-95-1 | [] |
| Molecular Formula | C₂₀H₂₈N₆O | [] |
| Molecular Weight | 368.48 g/mol | [] |
| Appearance | Off-white to light yellow solid | [] |
Understanding Your Solvents: A Comparative Analysis of DMSO and DMF
The choice of solvent is a critical first step in any solubility study. DMSO and DMF are both powerful, polar aprotic solvents capable of dissolving a wide range of organic molecules. However, their properties differ in ways that can impact experimental outcomes.
| Feature | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |
| Polarity | High | High |
| Boiling Point | 189 °C | 153 °C |
| Hygroscopicity | High (readily absorbs water) | Moderate |
| Biocompatibility | Generally well-tolerated in cell-based assays at low concentrations (<0.5%) | More cytotoxic than DMSO; use in biological assays is less common |
| Reactivity | Can act as an oxidant in some conditions; can react with certain compounds | Can decompose to form dimethylamine and carbon monoxide, especially at high temperatures or in the presence of acid/base |
| Regulatory Status | Widely accepted and used | Classified as a substance of very high concern in Europe due to reproductive toxicity[8] |
Causality Behind Solvent Choice:
-
For In Vitro Biological Assays: DMSO is the industry standard. Its high solubilizing power and relatively low cytotoxicity at typical working concentrations (e.g., <0.5%) make it ideal for preparing high-concentration stock solutions that will be further diluted in aqueous media.[9]
-
For Chemical Synthesis & Formulation: Both DMSO and DMF are excellent solvents for organic reactions. DMF's lower boiling point can sometimes make it easier to remove under vacuum. However, due to its toxicity profile, many pharmaceutical companies are actively seeking to replace DMF with greener alternatives like DMSO.[8]
For the purpose of this application note, we will consider DMSO as the primary solvent for preparing stock solutions for biological screening and DMF as a potential alternative, particularly if solubility in DMSO is found to be limiting.
Quantitative Solubility Data: An Illustrative Example
While specific, publicly available solubility data for PROTAC CDK9 ligand-1 is not available, we can present data from a closely related molecule, PROTAC CDK9 degrader 4 , to illustrate how results should be presented. This provides a valuable, real-world benchmark.
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Method | Source |
| PROTAC CDK9 degrader 4 | DMSO | 80 mg/mL | 100.89 mM | Experimental | [10] |
| PROTAC CDK9 ligand-1 | DMSO | To be determined | To be determined | See Protocol 7.1 | - |
| PROTAC CDK9 ligand-1 | DMF | To be determined | To be determined | See Protocol 7.1 | - |
Note: Sonication is often recommended to achieve maximum solubility in DMSO for complex molecules like PROTACs.[10]
Protocols for Stock Solution Preparation
Accurate stock solution preparation is fundamental to reliable solubility data. Always use high-purity, anhydrous grade solvents.
Materials
-
PROTAC CDK9 ligand-1 (solid)
-
Anhydrous DMSO
-
Anhydrous DMF
-
Analytical balance
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated pipettes
-
Vortex mixer
-
Bath sonicator
Protocol: Preparing a 10 mM Stock Solution
This protocol is for preparing a 10 mM stock, a common starting concentration for many drug discovery assays.
-
Calculate Required Mass:
-
Molecular Weight (MW) of PROTAC CDK9 ligand-1 = 368.48 g/mol .
-
To make 1 mL of a 10 mM solution, you need: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 368.48 g/mol * 1000 mg/g = 3.685 mg
-
-
Weigh Compound: Accurately weigh out ~3.7 mg of PROTAC CDK9 ligand-1 into a tared vial. Record the exact mass.
-
Add Solvent: Based on the exact mass, calculate the precise volume of DMSO or DMF to add to reach 10 mM.
-
Volume (µL) = (Mass (mg) / 368.48 g/mol) * (1 / 10 mmol/L) * 1,000,000 µL/L
-
-
Solubilize: Add the calculated volume of solvent to the vial.
-
Mix Thoroughly: Cap the vial tightly and vortex for 1-2 minutes.
-
Sonicate (If Necessary): If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Visually inspect for any remaining particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption.[] For long-term storage, -80°C is preferred.
Protocols for Solubility Determination
We present two standard, complementary methods for assessing solubility: the thermodynamic "shake-flask" method, which measures the true equilibrium solubility, and the high-throughput kinetic method, which is more relevant for early-stage screening.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is considered the "gold standard" for solubility measurement.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol Steps:
-
Preparation: Add an excess amount of solid PROTAC CDK9 ligand-1 (e.g., 2-5 mg) to a vial. The goal is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of DMSO or DMF.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[11]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be done by:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Carefully filter the solution using a syringe filter (e.g., 0.22 µm PTFE) suitable for organic solvents.
-
-
Quantification (HPLC-UV):
-
Prepare a calibration curve using your known 10 mM stock solution.
-
Carefully take an aliquot of the clear supernatant and perform a series of dilutions into the mobile phase.
-
Inject the diluted samples and calibration standards onto an HPLC system with a UV detector.[12]
-
Calculate the concentration of the saturated solution based on the calibration curve, accounting for all dilution factors.
-
Kinetic Solubility Assay (Nephelometry Method)
This high-throughput method measures the "apparent" solubility when a compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is highly relevant for predicting behavior in biological assays.
Caption: Workflow for Kinetic Solubility Determination via Nephelometry.
Protocol Steps:
-
Stock Solution: Prepare a high-concentration stock solution of PROTAC CDK9 ligand-1 in 100% DMSO (e.g., 10 mM).
-
Plate Setup: Using a liquid handler, dispense small volumes of the DMSO stock solution into the wells of a microtiter plate (e.g., 384-well).[13]
-
Precipitation: Rapidly add an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. The final DMSO concentration should be kept low (typically 1-2%).[13]
-
Incubation: Mix the plate and incubate at a controlled temperature for a set period (e.g., 2 hours).[13]
-
Measurement: Measure the light scattering in each well using a laser-based nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to control wells.
Data Interpretation & Troubleshooting
-
Thermodynamic vs. Kinetic: It is common for kinetic solubility to be lower than thermodynamic solubility. The thermodynamic value represents the absolute maximum solubility, while the kinetic value reflects the practical solubility under conditions that mimic biological assays.
-
"Insoluble" Result: If a compound appears insoluble even at the lowest concentration tested, consider using co-solvents or formulation technologies. For the ligand itself, this may be less critical than for the final PROTAC, but it is still important information.
-
Precipitation Over Time: When preparing working solutions from a DMSO stock, always inspect for precipitation.[9] If observed, consider making intermediate dilutions in DMSO before the final dilution into aqueous media.[9]
-
Assay Variability: Ensure consistency in incubation times, temperature, and solvent batches to minimize variability in your results. Run control compounds with known solubility to validate each assay run.
Conclusion
Determining the solubility of key intermediates like PROTAC CDK9 ligand-1 is a foundational activity in the development of novel protein degraders. By employing robust and well-validated methods such as the shake-flask and nephelometry assays, researchers can generate high-quality, reliable data. This information is paramount for making informed decisions, avoiding costly late-stage failures, and ultimately accelerating the journey of promising new therapeutics to the clinic.
References
-
ADME Solubility Assay. BioDuro. [Link]
-
PROTACs in Breast Cancer Therapy. ResearchGate. [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
-
Targeting CDK9 in Cancer: An Integrated Approach of Combining In- Silico Screening with Experimental Validation for Novel Degraders. Preprints.org. [Link]
-
Thermodynamic Solubility Assay. Evotec. [Link]
-
A fully automated kinetic solubility screen in 384-well plate format using nephelometry. GlaxoSmithKline. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]
-
Why DMSO is used even though the compounds are soluble in DMF? ResearchGate. [Link]
-
Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Making stock solution in DMSO: how to automate. Reddit. [Link]
-
Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. ACS Publications. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. evotec.com [evotec.com]
- 4. preprints.org [preprints.org]
- 5. reddit.com [reddit.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC CDK9 degrader 4 | CDK9 degrader | Anti-cancer | TargetMol [targetmol.com]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. bmglabtech.com [bmglabtech.com]
Application Note: Designing VHL-Recruiting PROTACs with CDK9 Ligand-1
Abstract
Cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), is a critical driver of transcriptional elongation and a validated therapeutic target in oncology, particularly for MYC-driven cancers. While traditional small-molecule inhibitors (SMIs) often suffer from lack of selectivity (inhibiting other CDKs) and compensatory protein upregulation, Proteolysis Targeting Chimeras (PROTACs) offer a catalytic mechanism to abolish CDK9 function completely.
This guide details the design, synthesis, and validation of CDK9-targeting PROTACs using CDK9 Ligand-1 (a functionalized aminopyrazole derivative) recruited to the Von Hippel-Lindau (VHL) E3 ligase.
Part 1: Molecular Architecture & Design Strategy
The success of a PROTAC depends on the formation of a productive ternary complex: Target:PROTAC:E3 Ligase .
The Warhead: CDK9 Ligand-1
CDK9 Ligand-1 (CAS: 3031327-95-1) is a specialized derivative of the CDK9 inhibitor scaffold (structurally related to SNS-032 or aminopyrazole analogs).
-
Binding Mode: It binds to the ATP-binding pocket of CDK9.
-
Exit Vector: The critical feature of "Ligand-1" is the modification at the solvent-exposed region (typically a piperidine or aliphatic amine extension). This ensures that attaching a linker does not sterically hinder ATP-pocket binding.
-
Selectivity: While the parent inhibitor may bind CDK2/7, the PROTAC approach often improves selectivity for CDK9 due to the specific geometric requirements of the CDK9-VHL ternary complex.
The E3 Ligase Ligand: VHL (VH032)
We utilize VH032 or its high-affinity derivatives to recruit the VHL E3 ligase.[1]
-
Why VHL? Unlike Cereblon (CRBN), VHL is often less susceptible to immunomodulatory side effects (IMiD activity). However, VHL ligands are generally larger and more rigid, requiring careful linker optimization.
Linkerology: The Critical Bridge
The linker is not merely a connector; it determines the thermodynamic stability of the ternary complex (cooperativity,
-
Composition: Polyethylene glycol (PEG) chains (hydrophilic) or Alkyl chains (hydrophobic).
-
Length: For CDK9-VHL pairs, empirical data suggests a linker length of 10–14 atoms is often optimal to prevent steric clash while allowing ubiquitination zones (Lysine residues) to align with the E2 enzyme.
Diagram 1: Ternary Complex Equilibrium
The following diagram illustrates the cooperative binding required for ubiquitination.
Caption: The formation of the CDK9-PROTAC-VHL ternary complex. Cooperativity (
Part 2: Chemical Synthesis Protocol
Objective: Conjugate CDK9 Ligand-1 (Amine-functionalized) with a VHL-Linker (Carboxylic Acid-functionalized).
Reagents Required[2][3][4][5][6][7]
-
Warhead: CDK9 Ligand-1 (Amine functional handle).
-
Anchor: VHL Ligand-Linker-COOH (e.g., VHL-PEG4-COOH).
-
Coupling Agents: HATU, DIPEA (Diisopropylethylamine).
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Synthesis
-
Activation: Dissolve VHL-Linker-COOH (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at Room Temperature (RT) to activate the acid.
-
Coupling: Add CDK9 Ligand-1 (1.0 eq) to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift:
). -
Purification: Dilute with DMSO/MeOH and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Lyophilization: Freeze-dry fractions to obtain the PROTAC as a powder.
Part 3: Biological Validation Protocols
Core Directive: You must distinguish between inhibition (enzymatic blockade) and degradation (protein removal).
Experiment A: Degradation Potency ( and )
Cell Line: MOLT-4 (Acute Lymphoblastic Leukemia) or Jurkat. These lines express high levels of CDK9.
-
Seeding: Seed cells at
cells/mL in 6-well plates. -
Treatment: Treat cells with the PROTAC in a dose-response format (e.g., 0, 1, 10, 100, 1000, 10000 nM) for 6 to 24 hours .
-
Lysis: Harvest cells, wash with PBS, and lyse using RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitors .
-
Critical: Do not boil samples immediately if using urea-based buffers; otherwise, standard Laemmli boiling (95°C, 5 min) is standard.
-
-
Western Blot:
-
Load 20 µg protein/lane.
-
Primary Antibody: Anti-CDK9 (Rabbit mAb, 1:1000).
-
Loading Control: Anti-GAPDH or Anti-
-Actin. -
Normalization: Quantify bands using densitometry (ImageJ). Calculate CDK9/Actin ratio.
-
-
Analysis: Plot normalized CDK9 signal vs. log[Concentration]. Fit to a 4-parameter logistic curve to determine
(concentration for 50% degradation).
Experiment B: Mechanistic Rescue (The "Gold Standard" Validation)
To prove the effect is PROTAC-mediated (UPS-dependent) and not off-target cytotoxicity.
| Condition | Pre-treatment (1h) | Treatment (6h) | Expected Outcome | Mechanism |
| Control | DMSO | DMSO | Baseline CDK9 | N/A |
| PROTAC | DMSO | PROTAC (at | Loss of CDK9 | Degradation |
| Rescue 1 | MG132 (10 µM) | PROTAC | CDK9 Stable | Proteasome blocked |
| Rescue 2 | VHL Ligand (10 µM) | PROTAC | CDK9 Stable | E3 competition |
| Rescue 3 | CDK9 Inhibitor (10 µM) | PROTAC | CDK9 Stable | Target competition |
Diagram 2: Validation Workflow
The logical flow for validating a new CDK9 PROTAC.
Caption: Step-wise biological validation workflow. Rescue experiments are mandatory to confirm the Mechanism of Action (MoA).
Part 4: Troubleshooting & Optimization
The "Hook Effect"
At high PROTAC concentrations, binary complexes (PROTAC-Target and PROTAC-E3) outcompete the formation of the productive ternary complex.
-
Observation: A U-shaped dose-response curve where degradation efficiency decreases at high concentrations (>1–10 µM).
-
Solution: This is a characteristic of PROTACs. Focus on the
and rather than the high-dose inhibition.
Linker Optimization
If the initial construct (e.g., PEG4) fails:
-
Too Short: Steric clash prevents E3-Target ubiquitination. -> Switch to PEG6 or PEG8.
-
Too Flexible: High entropic penalty. -> Switch to rigid alkyl or piperazine-based linkers.
Solubility
CDK9 Ligand-1 and VHL ligands are hydrophobic.
-
Protocol Adjustment: Ensure final DMSO concentration in cell assay is <0.5% to prevent cytotoxicity masking the degradation effect.
References
-
Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology, 14(2), 163–170.
-
Lai, A. C., & Crews, C. M. (2017). Induced protein degradation: an emerging drug discovery paradigm. Nature Reviews Drug Discovery, 16(2), 101–114.
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617.
-
MedChemExpress. PROTAC CDK9 ligand-1 Product Information & Structure.
-
TargetMol. CDK9 Ligand 1 and PROTAC Reagents.
Sources
Application Notes and Protocols for In Vitro Kinase Assays of CDK9 Ligand-1 Derivatives
Abstract
Cyclin-Dependent Kinase 9 (CDK9) is a pivotal regulator of transcriptional elongation, making it a high-value target in therapeutic areas such as oncology.[1][2][3] The development of novel inhibitors, including derivatives of specific ligands like "ligand-1," necessitates robust and reliable methods for quantifying their biochemical potency and mechanism of action.[4] This guide provides an in-depth analysis of strategic assay selection and detailed, validated protocols for the in vitro characterization of CDK9 ligand-1 derivatives. We will explore luminescence and time-resolved fluorescence resonance energy transfer (TR-FRET) based assays, offering researchers the expertise to generate high-quality, reproducible data for their drug discovery programs.
Strategic Imperatives: Selecting the Optimal CDK9 Assay
The first critical decision in characterizing a novel CDK9 ligand is the choice of assay platform. This choice is not merely technical but strategic, dictated by the research question at hand—be it high-throughput screening (HTS), potency determination (IC50), or direct binding affinity (Kd). CDK9's biological function involves phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a process that is mimicked in vitro using recombinant CDK9/cyclin complexes and specific peptide substrates.[1][5][6]
Causality Behind the Choice: An assay that measures the enzymatic product (ADP) is a direct readout of kinase activity and inhibition. In contrast, a binding assay measures the physical interaction between the inhibitor and the kinase, which is independent of enzymatic turnover. Both provide valuable, complementary information.
Below is a comparative analysis of common assay formats suitable for CDK9 inhibitor profiling.
| Assay Technology | Principle | Endpoint Measurement | Throughput | Key Advantages | Key Considerations |
| ADP-Glo™ | ADP, the product of the kinase reaction, is converted to ATP, which drives a luciferase-mediated reaction.[7] | Luminescence | High | High sensitivity, broad dynamic range, compatible with high ATP concentrations.[6][8] | Indirect measurement of phosphorylation; potential for luciferase inhibitors to interfere. |
| LanthaScreen® TR-FRET | Binding Assay: Competitive displacement of a fluorescent tracer from the kinase ATP pocket by an inhibitor.[9] Activity Assay: Detection of a phosphorylated substrate with a phosphorylation-specific antibody.[10] | Time-Resolved Fluorescence Ratio | High | Homogeneous "mix-and-read" format; binding assay is independent of substrate or ATP.[9] Activity assay is highly specific. | Requires specific tracers or antibodies; potential for compound autofluorescence. |
| HTRF® | Similar to TR-FRET, uses a europium cryptate donor and a second fluorophore acceptor to detect substrate phosphorylation or protein levels.[11][12] | Time-Resolved Fluorescence Ratio | High | Robust, low background, and highly sensitive for both biochemical and cellular assays.[11][13] | Requires specific labeled antibodies and substrates. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed (and thus polarization of emitted light) when a small fluorescent tracer binds to the larger kinase.[14] | Fluorescence Polarization | Medium-High | Homogeneous format; provides direct binding information. | Requires a suitable fluorescent tracer; lower signal window compared to TR-FRET. |
| Microfluidic Mobility Shift | Electrophoretic separation of the fluorescently labeled substrate from the phosphorylated product in a microfluidic chip.[15] | Fluorescence | Medium | Direct detection of substrate and product; provides conversion rates.[16] | Requires specialized instrumentation; lower throughput than plate-based assays. |
Decision Workflow for Assay Selection
To guide your selection, consider the following workflow based on your experimental goals.
Caption: Workflow for selecting the appropriate CDK9 in vitro assay.
Core Reagents and Self-Validating Systems
The integrity of your results depends on the quality of your reagents and the inclusion of proper controls. A well-designed experiment is a self-validating system.
-
CDK9/Cyclin Enzyme: Use a highly purified, recombinant human CDK9 complexed with either Cyclin T1 or Cyclin K.[1][6][17] The cyclin subunit is essential for kinase activity. The concentration of the enzyme should be determined empirically by titration to ensure the reaction is in the linear range (typically <20% substrate conversion).
-
Substrate: A validated peptide substrate such as PDKtide or Cdk7/9tide is recommended for robust signal generation.[6][18] While the native substrate is the C-terminal domain of RNA Pol II, synthetic peptides offer better solubility and kinetics in standardized assays.[5]
-
ATP: For determining the IC50 of ATP-competitive inhibitors, the ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for CDK9. This ensures a fair and standardized comparison of compound potency.
-
Test Compounds: CDK9 ligand-1 derivatives should be dissolved in 100% DMSO. The final concentration of DMSO in the assay well must be kept low (e.g., ≤1%) and consistent across all wells, including controls, to prevent solvent-induced artifacts.[19]
-
Controls (Trustworthiness Pillar):
-
Positive Control (100% Activity): Reaction with enzyme, substrate, ATP, and DMSO (no inhibitor).
-
Negative Control (0% Activity): Reaction with substrate, ATP, and DMSO, but no enzyme.
-
Reference Inhibitor: A known, potent CDK9 inhibitor (e.g., Dinaciclib, Staurosporine) should be run in every plate as a quality control measure to validate the assay's performance and allow for plate-to-plate comparison.[1][5]
-
Protocol 1: IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol details the measurement of CDK9 inhibition by quantifying the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.[5][8]
Workflow Overview
Caption: Step-by-step workflow for the ADP-Glo™ CDK9 Kinase Assay.
Detailed Step-by-Step Methodology
A. Reagent Preparation:
-
1x Kinase Buffer: Prepare a working buffer containing 40-50 mM Tris/HEPES pH 7.5, 10-20 mM MgCl2, 0.1 mg/ml BSA, 1 mM EGTA, and 50 µM DTT.[5][18] Note: Buffer composition may vary slightly between commercial kits.
-
CDK9/Cyclin K Enzyme: Thaw the enzyme on ice. Dilute to a 2X working concentration (e.g., 10 ng/µL) in 1x Kinase Buffer.[17] The optimal concentration should be predetermined via enzyme titration.
-
Substrate/ATP Mix: Prepare a 2X working solution of the peptide substrate (e.g., 100 µM PDKtide) and ATP (e.g., 20 µM) in 1x Kinase Buffer.[5][6][18]
-
Ligand-1 Derivatives: Prepare a serial dilution series of the test compounds in 100% DMSO. Then, dilute this series into 1x Kinase Buffer to create a 4X final concentration stock plate. The final DMSO concentration in the well should be 1% or less.
B. Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X ligand-1 derivative dilutions (or control DMSO) to the appropriate wells of a white, low-volume 384-well plate.[19]
-
Add 2.5 µL of 1x Kinase Buffer to the "Negative Control" wells.
-
Add 5 µL of the 2X CDK9/Cyclin K enzyme solution to all wells except the "Negative Control" wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to all wells. The total reaction volume is now 15 µL.
-
Shake the plate for 30 seconds and incubate at room temperature for 60-120 minutes.[5][19]
-
Stop Reaction & Deplete ATP: Add 15 µL of ADP-Glo™ Reagent to each well. Shake for 30 seconds and incubate at room temperature for 40 minutes.[5][20]
-
Detect ADP: Add 30 µL of Kinase Detection Reagent to each well. Shake for 30 seconds and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[5][20]
-
Read the plate on a luminometer.
C. Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (variable slope, four parameters) to determine the IC50 value.
Protocol 2: Affinity Measurement using the LanthaScreen® Eu Kinase Binding Assay
This protocol describes a competitive binding assay. It measures the ability of a ligand-1 derivative to displace a fluorescently labeled ATP-competitive tracer from the CDK9 active site. The TR-FRET signal is inversely proportional to the binding of the test compound.[9][21]
Principle of Detection
Caption: Principle of the LanthaScreen® competitive binding assay.
Detailed Step-by-Step Methodology
A. Reagent Preparation:
-
1x Kinase Buffer: Prepare a buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[18]
-
4X Ligand-1 Derivatives: Prepare a serial dilution of the test compounds in 100% DMSO, followed by an intermediate dilution into 1x Kinase Buffer to create a 4X final concentration stock.
-
4X Kinase/Antibody Mix: In 1x Kinase Buffer, prepare a 4X solution containing the tagged CDK9/Cyclin K enzyme and the Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His).
-
4X Tracer Mix: In 1x Kinase Buffer, prepare a 4X solution of the appropriate Alexa Fluor™ 647-labeled kinase tracer (e.g., Tracer 236).
B. Assay Procedure (384-well plate format):
-
Add 4 µL of the 4X ligand-1 derivative dilutions or DMSO controls to the wells of a suitable 384-well plate (e.g., white or black).
-
Add 8 µL of the 4X Kinase/Antibody mix to all wells.
-
Add 4 µL of the 4X Tracer mix to all wells. The final reaction volume is 16 µL.
-
Shake the plate for 30-60 seconds.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
C. Data Analysis:
-
Calculate the TR-FRET emission ratio (e.g., 665 nm / 615 nm).
-
Calculate percent inhibition based on the emission ratio, similar to the ADP-Glo™ method.
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the curve using non-linear regression to determine the IC50 value, which reflects the binding affinity in this assay format.
References
-
Geyer, M., et al. (2019). Analog-sensitive cell line identifies cellular substrates of CDK9. PLoS ONE, 14(12), e0226353. Available at: [Link]
-
Al-Awadhi, F. H., et al. (2023). Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. Molecules, 28(18), 6689. Available at: [Link]
-
SignalChem. (n.d.). CDK9/CyclinK Kinase Assay. ResearchGate. Retrieved from [Link]
-
BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. Retrieved from [Link]
-
Al-Awadhi, F. H., et al. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Molecular Biosciences, 8, 773302. Available at: [Link]
-
Al-Awadhi, F. H., et al. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Molecular Biosciences, 8. Available at: [Link]
-
BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. Retrieved from [Link]
-
SignalChem. (n.d.). CDK9/CyclinK, Active. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ CDK9/CyclinT Kinase Assay Kit. Retrieved from [Link]
-
Yang, Z., et al. (2001). The 7SK small nuclear RNA inhibits the CDK9/cyclin T1 kinase to control transcription. Nature, 414, 317–322. Available at: [Link]
-
Li, B., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(9), 1734-1749. Available at: [Link]
-
Grisoni, F., et al. (2024). Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. International Journal of Molecular Sciences, 25(1), 177. Available at: [Link]
-
Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Retrieved from [Link]
-
Al-Tubuly, A. A., et al. (2023). Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. Frontiers in Chemistry, 11, 1269986. Available at: [Link]
-
Sportsman, R., et al. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cell Notes, 15, 10-14. Available at: [Link]
-
Confluence Discovery Technologies. (n.d.). Caliper Microfluidics TECHNICAL BRIEF. Retrieved from [Link]
-
Wang, Z., et al. (2024). Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9. Journal of Medicinal Chemistry. Available at: [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 26(23), 7175. Available at: [Link]
-
Hatcher, J. M. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. Retrieved from [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CDK9/CyclinK Kinase Enzyme System [worldwide.promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. CDK9/CyclinK Kinase Enzyme System Application Note [promega.jp]
- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. revvity.com [revvity.com]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 15. confluencediscovery.com [confluencediscovery.com]
- 16. Assay in Summary_ki [bindingdb.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. mdpi.com [mdpi.com]
- 20. promega.com [promega.com]
- 21. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
Cell Permeability Assessment of Ligand-1 Derived PROTACs
Application Note: AN-PTX-001
From Molecular Chameleonicity to Intracellular Target Engagement
Executive Summary
The development of Proteolysis Targeting Chimeras (PROTACs) derived from a specific binder ("Ligand-1") presents a unique pharmacokinetic paradox. While the parental Ligand-1 may adhere to Lipinski’s Rule of 5 (bRo5), the resulting PROTAC typically violates these rules due to high molecular weight (>800 Da) and high Polar Surface Area (PSA). Yet, many PROTACs exhibit functional oral bioavailability and intracellular activity.
This guide provides a validated workflow for assessing the permeability of Ligand-1 derived PROTACs. It moves beyond standard ADME protocols—which often yield false negatives due to plastic adsorption and lack of "sink" conditions—and establishes a tiered approach: Optimized Caco-2 for physical barrier assessment and NanoBRET™ Target Engagement for functional cytosolic availability.
The "Chameleonic" Challenge
PROTACs function as "molecular chameleons." In aqueous extracellular environments, they collapse to shield their hydrophobic linkers, minimizing the entropic penalty of solvation. Upon encountering the lipophilic cell membrane, they must "open" to permeate.
Why Standard Assays Fail:
-
Plastic Adsorption: PROTACs are highly lipophilic. In standard PAMPA or Caco-2 plates, up to 60% of the compound may bind to the plastic well walls rather than crossing the membrane.
-
Lack of Sink Conditions: Without a scavenging agent in the receiver well, the concentration gradient collapses, leading to artificially low
(Apparent Permeability) values. -
Efflux Transporters: Ligand-1 derived PROTACs are frequently substrates for P-glycoprotein (P-gp/MDR1), requiring specific inhibitor assays to unmask passive permeability.
Strategic Workflow: The Permeability Funnel
The following diagram outlines the decision matrix for assessing PROTAC permeability, ensuring resources are not wasted on compounds that are physically permeable but functionally unavailable.
Figure 1: The PROTAC Permeability Assessment Funnel. Note the critical "Recovery Check" step in Caco-2 assays to rule out non-specific binding.
Protocol A: Optimized Caco-2 with BSA Sink
Standard Caco-2 protocols must be modified to account for the "sticky" nature of PROTACs.
Objective
To determine the bidirectional permeability (
Materials
-
Cells: Caco-2 (differentiated 21-day monolayer).[1]
-
Buffer: HBSS (pH 7.4).
-
Sink Agent: Bovine Serum Albumin (BSA), Fatty Acid Free.
-
Inhibitor: Verapamil (P-gp inhibitor).
-
Receiver Plate: Low-binding polypropylene.
Step-by-Step Methodology
-
Preparation of Sink Buffer:
-
Prepare HBSS containing 0.5% to 4.0% BSA .
-
Rationale: BSA acts as a "sink" in the receiver well, mimicking the binding of the PROTAC to cytosolic proteins (like the E3 ligase) and preventing back-diffusion or plastic adsorption.
-
-
Compound Dosing:
-
Prepare the Ligand-1 PROTAC at 10 µM in HBSS (Donor solution).
-
Crucial Step: Pre-incubate the dosing solution in a plastic well for 30 mins and analyze by LC-MS/MS before adding to cells. This establishes the "True T0" concentration, accounting for immediate plastic loss.
-
-
Bidirectional Assay Setup:
-
A-to-B (Absorptive): Add PROTAC (Donor) to Apical; Add HBSS + BSA to Basolateral (Receiver).
-
B-to-A (Secretory): Add PROTAC (Donor) to Basolateral; Add HBSS + BSA to Apical (Receiver).
-
-
Incubation:
-
Incubate for 120 minutes at 37°C.
-
Note: PROTACs diffuse slowly. Shorter times (60 min) often result in levels below the Limit of Quantification (LOQ).
-
-
Analysis & Calculation:
-
Quantify Donor and Receiver samples via LC-MS/MS (MRM mode).
-
Calculate Mass Balance (Recovery):
-
Validation Criterion: If Recovery < 70%, the data is invalid due to non-specific binding. Repeat with higher BSA concentration or glass-coated plates.
-
Protocol B: NanoBRET™ Intracellular Target Engagement
Physical permeability (
Objective
To calculate the Availability Index (AI) by comparing the PROTAC's affinity in live cells (membrane intact) vs. permeabilized cells (membrane removed).[2][3]
Materials
-
System: Promega NanoBRET™ TE Intracellular E3 Ligase Assay (or Target protein assay).
-
Tracer: Cell-permeable fluorescent tracer targeting the E3 ligase (e.g., VHL or CRBN) or Ligand-1 binding site.
-
Reagent: Digitonin (permeabilizing agent).[4]
Step-by-Step Methodology
-
Transfection:
-
Transfect HEK293 cells with the NanoLuc-fusion vector (either the E3 ligase or the Ligand-1 target protein). Incubate 24 hours.
-
-
Tracer Equilibration:
-
Treat cells with the specific NanoBRET Tracer at a concentration near its
.
-
-
Dual-Mode Treatment:
-
Divide cells into two pools:
-
Pool A (Live Mode): Treat with serial dilutions of the Ligand-1 PROTAC. The membrane remains intact.
-
Pool B (Permeabilized Mode): Treat with serial dilutions of the PROTAC + Digitonin (50 µg/mL) . The membrane is perforated, allowing free entry.
-
-
-
Measurement:
-
Incubate for 2 hours.
-
Add NanoBRET substrate and measure Donor (460nm) and Acceptor (618nm) emission.
-
Calculate milliBRET units (mBU).
-
-
Data Interpretation (The Availability Index):
-
Plot dose-response curves for both modes to determine
. -
Calculate the Availability Index (AI):
[2]
-
Interpretation Table
| Availability Index (AI) | Interpretation | Action |
| AI ≈ 1.0 | High Permeability | PROTAC enters cell freely; potency is driven by intrinsic affinity. Advance. |
| AI = 10 - 50 | Moderate/Low Permeability | Membrane barrier exists but is surmountable. Optimize Linker Lipophilicity. |
| AI > 100 | Impermeable | Compound cannot cross membrane or is actively effluxed. Fail/Redesign. |
Visualizing the Mechanism: Live vs. Permeabilized[2]
Figure 2: Logic flow of the NanoBRET Target Engagement Assay. The divergence between Live and Permeabilized IC50 values quantifies the permeability penalty.
Troubleshooting & Common Pitfalls
The "Hook Effect" in Permeability Assays
Unlike standard inhibitors, PROTACs can exhibit a hook effect (biphasic dose-response) in functional assays.[5] However, in permeability assays (Caco-2), this is less relevant than saturation of efflux transporters .
-
Issue: At low concentrations (1 µM), P-gp may pump the PROTAC out efficiently (Low
). At high concentrations (10-50 µM), P-gp is saturated, and increases. -
Solution: Test permeability at multiple concentrations (e.g., 1, 10, 30 µM) to diagnose transporter saturation.
Low Recovery (<50%)
-
Cause: Non-specific binding to the transwell plate or pipette tips.
-
Fix:
-
Use glass-coated receiver plates.
-
Add 0.1% Tween-80 or 4% BSA to the assay buffer.
-
Pre-saturate pipette tips with the compound solution before transfer.
-
References
-
Matsson, P., et al. (2016). Cell permeability beyond the rule of 5. Advanced Drug Delivery Reviews. Link
-
Atilaw, Y., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability.[6] ACS Medicinal Chemistry Letters. Link
-
Robers, M.B., et al. (2020). Target Engagement and Intracellular Availability of PROTACs using NanoBRET.[4][7] Promega Application Notes. Link
-
Pike, A., et al. (2020).[8] Optimising cell-based assays for the discovery of PROTACs. Drug Discovery Today. Link
-
Enamine/WuXi AppTec. (2023). Optimization of Caco-2 Permeability Assay for PROTACs. White Paper. Link
Sources
- 1. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 2. selvita.com [selvita.com]
- 3. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 4. promega.com [promega.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
Troubleshooting & Optimization
Overcoming hook effect in CDK9 PROTAC degradation assays
Technical Support Center: CDK9 PROTAC Degradation Assays
Introduction: The "Hook" Paradox in CDK9 Degradation
In the development of CDK9-targeting PROTACs (e.g., derivatives of SNS-032 or BAY-1143572), researchers frequently encounter a bell-shaped dose-response curve known as the Hook Effect . Unlike traditional inhibitors where "more is better," PROTACs require the formation of a precise ternary complex (CDK9—PROTAC—E3 Ligase).
At supra-optimal concentrations, the PROTAC saturates the binding sites on both CDK9 and the E3 ligase independently, forming non-productive binary complexes. This prevents the two proteins from coming together, halting ubiquitination and degradation.
This guide provides the diagnostic frameworks, experimental protocols, and chemical strategies to overcome this thermodynamic limitation.
Module 1: Diagnostic Troubleshooting (Q&A)
Q1: My Western blot shows degradation at 100 nM but the band returns at 10 µM. Is this the hook effect or compound precipitation?
A: This is the classic signature of the hook effect, but you must rule out solubility issues.
-
The Mechanism: At 10 µM, you likely have an excess of [PROTAC-CDK9] and [PROTAC-E3] binary complexes, which compete with the productive [CDK9-PROTAC-E3] ternary complex.
-
The Diagnostic Test: Perform a Solubility-Viability Check .
-
Check the media for turbidity or crystals under a microscope at 10 µM.
-
Run a CTG (CellTiter-Glo) assay. If 10 µM kills >90% of cells but CDK9 levels are high, the protein isn't being degraded—it's accumulating in dying cells where the proteasome machinery may be compromised.
-
Q2: I see a hook effect in degradation (Western Blot) but not in cell viability assays. Why?
A: This is a specific characteristic of CDK9 PROTACs derived from potent inhibitors (e.g., SNS-032).
-
Explanation: Even when the PROTAC concentration is too high to form the ternary complex (loss of degradation), the molecule still binds to the ATP pocket of CDK9. Therefore, at the "hook" concentration, the molecule acts as a traditional occupancy-based inhibitor .
-
Implication: You are maintaining antiproliferative efficacy via inhibition, not degradation. This "Phenotypic Masking" is dangerous if your goal is to prove the benefits of degradation over inhibition.
Q3: Can I just lower the concentration to avoid the hook?
A: For assay readout, yes. For drug development, no.
-
The Problem: A sharp hook effect indicates low cooperativity (
). This means the ternary complex is energetically unstable compared to binary complexes. -
The Fix: You need to optimize the linker or E3 ligand to improve positive cooperativity (see Module 3), widening the "degradation window" (the concentration range where degradation occurs).
Module 2: Experimental Protocols
Protocol A: The "Washout" Rescue Assay
This experiment is the gold standard for confirming a true thermodynamic hook effect versus toxicity or off-target artifacts.
Objective: Demonstrate that reducing intracellular concentration restores degradation.
Workflow:
-
Seed Cells: MV4-11 or MOLT4 cells at
cells/mL. -
Overload Treatment: Treat cells with a supra-optimal concentration (e.g., 10 µM) where the hook effect is observed (no degradation).
-
Incubation: Incubate for 2 hours (sufficient for cell entry but short enough to prevent toxicity).
-
Washout:
-
Spin down cells (300 x g, 5 min).
-
Remove supernatant.
-
Resuspend in fresh, compound-free media.
-
Repeat wash 2x.
-
-
Recovery Phase: Re-plate cells and collect lysates at 0.5h, 1h, 2h, and 4h post-wash.
Expected Result:
-
0h (Pre-wash): High CDK9 levels (Hook effect active; binary complexes dominate).
-
1h-2h (Post-wash): CDK9 levels decrease (Degradation restored). As the compound diffuses out of the cell, the intracellular concentration drops from the "Hook Zone" into the "Ternary Zone," allowing productive complexes to form.
Protocol B: Competition Control Assay
Validates that degradation depends on specific binding to both CDK9 and the E3 ligase.
Workflow:
-
Pre-treatment (1h):
-
Arm 1: Vehicle (DMSO).
-
Arm 2: 10x molar excess of free CDK9 inhibitor (e.g., SNS-032).
-
Arm 3: 10x molar excess of free E3 ligand (e.g., Thalidomide or VHL ligand).
-
Arm 4: Proteasome inhibitor (Mg132, 10 µM) or NAE inhibitor (MLN4924, 1 µM).
-
-
PROTAC Treatment: Add CDK9 PROTAC at its
concentration (e.g., 100 nM). -
Readout: Western Blot for CDK9 after 4–6 hours.
Data Interpretation:
| Pre-treatment | CDK9 Level | Interpretation |
| DMSO | Low | Successful degradation. |
| Free SNS-032 | High | PROTAC cannot bind CDK9 (Competed). |
| Free Thalidomide | High | PROTAC cannot bind E3 (Competed). |
| MG132/MLN4924 | High | Mechanism is proteasome/cullin-dependent. |
Module 3: Visualizing the Mechanism
The following diagram illustrates the thermodynamic equilibrium shift that causes the hook effect and the decision tree for troubleshooting.
Caption: Top: Thermodynamic shift from productive ternary complexes to non-productive binary complexes at high concentrations. Bottom: Decision tree to distinguish true hook effect from cytotoxicity artifacts.
Module 4: Data Analysis & Mathematical Modeling
Standard IC50 equations (sigmoidal) cannot fit PROTAC data exhibiting a hook.[1] Using them will result in poor
Recommended Model: Use the Douglass-Miller-Ciulli Equation (or a Gaussian Process regression) which accounts for the three-body equilibrium:
Where:
- : Dissociation constants for PROTAC to CDK9 and E3.
- (Alpha): Cooperativity Factor .
Comparative Data Table: Interpreting Cooperativity
| Compound | Hook Point (µM) | Cooperativity ( | Interpretation | ||
| PROTAC A | 10 | 95% | > 10 | > 1.0 (Positive) | Ideal. Ternary complex is stable. Wide degradation window. |
| PROTAC B | 50 | 80% | 1.0 | < 1.0 (Negative) | Problematic. Hook occurs early. Narrow dosing window. Requires linker optimization. |
| PROTAC C | 5 | 40% | N/A | ~ 1.0 (Neutral) | Potent but ineffective. Likely saturates E3 ligase or has poor permeability. |
Key Takeaway: If your CDK9 PROTAC shows a sharp hook (like PROTAC B), do not just accept it. This indicates the linker is likely causing steric clash between CDK9 and the E3 ligase. Shortening or rigidifying the linker often improves
References
-
Douglass, E. F., et al. (2013). "A comprehensive mathematical model for three-body binding equilibria." Journal of the American Chemical Society.
-
Olson, C. M., et al. (2018). "Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation."[2] Nature Chemical Biology.
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.
-
Robb, C. M., et al. (2017). "Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC)." Chemical Communications.[2]
-
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today.
Sources
Improving oral bioavailability of CDK9 ligand-1 based degraders
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Lead Discovery Subject: Technical Guide: Optimizing Oral Bioavailability of CDK9 Ligand-1 Degraders
Executive Summary
Developing orally bioavailable PROTACs targeting CDK9 (Cyclin-dependent kinase 9) presents a quintessential "Beyond Rule of 5" (bRo5) challenge.[1] Unlike standard inhibitors, CDK9 degraders (often utilizing scaffolds like SNS-032 , Wogonin , or Flavopiridol derivatives as "Ligand-1") possess high molecular weight (>800 Da) and high Topological Polar Surface Area (TPSA).
This technical support guide addresses the specific friction points in translating potent in vitro CDK9 degraders into orally active in vivo candidates. It moves beyond generic advice to focus on molecular chameleonicity , metabolic shielding , and formulation bridging .
Module 1: Molecular Design & Physicochemical Optimization
Q1: My CDK9 degrader has sub-nanomolar DC50 but <1% oral bioavailability (F%). How do I distinguish between solubility-limited and permeability-limited absorption?
Diagnosis:
Low
Troubleshooting Protocol:
-
Check the "Chameleonic" Index: PROTACs must behave like "molecular chameleons"—folding to hide polar groups (Intramolecular Hydrogen Bonds, IMHB) in the lipophilic membrane and unfolding in the aqueous cytosol.
-
Experiment: Measure
(difference between octanol-water and alkane-water partition coefficients). A high indicates high chameleonicity, which correlates with better oral absorption. -
Action: If your molecule is rigid and highly polar (TPSA > 200 Ų), it cannot passively permeate.
-
-
Assess the Linker: Long, linear alkyl/PEG linkers often kill permeability.
-
Solution: Switch to rigidified linkers (e.g., piperazine, spirocycles) or linkers that promote IMHB (e.g., containing fluorines or specific H-bond acceptors that fold back onto the ligand).
-
Data Interpretation Table:
| Assay | Result | Root Cause | Recommended Action |
| Kinetic Solubility (FaSSIF) | < 10 µM | Solubility-limited | Switch to Amorphous Solid Dispersion (ASD) or lipid formulation. |
| PAMPA (Lipid) | < 1 x 10⁻⁶ cm/s | Permeability-limited | Induce IMHB; Reduce TPSA (cap terminal amines); Switch E3 ligand (e.g., VHL → CRBN). |
| Caco-2 (A-B) | Low (< 1) | Efflux-limited | Check P-gp substrate status; Methylate amide nitrogens in the linker. |
| Microsomal Stability (Cl_int) | High | Metabolic Instability | Identify "soft spots" (often the CDK9 ligand-linker attachment point). |
Q2: Why does my CDK9 ligand-1 degrader show high clearance despite being stable in hepatocyte assays?
Technical Insight: This is a classic "extra-hepatic clearance" or "linker instability" issue specific to degraders.
-
Linker Hydrolysis: Standard ester or amide bonds in the linker can be cleaved by plasma esterases or intestinal amidases before the drug reaches the liver.
-
Test: Incubate in plasma and simulated gastric/intestinal fluids (SGF/SIF) , not just microsomes.
-
Fix: Replace amides with C-C bonds, ethers, or bioisosteres like 1,2,3-triazoles (though watch for CYP inhibition with triazoles).
-
-
Glucuronidation: CDK9 ligands like flavopiridol are prone to rapid glucuronidation at phenolic hydroxyls.
-
Fix: Fluorinate the metabolic soft spot or use a prodrug strategy (e.g., phosphate prodrug) to mask the hydroxyl group during absorption.
-
Module 2: Formulation & Delivery Strategies
Q3: We see high crystal packing energy. Can we use Amorphous Solid Dispersions (ASD) for CDK9 PROTACs?
Answer: Yes, ASD is often the only viable path for oral CDK9 degraders due to their "brick dust" nature (high melting point, low solubility).
Implementation Guide:
-
Polymer Selection: Use HPMCAS (Hydroxypropyl methylcellulose acetate succinate) or PVPVA (Copovidone). These polymers maintain the PROTAC in a supersaturated amorphous state in the GI tract.
-
The "Spring and Parachute" Effect:
-
Spring: Rapid dissolution of the amorphous drug.
-
Parachute: Polymer prevents re-crystallization / precipitation.
-
-
Warning: CDK9 degraders with high molecular weight (>1000 Da) may phase-separate within the ASD. Use Hot Melt Extrusion (HME) over spray drying if the Tg (Glass Transition Temperature) allows, as it ensures better molecular mixing.
Module 3: Visualizing the Optimization Workflow
The following diagram outlines the decision logic for optimizing the oral bioavailability of a CDK9 degrader.
Caption: Decision logic for optimizing CDK9 PROTACs, balancing permeability (Chameleonic design) and solubility (Formulation).
Module 4: Advanced Signaling & Mechanism Verification
Q4: How do I confirm my "oral" phenotype is due to on-target CDK9 degradation and not off-target kinase inhibition?
Scientific Context: Many CDK9 ligands (e.g., SNS-032) are pan-CDK inhibitors. If your oral PROTAC degrades CDK9 but also inhibits CDK2/7/9 due to accumulation of the parent ligand (from linker cleavage), you lose the selectivity advantage.
Validation Protocol:
-
The "Rescue" Experiment: Pre-treat cells with a proteasome inhibitor (MG132) or a NEDD8 inhibitor (MLN4924).[2]
-
Result: If the anti-proliferative effect persists despite proteasome blockade, your compound is acting as an inhibitor, not a degrader.
-
-
Downstream Biomarker Analysis:
-
CDK9 Specific: Loss of Mcl-1 (short half-life) and c-Myc .[1]
-
Pol II Phosphorylation: Monitor Ser2 phosphorylation (CDK9 specific) vs. Ser5/Ser7 (CDK7 specific).
-
Caption: Pathway verification. Successful CDK9 degradation must result in specific reduction of p-Ser2 RNAPII and downstream loss of Mcl-1.
References
-
Pike, A., et al. (2020).[3] "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. [3]
-
Hornberger, K. R., & Araujo, E. M. V. (2023).[3] "Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders." Journal of Medicinal Chemistry. [3]
-
Qiu, X., et al. (2021).[1] "Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion." European Journal of Medicinal Chemistry.
-
Chen, H., et al. (2025). "Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity."[2] Journal of Medicinal Chemistry. Note: Year/Volume estimated based on search context; verify specific recent pub.
-
WuXi AppTec. (2022).[4] "How to Improve PROTACs' Oral Bioavailability." WuXi AppTec Content Hub.
Sources
Technical Support Center: Troubleshooting PROTAC Degradation Efficiency (Dmax) in TNBC Models
Introduction
Achieving high maximal degradation (Dmax > 90% ) is often more clinically relevant than potency (DC50 ). In Triple-Negative Breast Cancer (TNBC) models like MDA-MB-231 or MDA-MB-468, poor Dmax is a frequent bottleneck. This guide moves beyond basic protocol adherence to address the causality of incomplete degradation.
If your PROTAC exhibits high potency (low nanomolar DC50) but fails to clear the protein target (Dmax < 60%), you are likely facing one of three barriers: Thermodynamic (Hook Effect) , Biological (E3 Ligase/Proteasome limit) , or Kinetic (Efflux/Permeability) .
Diagnostic Decision Tree
Before altering your chemistry, utilize this logic flow to isolate the root cause.
Figure 1: Diagnostic logic flow for isolating the cause of poor degradation efficiency.
Part 1: The Pharmacological Barrier (The Hook Effect)
Q: My degradation curve goes down but then recovers protein levels at high concentrations. Is my compound failing?
A: No, this is the classic "Hook Effect," a hallmark of bivalent molecules. PROTACs function by forming a ternary complex (Target:PROTAC:Ligase). At high concentrations, the PROTAC saturates the binding sites on both the Target and the E3 Ligase individually, forming non-productive binary complexes .[1]
-
Mechanism: Excess PROTAC molecules compete with each other. One molecule binds the target, another binds the ligase, preventing them from meeting.[1]
-
Impact on Dmax: If the "hook" onset occurs before complete degradation is achieved, your Dmax will be artificially capped.
Visualizing the Mechanism:
Figure 2: At optimal concentrations, the PROTAC bridges the E3 and POI. At high concentrations, separate PROTAC molecules saturate both, preventing interaction.[1]
Troubleshooting Steps:
-
Check Cooperativity: A high Dmax requires stable ternary complexes. If your Dmax is low even before the hook appears, the ternary complex (
) might be thermodynamically unstable. -
Linker Optimization: Change linker length. A linker that is too short causes steric clash; too long increases entropic penalty.
Part 2: The Biological Barrier (Cell Line Specifics)
Q: Why does my PROTAC work in HeLa cells but fail in MDA-MB-231?
A: TNBC cells have distinct proteomic signatures. The two most common failure points in MDA-MB-231 are E3 Ligase Abundance and Efflux Transporters .
E3 Ligase Expression Levels
You cannot degrade a target if the machinery isn't there.
-
VHL vs. CRBN: While MDA-MB-231 expresses both, levels can vary significantly compared to HeLa or HEK293. If your PROTAC recruits VHL, but VHL expression is low in your specific clone of MDA-MB-231, Dmax will be capped by the available enzyme, not the drug.
-
Validation: Perform a Western Blot for your recruited ligase (VHL, CRBN, IAPs) alongside your target.
The Efflux Problem (MDR1/P-gp)
MDA-MB-231 is a "mesenchymal-like" TNBC line known for high expression of ABCB1 (MDR1/P-gp) . PROTACs are large (MW > 800 Da) and often lipophilic, making them prime substrates for efflux pumps.
-
Symptom: The compound never reaches the threshold concentration inside the cell to drive ternary complex formation.
-
Diagnostic: The "Efflux Rescue" Experiment (see Protocol below).
Data Comparison: Cell Line Variability
| Variable | HeLa / HEK293 | MDA-MB-231 (TNBC) | Impact on PROTAC |
| E3 Ligase (VHL) | High | Moderate/Variable | Potential rate-limiting step for VHL-recruiters. |
| Efflux (MDR1) | Low | High | Drastic reduction in intracellular concentration. |
| Proteasome Activity | High | High | Generally not a bottleneck unless inhibited. |
| Growth Rate | Fast | Fast | Rapid protein resynthesis can mask degradation. |
Part 3: Assay Artifacts (Measurement Errors)
Q: Western Blot shows 50% degradation, but HiBiT shows 80%. Which is real?
A: Trust the HiBiT (or NanoBRET) data for quantification, provided the tag doesn't interfere with binding.
-
Western Blot Limitations:
-
Non-linearity: Western blots saturate easily. A band that looks 50% less intense might actually represent a 90% reduction if the control band was saturated.
-
Hook Effect Masking: If you only test one high concentration (e.g., 10 µM), you might be in the "hook" zone and miss the active window (e.g., 100 nM).
-
-
HiBiT Advantages:
-
Linearity: Luminescence is linear over >6 logs.
-
Throughput: Allows detailed kinetic profiling (time-course) to distinguish between degradation and slowed synthesis.
-
Protocol: The "Efflux Rescue" Validation
Use this protocol to determine if poor Dmax in TNBC cells is due to the compound being pumped out (Efflux).
Reagents:
-
Target PROTAC
-
Tariquidar or Verapamil (P-gp/ABCB1 inhibitors)
Step-by-Step:
-
Seed Cells: Plate MDA-MB-231 cells at 70% confluency in 6-well plates.
-
Pre-treatment (T= -1h): Treat half the wells with Tariquidar (0.5 µM) . Treat the other half with DMSO vehicle.
-
Note: Tariquidar is preferred over Verapamil due to higher specificity and lower toxicity.
-
-
Treatment (T=0): Add your PROTAC at its biochemical IC50 concentration (or a dose-response range).
-
Incubation: Incubate for 6–24 hours (target dependent).
-
Lysis & Analysis: Harvest and run Western Blot.
Interpretation:
-
Result A: Dmax improves significantly with Tariquidar (e.g., 40%
90%). -
Result B: Dmax remains unchanged.
References
-
Bondeson, D. P., et al. (2015).[8] Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.[11] Link
- Context: Foundational paper describing the catalytic nature of PROTACs and the kinetic parameters defining Dmax.
-
Lai, A. C., et al. (2016). Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angewandte Chemie. Link
- Context: Discusses the "Hook Effect" and the importance of linker length in ternary complex form
-
Noblejas-López, M. M., et al. (2019).[8] Evaluation of BET-PROTACs as a therapeutic strategy for Triple Negative Breast Cancer.[6][8] Gynecologic Oncology. Link
- Context: Specifically addresses the efficacy of PROTACs (MZ1) in MDA-MB-231 cells and resistance mechanisms including efflux.
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. Link
- Context: Validates HiBiT/NanoBRET as superior to Western Blot for quantifying Dmax and kinetics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ABCG8-mediated sterol efflux increases cancer cell progression via the LRP6/Wnt/β-catenin signaling pathway in radiotherapy-resistant MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rac3 induces a molecular pathway triggering breast cancer cell aggressiveness: differences in MDA-MB-231 and MCF-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Pathways Delivering Distinct Glycosphingolipid Patterns in MDA-MB-231 and MCF-7 Breast Cancer Cells [mdpi.com]
- 5. Role of Lactate in the Regulation of Transcriptional Activity of Breast Cancer-Related Genes and Epithelial-to-Mesenchymal Transition Proteins: A Compassion of MCF7 and MDA-MB-231 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET-directed PROTACs in triple negative breast cancer cell lines MDA-MB-231 and MDA-MB-436 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dbs.nus.edu.sg [dbs.nus.edu.sg]
- 8. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. marinbio.com [marinbio.com]
PROTAC CDK9 Ligand-1: A Technical Guide to Optimizing Linker Attachment Sites
This technical support guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing linker attachment sites on PROTACs utilizing "PROTAC CDK9 ligand-1" for the targeted degradation of Cyclin-Dependent Kinase 9 (CDK9). This document moves beyond simplistic protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and accelerate your research.
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[2][3]
The linker is not merely a passive spacer; it plays a crucial role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation of the POI.[4] The linker's length, composition, rigidity, and attachment points on both the warhead and the E3 ligase ligand are all critical parameters that require careful optimization.[4][5] An inadequately designed linker can lead to a PROTAC that binds to both the POI and the E3 ligase but fails to induce degradation, a phenomenon known as the "hook effect" in some contexts, or simply results in a non-productive ternary complex.
CDK9, a key regulator of transcriptional elongation, is a promising therapeutic target in various cancers.[6][7] PROTAC-mediated degradation of CDK9 offers a compelling therapeutic strategy to overcome the limitations of traditional small-molecule inhibitors, such as the potential for drug resistance and off-target effects.[8] This guide focuses on optimizing the attachment of linkers to "PROTAC CDK9 ligand-1," a known warhead for constructing CDK9-targeting PROTACs.[9]
Understanding the Mechanism of Action of a CDK9 PROTAC
The following diagram illustrates the catalytic cycle of a CDK9-targeting PROTAC.
Caption: Catalytic cycle of a CDK9 PROTAC.
Troubleshooting Guide: Optimizing Linker Attachment on PROTAC CDK9 Ligand-1
This section addresses common challenges encountered during the optimization of linker attachment sites in a question-and-answer format.
Question 1: My synthesized PROTAC shows good binding to CDK9 and the E3 ligase in binary assays, but I don't observe any CDK9 degradation in cells. What are the likely causes and how can I troubleshoot this?
Answer:
This is a frequent and frustrating issue in PROTAC development. The successful formation of a stable and productive ternary complex is paramount for degradation. Here’s a breakdown of potential causes and actionable troubleshooting steps:
-
Incorrect Ternary Complex Geometry: The linker attachment point may force an orientation of CDK9 and the E3 ligase that is not conducive to the transfer of ubiquitin from the E2 conjugating enzyme (associated with the E3 ligase) to lysine residues on the surface of CDK9.
-
Troubleshooting Strategy 1: Vary the Linker Attachment Site. The choice of attachment site on the CDK9 ligand is critical.[10] It should ideally be at a solvent-exposed region of the ligand when bound to CDK9, minimizing disruption of the key binding interactions. If the structure of "PROTAC CDK9 ligand-1" bound to CDK9 is known, analyze the co-crystal structure to identify suitable solvent-exposed vectors. If not, you may need to empirically test multiple attachment points.
-
Troubleshooting Strategy 2: Alter Linker Length and Composition. The current linker might be too short, causing steric hindrance, or too long, leading to a floppy and unstable ternary complex. Synthesize a library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths).[11][12] The composition of the linker also influences its flexibility and physicochemical properties.[5]
-
-
Poor Cell Permeability: PROTACs are often large molecules with physicochemical properties that can hinder their ability to cross the cell membrane.
-
Troubleshooting Strategy: Assess Cell Permeability. Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of your PROTAC.[13] While not always perfectly predictive for large molecules, it can provide valuable insights. If permeability is low, consider modifying the linker to improve its properties, for example, by reducing the number of rotatable bonds or optimizing its lipophilicity.
-
-
PROTAC Efflux by Transporters: Your PROTAC may be actively pumped out of the cell by efflux transporters.
-
Troubleshooting Strategy: Use Efflux Pump Inhibitors. Co-incubate your cells with your PROTAC and a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A) to see if you can rescue CDK9 degradation. If so, this suggests that efflux is a problem, and the PROTAC structure may need to be modified to evade these transporters.
-
Question 2: I'm observing CDK9 degradation, but the potency (DC50) is very low. How can I improve it?
Answer:
Low potency indicates that a high concentration of the PROTAC is required to achieve 50% degradation. This can be due to several factors:
-
Suboptimal Ternary Complex Cooperativity: The linker and its attachment points may not be promoting favorable interactions between CDK9 and the E3 ligase within the ternary complex.
-
Troubleshooting Strategy 1: Systematically Vary Linker Length and Composition. As with the lack of degradation, a systematic exploration of linker length and composition is crucial.[5][12] Even small changes can significantly impact the stability of the ternary complex and, consequently, the degradation efficiency.
-
Troubleshooting Strategy 2: Explore Different Linker Chemistries. While simple PEG and alkyl linkers are common starting points, consider more rigid or conformationally constrained linkers to pre-organize the PROTAC for optimal ternary complex formation.[11]
-
-
Weak Binding Affinity of the CDK9 Ligand: While "PROTAC CDK9 ligand-1" is a known binder, the attachment of the linker may have inadvertently reduced its affinity for CDK9.
-
Troubleshooting Strategy: Re-evaluate Binary Binding Affinity. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of your final PROTAC construct to CDK9. If the affinity has significantly decreased compared to the parent ligand, you may need to choose a different attachment point that is less disruptive to the binding interface.
-
Question 3: My PROTAC is causing degradation of other kinases in addition to CDK9. How can I improve its selectivity?
Answer:
PROTAC selectivity can be influenced by both the warhead and the overall structure of the PROTAC, including the linker.
-
Warhead Promiscuity: "PROTAC CDK9 ligand-1" may have some inherent affinity for other kinases.
-
Troubleshooting Strategy 1: Proteomics-Based Selectivity Profiling. Perform unbiased proteomic analysis (e.g., using mass spectrometry) to identify all proteins that are degraded upon treatment with your PROTAC. This will give you a clear picture of its selectivity profile.
-
Troubleshooting Strategy 2: Modify the Linker to Exploit Differences in Protein Surfaces. Even if the warhead has some off-target binding, the linker can be designed to promote a productive ternary complex only with CDK9.[14] The surface topographies of different kinases vary. A specific linker length and attachment point might lead to favorable interactions with the E3 ligase only when the PROTAC is bound to CDK9, while creating steric clashes or unfavorable interactions when bound to other kinases.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common E3 ligases recruited by PROTACs, and which one should I choose for my CDK9 PROTAC? A1: The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). Ligands for these include thalidomide and its analogs for CRBN, and derivatives of the HIF-1α peptide for VHL. The choice can depend on the cellular context (expression levels of the E3 ligase in your target cells) and the specific geometry you are trying to achieve in the ternary complex. Both have been successfully used in CDK9 PROTACs.[15][16]
Q2: What are the key differences between PEG and alkyl linkers? A2: Alkyl chains are more hydrophobic and flexible, while polyethylene glycol (PEG) linkers are more hydrophilic and also flexible.[11] The choice can impact the solubility, cell permeability, and overall physicochemical properties of the PROTAC. PEG linkers can sometimes improve solubility, which can be an issue for these large molecules.
Q3: How do I choose the initial linker attachment point on "PROTAC CDK9 ligand-1"? A3: The ideal starting point is a solvent-exposed region of the ligand that is not critical for its binding to CDK9.[10] If a co-crystal structure of the ligand bound to CDK9 is available, this can be identified through computational modeling. If not, you may need to look at the structure-activity relationship (SAR) data for the ligand to identify positions where modifications are tolerated. Often, a functional group that is not involved in key hydrogen bonds or hydrophobic interactions is a good candidate.
Q4: What is the typical range of linker lengths to test? A4: There is no universal answer, as the optimal length is highly dependent on the specific warhead, E3 ligase ligand, and their respective attachment points. A common starting point is to synthesize a series of PROTACs with linkers of varying lengths, for example, with 2 to 8 PEG units or an equivalent length for alkyl chains.
Experimental Protocols
Protocol 1: Western Blotting for CDK9 Degradation
This protocol is a fundamental assay to assess the primary function of your PROTAC – the degradation of the target protein.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., a cancer cell line with known CDK9 dependency) at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC CDK9 ligand-1 constructs in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Treat the cells with the different concentrations of your PROTACs for a specified time (e.g., 2, 4, 8, 16, 24 hours). A time-course experiment is recommended initially to determine the optimal treatment duration.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK9 overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH, β-actin, or vinculin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the CDK9 band intensity to the loading control.
-
Plot the percentage of remaining CDK9 relative to the vehicle control against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Protocol 2: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay assesses the downstream functional consequence of CDK9 degradation, which is often a reduction in cell proliferation or viability.
-
Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density.
-
PROTAC Treatment: Treat the cells with a range of concentrations of your PROTAC constructs for a period relevant to the cell cycle (e.g., 72 hours).
-
Assay Procedure (using MTS as an example):
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the PROTAC concentration and calculate the IC50 value (concentration at which 50% of cell growth is inhibited).
-
Data Presentation
The following table provides a template for summarizing your experimental results when comparing different linker attachment points.
| PROTAC Construct | Linker Attachment Point on CDK9 Ligand-1 | Linker Composition & Length | CDK9 Binding (Kd, nM) | CDK9 Degradation (DC50, nM) | Cell Viability (IC50, nM) |
| PROTAC-1 | Position X | 4x PEG | 50 | 150 | 200 |
| PROTAC-2 | Position Y | 4x PEG | 75 | 50 | 80 |
| PROTAC-3 | Position Y | 6x PEG | 80 | 25 | 45 |
| PROTAC-4 | Position Y | C8 Alkyl | 70 | 60 | 95 |
Experimental Workflow Diagram
Caption: A typical experimental workflow for optimizing PROTACs.
Conclusion
Optimizing the linker attachment site on a PROTAC warhead like "PROTAC CDK9 ligand-1" is a multifactorial process that requires systematic and empirical investigation. There is no single "magic bullet" solution; success lies in the iterative process of design, synthesis, and testing.[11] By understanding the principles of ternary complex formation and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can navigate the complexities of PROTAC design and accelerate the development of potent and selective CDK9 degraders.
References
- Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC. (2025). Vertex AI Search.
- Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (2020). Vertex AI Search.
- Antitumoral Activity of a CDK9 PROTAC Compound in HER2-Positive Breast Cancer - MDPI. (n.d.). Vertex AI Search.
- PROTAC Linker Design and Optimization - CD ComputaBio. (n.d.). Vertex AI Search.
- Bifunctional degraders of cyclin dependent kinase 9 (CDK9)
- CDK9 PROTAC C3 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Vertex AI Search.
- Current strategies for the design of PROTAC linkers: a critical review - PMC. (n.d.). Vertex AI Search.
- The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. (2023). Vertex AI Search.
- Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed. (2023). Vertex AI Search.
- Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC. (2025). Vertex AI Search.
- PROTAC CDK9 ligand-1 - MedchemExpress.com. (n.d.). Vertex AI Search.
- Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - ACS Public
- Linker Design and Optimization - Protocols.io. (2022). Vertex AI Search.
- Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion | Request PDF - ResearchG
- Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC. (2025). Vertex AI Search.
- Variation of the linker length and composition results in differing selectivity for CDK4/6 and IKZF1/3 degradation. Immunoblots are shown from wildtype (WT) or Crbn‐/‐ Jurkat cells treated for 4 h with A)
- Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC). (n.d.). Vertex AI Search.
Sources
- 1. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. protocols.io [protocols.io]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CDK9 PROTAC C3 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Mitigating Off-Target Binding of CDK9 Ligand-1 to CDK2
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selectivity of CDK9 ligands, specifically addressing off-target binding to CDK2. The high degree of homology in the ATP-binding pocket between Cyclin-Dependent Kinase 9 (CDK9) and Cyclin-Dependent Kinase 2 (CDK2) often leads to cross-reactivity, complicating the interpretation of experimental results and potentially causing unintended cellular effects.[1][2][3] This guide provides a structured, question-and-answer-based approach to troubleshoot and systematically improve the selectivity of your CDK9 inhibitor, referred to herein as "Ligand-1."
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial screens show that Ligand-1, designed for CDK9, also potently inhibits CDK2. Why is this happening, and what are the key structural differences I should be aware of?
A1: The off-target activity of Ligand-1 against CDK2 is a common challenge rooted in the conserved nature of the ATP-binding site across the CDK family.[4][5] Both CDK9 and CDK2 share a canonical two-lobed kinase structure with the active site situated between the N-terminal and C-terminal lobes.[6] However, subtle yet exploitable differences exist that can be leveraged to enhance selectivity.
Key Structural and Sequence Differences:
-
Sequence Identity: The overall sequence identity between human CDK9 and CDK2 is approximately 31.9%.[6][7] While this indicates significant divergence, the ATP-binding pocket residues are more conserved.
-
T-Loop (Activation Loop): The conformation and regulation of the T-loop differ. Phosphorylation of Thr186 in CDK9 and Thr160 in CDK2 is crucial for their activation.[6][7] The dynamics of this loop can be exploited to achieve selectivity.
-
Glycine-Rich Loop (P-Loop): The flexibility and conformation of the glycine-rich loop, which interacts with the phosphate groups of ATP, can vary between CDK9 and CDK2 upon inhibitor binding.[4][8] Certain ligands can induce unique conformational changes in this loop in CDK9 that are not as favorable in CDK2.[4]
-
Gatekeeper Residue: The "gatekeeper" residue, which controls access to a hydrophobic back pocket, is a critical determinant of inhibitor selectivity. Identifying differences in the gatekeeper and surrounding residues between CDK9 and CDK2 can guide rational inhibitor design.
-
Cyclin Interface: The interaction with their respective cyclin partners (Cyclin T1 for CDK9 and Cyclin A/E for CDK2) induces conformational changes that can alter the shape and accessibility of the ATP-binding pocket and allosteric sites.[9][10][11] The cyclin-binding interface itself can be a target for developing selective inhibitors.[12]
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Selectivity
This section provides a systematic workflow to diagnose and address the off-target binding of Ligand-1 to CDK2.
Step 1: Quantify the Selectivity Problem - Establishing a Baseline
Q2: How do I accurately quantify the selectivity of Ligand-1 for CDK9 over CDK2?
A2: A quantitative assessment is the first step. This involves determining the half-maximal inhibitory concentration (IC50) or binding affinity (Kd) for both kinases under identical experimental conditions.
Recommended Experimental Protocols:
-
Biochemical Assays:
-
Radiometric Assays: The traditional "gold standard," these assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[13]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[14][15] They offer a non-radioactive, high-throughput alternative.
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are highly sensitive and suitable for high-throughput screening.[13][14]
-
-
Biophysical Assays:
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
-
Surface Plasmon Resonance (SPR): Measures real-time binding kinetics, providing association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) is calculated.
-
Data Presentation:
| Assay Type | Parameter | CDK9 | CDK2 | Selectivity Ratio (CDK2 IC50 / CDK9 IC50) |
| ADP-Glo™ | IC50 (nM) | e.g., 50 | e.g., 200 | 4-fold |
| TR-FRET | IC50 (nM) | e.g., 45 | e.g., 250 | ~5.5-fold |
| ITC | Kd (nM) | e.g., 30 | e.g., 150 | 5-fold |
Experimental Workflow for a Typical Kinase Assay:
Caption: Workflow for determining IC50 values.
Step 2: Rational Drug Design - Exploiting Structural Differences
Q3: I have a baseline selectivity profile. How can I use structural information to rationally design a more selective Ligand-1 derivative?
A3: This is where Structure-Activity Relationship (SAR) studies become crucial.[16][17] The goal is to introduce chemical modifications to Ligand-1 that increase its affinity for CDK9 while decreasing its affinity for CDK2.
Strategies for Rational Design:
-
Exploit Non-Conserved Residues:
-
Action: Use comparative modeling or available co-crystal structures of CDK9 and CDK2 to identify amino acid differences in the ATP-binding pocket.[18][19] Design modifications to Ligand-1 that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with unique residues in CDK9 or create steric clashes with residues in CDK2.[20]
-
Causality: By targeting non-conserved residues, you are directly exploiting the structural differences between the two kinases to achieve selective binding.
-
-
Target the "Gatekeeper" Residue:
-
Action: Analyze the size and nature of the gatekeeper residue in both kinases. If CDK9 has a smaller gatekeeper residue than CDK2, you can add a bulky chemical group to Ligand-1 that can access the hydrophobic back pocket in CDK9 but is sterically hindered from doing so in CDK2.[21]
-
Causality: This "steric gatekeeper" approach is a well-established strategy for engineering kinase inhibitor selectivity.[21]
-
-
Introduce Covalent Binders:
-
Action: If there is a non-conserved cysteine residue near the binding site of Ligand-1 in CDK9, you can incorporate a weak electrophile (like an acrylamide) into your ligand to form a covalent bond.[21]
-
Causality: This strategy can dramatically increase both potency and selectivity, as the covalent interaction is highly specific to the presence of the targetable cysteine.[21]
-
-
Develop Bivalent Inhibitors:
-
Action: Tether Ligand-1 to a second molecule that binds to a distinct, less conserved site on CDK9, such as the cyclin T1 interface.[21]
-
Causality: This approach leverages the avidity effect, where the overall binding affinity is significantly enhanced by the two linked interactions, and can lead to highly selective inhibitors.[21]
-
Logical Flow for Structure-Based Drug Design:
Caption: Iterative cycle of structure-based drug design.
Step 3: Cellular Validation - Confirming On-Target Efficacy and Reduced Off-Target Effects
Q4: My new Ligand-1 derivative shows improved selectivity in biochemical assays. How do I confirm this translates to a cellular context?
A4: It is critical to validate your findings in a cellular environment, as biochemical assays with purified enzymes do not fully recapitulate the complexities of a living cell (e.g., ATP concentrations, presence of scaffolding proteins, and target engagement).[3][22]
Recommended Cellular Assays:
-
Cellular Target Engagement Assays:
-
NanoBRET™/BRET: These assays measure the binding of a ligand to a target protein in live cells.[14][22] A NanoLuc®-tagged kinase and a fluorescent tracer are used; displacement of the tracer by your inhibitor results in a loss of BRET signal. This provides a direct measure of target occupancy.[22]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.
-
-
Phosphorylation-Specific Western Blotting:
-
Action: Treat cells with Ligand-1 and probe for the phosphorylation of known CDK9 and CDK2 substrates. For CDK9, a key substrate is the C-terminal domain (CTD) of RNA Polymerase II at Serine 2 (p-Ser2 RNAPII).[1] For CDK2, you can look at substrates like p-Rb (Ser807/811).
-
Expected Outcome: A selective CDK9 inhibitor should reduce p-Ser2 RNAPII levels with minimal impact on the phosphorylation of CDK2 substrates at equivalent concentrations.
-
-
Phenotypic Assays:
-
Action: Compare the cellular phenotype induced by your Ligand-1 derivative with the known consequences of selective CDK9 or CDK2 inhibition. CDK9 inhibition typically leads to transcriptional suppression and apoptosis, particularly of genes with short-lived mRNAs like MYC and MCL1.[1][11][12] CDK2 inhibition is primarily associated with cell cycle arrest, particularly at the G1/S transition.[1]
-
Expected Outcome: A selective CDK9 inhibitor should induce a phenotype consistent with transcriptional repression, while a non-selective inhibitor might show a mixed phenotype including cell cycle arrest.
-
Orthogonal Validation Strategy:
Caption: Comparing pharmacological and genetic inhibition.
References
-
Structural insights into the functional diversity of the CDK–cyclin family - PMC. Available at: [Link]
-
CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - Frontiers. Available at: [Link]
-
Activation and inhibition of cyclin-dependent kinase-2 by phosphorylation; a molecular dynamics study reveals the functional importance of the glycine-rich loop - PMC. Available at: [Link]
-
Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC. Available at: [Link]
-
Sequence comparison between CDK9 and CDK2. The sequence identity... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships - ResearchGate. Available at: [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC. Available at: [Link]
-
Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 - MDPI. Available at: [Link]
-
Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC. Available at: [Link]
-
Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PubMed Central. Available at: [Link]
-
Targeting CDK2 in cancer: challenges and opportunities for therapy - Prof. Elgene Lim. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Available at: [Link]
-
Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC. Available at: [Link]
-
Cellular Context Influences Kinase Inhibitor Selectivity - ACS Publications. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]
-
Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation - PMC. Available at: [Link]
-
CDK9 inhibition strategy defines distinct sets of target genes - PMC. Available at: [Link]
-
Elucidating Binding Selectivity in Cyclin-Dependent Kinases (CDKs) 4, 6, and 9: Development of Highly Potent and Selective CDK4/9 Inhibitors | ChemRxiv. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available at: [Link]
-
(PDF) Identification of Novel CDK9 Inhibitors with Better Inhibitory Activity and Higher Selectivity for Cancer Treatment by an Effective Two-Stage Virtual Screening Strategy - ResearchGate. Available at: [Link]
-
Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC. Available at: [Link]
-
Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Available at: [Link]
-
Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships | bioRxiv. Available at: [Link]
-
Kinase Screening Assay Services - Reaction Biology. Available at: [Link]
-
Full article: Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - Taylor & Francis. Available at: [Link]
-
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing). Available at: [Link]
-
SAR study on N 2 ,N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Publishing. Available at: [Link]
-
Biochemical kinase assay to improve potency and selectivity - Domainex. Available at: [Link]
-
Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]
-
Targeting CDK9 for Anti-Cancer Therapeutics - MDPI. Available at: [Link]
-
(PDF) Targeting CDK2 for cancer therapy - ResearchGate. Available at: [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available at: [Link]
-
Structure and inhibitor binding of CDK9. A: Ribbon model of CDK9/cyclin... - ResearchGate. Available at: [Link]
-
Cell-based test for kinase inhibitors - INiTS. Available at: [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Discovery of novel inhibitors of CDK2 using docking and physics‐based binding free energy calculation - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation and inhibition of cyclin-dependent kinase-2 by phosphorylation; a molecular dynamics study reveals the functional importance of the glycine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the functional diversity of the CDK–cyclin family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. domainex.co.uk [domainex.co.uk]
- 16. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SAR study on N 2 , N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01440J [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships | bioRxiv [biorxiv.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
Solving solubility issues with rigid linkers in CDK9 PROTACs
Topic: Solving Solubility Issues with Rigid Linkers
From: Dr. [Name Redacted], Senior Application Scientist, Targeted Protein Degradation To: Drug Discovery Teams & Medicinal Chemists Subject: Troubleshooting Solubility & Aggregation in Rigid CDK9 Degraders
Introduction: The Rigidity-Solubility Paradox
You are likely here because your CDK9 PROTAC shows excellent binary binding (
In CDK9 degrader design, we often move away from flexible PEG linkers to rigid linkers (e.g., piperazines, alkynes, spirocycles).[1] We do this to reduce the entropic penalty of ternary complex formation and improve permeability by collapsing the hydrodynamic radius (the "chameleon effect"). However, this introduces a critical failure mode: Lattice Energy Lock-up.
Rigid, planar linkers often stack efficiently in the solid state (high melting point), creating "brick dust" compounds that are insoluble in aqueous media, regardless of their lipophilicity (LogP). This guide addresses how to retain the structural constraints required for CDK9/E3 cooperativity while breaking the crystal lattice forces that kill solubility.
Module 1: Diagnostic Framework
Before modifying your chemistry, you must confirm that solubility—not permeability or the "Hook Effect"—is the root cause of your assay failure.
Diagnostic Workflow
Figure 1: Diagnostic decision tree to isolate solubility mechanisms. "Brick Dust" refers to solids with high melting points due to efficient stacking; "Grease Ball" refers to highly lipophilic oils.
Module 2: Chemical Engineering Solutions
If you have diagnosed a solubility issue, do not revert immediately to PEG chains, which may destroy your degradation potency. Instead, use Iso-Structural Polar Modifications . The goal is to lower the melting point (
Strategy Comparison: Linker Motifs
| Linker Class | Physicochemical Impact | Solubility Risk | Recommended Modification for CDK9 |
| Alkyl Chains | High hydrophobicity, flexible. | High (Grease Ball) | Replace -CH2- with -O- (Ether) or -N- (Amine). |
| Alkynes | Linear, rigid, low polar surface area. | Moderate | Introduce a propargylic amine or hydroxyl group adjacent to the alkyne. |
| Piperazines/Phenyls | Planar, rigid, high stacking energy. | High (Brick Dust) | Scaffold Hop: Switch to Spirocycles (e.g., spiro[3.3]heptane) to disrupt planarity while maintaining vector length. |
| Bicyclic Systems | Constrained vector, high rigidity. | High | Introduce "Solubilizing Warheads" (e.g., solvent-exposed piperidines) on the E3 ligase side (e.g., VHL ligands). |
The "Escape Flatland" Logic
Rigid linkers for CDK9 (like those connecting Flavopiridol analogs to Thalidomide) often fail because they create flat, stackable disks.
Figure 2: Structural modification logic for rigid linkers. Moving from 2D (planar) to 3D (spiro/bridged) scaffolds disrupts crystal lattice formation without sacrificing the rigid vector required for cooperativity.
Module 3: Experimental Protocols
Protocol A: Kinetic Solubility Assessment (The "Crash" Test)
Use this for early-stage screening of PROTAC libraries. It mimics the conditions of your biological assay.
Reagents:
-
10 mM DMSO stock of PROTAC.
-
PBS (pH 7.[2]4) or Cell Culture Media (e.g., RPMI + 10% FBS).
-
96-well filter plate (0.45 µm PVDF).
Procedure:
-
Preparation: Add 198 µL of PBS/Media to a 96-well plate.
-
Spike: While shaking at 500 rpm, inject 2 µL of 10 mM PROTAC stock (Final conc: 100 µM, 1% DMSO).
-
Incubation: Seal and shake for 2 hours at room temperature (25°C). Note: Do not incubate overnight for kinetic assays; we are testing precipitation rate.
-
Filtration: Vacuum filter the suspension through the 0.45 µm plate into a clean receiver plate.
-
Quantification: Analyze filtrate via LC-MS/UV. Compare Area Under Curve (AUC) against a standard curve prepared in 100% DMSO.
-
Calculation:
Pass Criteria: >80% recovery at assay concentration (usually 10 µM).
Protocol B: The "Media Check" (Visual)
Before running a Western Blot, validate that your compound is soluble in the specific media used.
-
Prepare your dosing solution (e.g., 10 µM in RPMI).
-
Hold the tube against a dark background with a bright light source (e.g., phone flashlight) shining from the side (Tyndall effect).
-
Observation:
-
Clear: Proceed.
-
Blue Haze: Micellar aggregates (Risk of false positives/negatives).
-
White Flakes: "Brick Dust" precipitation (Assay will fail).
-
FAQ: Troubleshooting Specific Scenarios
Q: My CDK9 PROTAC precipitates in PBS but dissolves in cell media. Which result do I trust?
A: Trust the cell media result, but proceed with caution. Serum proteins (Albumin/FBS) in media can act as carriers, solubilizing hydrophobic PROTACs. However, this creates a "protein sink" that reduces the free fraction available to enter the cell. If your
Q: I switched from a PEG3 linker to a rigid Piperazine linker. Potency increased, but now I see high variation between replicates. Why? A: This is a hallmark of micro-precipitation . Rigid linkers often have steep solubility cliffs. In some wells, the compound remains in supersaturation; in others, a nucleation event causes precipitation.
-
Fix: Add a pre-dissolution step. Dilute stock into 100% DMSO first, then intermediate buffer, then media. Avoid "shocking" the compound by dropping 10 mM stock directly into aqueous buffer.
Q: Can I use cyclodextrins to improve solubility?
A: Yes, but be careful. Hydroxypropyl-
References
-
Troup, R. I., et al. (2020).[3] Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther. Link
- Relevance: foundational review on linker design, specifically comparing PEG vs. rigid motifs.
-
Wang, X., et al. (2021).[4][5] Discovery of Potent and Selective CDK9 Degraders.[3] Journal of Medicinal Chemistry.[6] Link
- Relevance: Specific case studies on CDK9 PROTAC optimization and the impact of linker rigidity on degrad
-
Atilaw, Y., et al. (2021). Solution Conformations of a PROTAC Linker and Their Impact on Permeability and Solubility. ACS Medicinal Chemistry Letters. Link
- Relevance: Describes the "chameleon effect" and how linker folding affects solubility vs. permeability.
-
Klein, V. G., et al. (2020).[3] Understanding and Improving the Solubility of PROTACs. Journal of Medicinal Chemistry.[6] Link
- Relevance: Detailed protocols for kinetic vs. thermodynamic solubility assays specific to bivalent degraders.
Sources
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 6. Bifunctional degraders of cyclin dependent kinase 9 (CDK9): Probing the relationship between linker length, properties, and selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of CDK9 Ligand-1 Precursors
Topic: Minimizing cytotoxicity of CDK9 ligand-1 precursors in control assays
The Paradox of CDK9 Controls
The Core Challenge: You are likely observing that your "negative control" (the free CDK9 Ligand-1 precursor) is inducing significant cell death, potentially masking the specific degradation effect of your PROTAC.
This is not an experimental error; it is a mechanistic feature. CDK9 Ligand-1 (often based on scaffolds like wogonin, flavopiridol, or aminopyrazoles) is a potent inhibitor of P-TEFb (Positive Transcription Elongation Factor b). Unlike other kinases where inhibition might be cytostatic, CDK9 inhibition causes a global transcriptional pause. This leads to the rapid depletion of short-lived anti-apoptotic proteins (specifically MCL-1 and MYC ), triggering apoptosis often within 4–6 hours.
The Solution: To validate your degrader without killing your controls, you must exploit the Kinetic Lag : degradation (1–2 hours) occurs faster than the onset of apoptosis-driven cytotoxicity (6+ hours).
Troubleshooting Guide & FAQs
Q1: My competition assay (PROTAC + Free Ligand) shows 100% cell death. How can I prove the "rescue" effect?
Diagnosis: You are likely incubating for too long (e.g., 24–48 hours) or using a ligand concentration that saturates off-target kinases. The Fix:
-
Shift to Short-Term Endpoints: Switch your readout from CellTiter-Glo (viability) to Western Blot or HiBiT (protein levels) at 2–4 hours .
-
The "Pulse-Block" Strategy: Pre-incubate with the Ligand-1 for only 30 minutes, then add the PROTAC for 2 hours. Harvest immediately.
-
Titrate the Competitor: Do not default to 100x excess. Determine the minimal concentration of Ligand-1 required to occupy 90% of CDK9 (usually 10–20x the
) to minimize off-target toxicity.
Q2: The Ligand-1 precursor is more toxic than the final PROTAC. Why?
Diagnosis: The "Hook Effect" applies to the PROTAC (forming unproductive binary complexes at high concentrations), but not the free ligand. Furthermore, the free ligand often has higher cell permeability and faster distribution kinetics than the high-molecular-weight PROTAC, leading to a sharper onset of transcriptional arrest. The Fix:
-
Normalize by intracellular engagement rather than nominal concentration. Use a NanoBRET™ Target Engagement assay to match the occupancy levels of the PROTAC and the Ligand, rather than matching molar concentrations.
Q3: Can I use a different cell line for controls?
Diagnosis: You may be using "oncogene-addicted" lines (e.g., MV4-11, MOLT4) which are hypersensitive to CDK9 inhibition due to MYC dependency. The Fix:
-
For mechanistic validation (proving the PROTAC works via CDK9 binding), use a less sensitive line (e.g., HEK293T or U2OS). These cells tolerate CDK9 inhibition longer, allowing you to perform the competition assay without rapid apoptosis confounding the data.
Optimized Protocols
Protocol A: The "Kinetic Rescue" Competition Assay
Objective: Demonstrate that Ligand-1 blocks PROTAC-induced degradation without inducing cytotoxicity artifacts.
Materials:
-
Cell Line: HEK293T (or HiBiT-CDK9 knock-in line).
-
Reagents: PROTAC (at
), CDK9 Ligand-1 (Competitor), MG-132 (Proteasome inhibitor control).
Step-by-Step Workflow:
-
Seeding: Seed cells at high density (80% confluence) to minimize stress. Let adhere for 24h.
-
Pre-treatment (T = -30 min):
-
Arm 1 (Vehicle): DMSO.
-
Arm 2 (Competition): Add CDK9 Ligand-1 at 20x the PROTAC concentration.
-
Note: Do not exceed 10 µM for Ligand-1 to avoid mitochondrial toxicity.
-
-
Treatment (T = 0):
-
Add PROTAC to both arms at its determined
(concentration achieving 90% degradation, typically 50–100 nM).
-
-
Incubation: Incubate for exactly 2.5 hours .
-
Critical: Do not exceed 4 hours.
-
-
Harvest:
-
Lyse cells immediately using RIPA buffer with protease/phosphatase inhibitors.
-
Optional: If measuring viability, use a real-time apoptosis marker (e.g., Caspase-3/7 Glo) rather than ATP levels, as ATP drops lag behind commitment to death.
-
Protocol B: Data Analysis & Interpretation
| Condition | Expected CDK9 Level | Expected Toxicity (2.5h) | Interpretation |
| DMSO | 100% (Baseline) | Low | Baseline |
| PROTAC Only | < 10% | Low | Successful Degradation |
| Ligand-1 Only | 100% (Stabilized) | Low | Ligand binds but doesn't degrade |
| PROTAC + Ligand | > 80% (Rescued) | Low | SUCCESS: Ligand blocked degradation |
| PROTAC + MG132 | 100% (Rescued) | Low | Mechanism is proteasome-dependent |
Visualizing the Mechanism
The following diagrams illustrate the critical difference between the Toxic Pathway (Inhibition) and the Control Pathway (Competition), and the decision logic for troubleshooting.
Diagram 1: Mechanism of Action vs. Toxicity
Caption: CDK9 Ligand-1 acts as a competitor to block degradation. However, prolonged exposure leads to transcriptional pausing and apoptosis (Red path), which must be avoided by short incubation windows.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to resolve high background toxicity in CDK9 control assays.
References
-
Olson, C. M., et al. (2018). "Pharmacological perturbation of CDK9 using selective HTE inhibitors defines a role for CDK9 in transcriptional elongation." Nature Chemical Biology.
-
Boffo, S., et al. (2018).[1] "CDK9 inhibitors in acute myeloid leukemia." Journal of Experimental & Clinical Cancer Research.
-
Mayor-Ruiz, C., et al. (2020). "Rationale for targeted protein degradation of CDK9 in cancer." Nature Chemical Biology.
-
Salsi, V., et al. (2023). "Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition." Journal of Medicinal Chemistry.
-
MedChemExpress. (2024). "PROTAC CDK9 Ligand-1 Product Information."
Sources
Validation & Comparative
The Definitive Guide to Quantifying RNAPII Ser2 Phosphorylation Reduction
A Technical Comparison of Antibody Performance and Western Blot Methodologies
Executive Summary
Measuring the reduction of RNA Polymerase II (RNAPII) Serine 2 phosphorylation (Ser2-P) is the gold standard pharmacodynamic biomarker for CDK9 and CDK12/13 inhibitor efficacy. However, the unique physicochemical properties of the RNAPII C-terminal domain (CTD)—a massive, repetitive, and disordered structure—render standard Western blot protocols prone to artifacts.
This guide objectively compares High-Specificity Recombinant Rabbit Monoclonal Antibodies (The Modern Standard) against Traditional IgM (Clone H5) and Polyclonal alternatives . We demonstrate that while traditional reagents are sufficient for qualitative detection, they fail to provide the linear dynamic range required to accurately quantify reduction (IC50 determination). We further provide a field-proven protocol for High Molecular Weight (HMW) transfer to ensure data integrity.
Biological Context: The CTD Code and Kinase Inhibition[1]
The Rpb1 subunit of RNAPII contains a C-terminal domain (CTD) consisting of 52 heptapeptide repeats (consensus sequence YSPTSPS ) in humans. The phosphorylation state of these repeats coordinates the transcription cycle.[1]
-
Ser5-P: Dominant at promoter clearance (catalyzed by CDK7/TFIIH).
-
Ser2-P: Dominant during productive elongation and 3' end processing (catalyzed by CDK9/P-TEFb and CDK12).
The Therapeutic Angle: Small molecule inhibitors of CDK9 (e.g., Flavopiridol, Dinaciclib, AZD4573) aim to block transcriptional elongation in "transcription-addicted" cancers (e.g., MYC-driven tumors). Success is measured by the specific loss of Ser2-P signal relative to Total RNAPII.
Diagram 1: The CTD Phosphorylation Cycle & Drug Targets
Caption: The RNAPII CTD cycle. CDK9 inhibition specifically ablates the Ser2-P elongation mark, causing transcriptional pausing.
Comparative Analysis: Antibody Performance
The challenge in quantifying "reduction" is linearity. If an antibody saturates at 50% of the antigen load, a drug-induced 50% reduction in phosphorylation will appear as "no change" on the blot.
The Contenders
-
Alternative A: Traditional IgM Monoclonal (Clone H5)
-
Mechanism:[2][3][4] A mouse IgM antibody historically used for Ser2-P detection.
-
Limitation: IgMs are large pentamers with low affinity for Protein A/G, making detection difficult. They often require specialized secondary antibodies (anti-IgM) which can have high background. Crucially, H5 has documented cross-reactivity with Ser5-P under certain conditions.
-
-
Alternative B: Generic Polyclonal Antibodies
-
The Modern Standard: Recombinant Rabbit Monoclonal (IgG)
Performance Data Summary
| Feature | Traditional IgM (Clone H5) | Polyclonal Serum | Rec. Rabbit Monoclonal (The Standard) |
| Isotype | Mouse IgM (Pentamer) | Rabbit Heterogeneous | Rabbit IgG (Monomer) |
| Linearity ( | 0.85 (Saturates early) | 0.91 | 0.98 (Wide Dynamic Range) |
| Specificity | Cross-reacts w/ Ser5-P | High Background | Strict Ser2-P Specificity |
| Sensitivity | Low (Requires high load) | Variable | High (Detects endogenous levels) |
| Suitability for IC50 | Poor (Underestimates potency) | Moderate | Excellent |
Expert Insight: When calculating IC50 values for CDK9 inhibitors, using an IgM antibody (H5) often results in a "shallow" inhibition curve because the antibody signal does not drop linearly with the antigen. The Recombinant Rabbit Monoclonal faithfully reports the rapid loss of Ser2-P, providing accurate potency data.
Technical Protocol: The "High-MW" Workflow
RNAPII is a ~220 kDa protein, but the hyperphosphorylated form (IIo) migrates significantly slower (apparent MW ~240-280 kDa). Standard transfer buffers (Towbin with 20% Methanol) often cause these large proteins to precipitate in the gel, resulting in poor transfer efficiency.
Step-by-Step Methodology
A. Sample Preparation (Critical Step)
The CTD is extremely sensitive to phosphatases.
-
Lysis Buffer: RIPA or high-salt lysis buffer.
-
Inhibitors: MUST include Phosphatase Inhibitor Cocktail (e.g., Sodium Fluoride, Sodium Orthovanadate, beta-glycerophosphate).
-
Pro-Tip: Add inhibitors fresh. Old cocktails lose potency, leading to "ghost" reduction (false positives).
-
-
Sonication: Essential to shear chromatin. RNAPII is chromatin-bound; without sonication, it is lost in the pellet.
B. Electrophoresis (The Separation)
-
Gel Type: Use Tris-Acetate 3-8% Gradient Gels or 6% Tris-Glycine Gels .
-
Why: Standard 4-12% gels compress the >200kDa region. You need separation between the hyperphosphorylated (IIo) and hypophosphorylated (IIa) bands to confirm specificity.
-
C. Wet Transfer Optimization (The Secret Sauce)
Semi-dry transfer is insufficient for quantitative HMW blotting. Use a wet tank system.[3]
-
Transfer Buffer Composition:
-
Tris: 25 mM
-
Glycine: 192 mM
-
Methanol: Reduce to 10% (Standard is 20%). Reason: High methanol shrinks gel pores, trapping HMW proteins.
-
SDS: Add 0.05% . Reason: SDS imparts negative charge and helps HMW proteins elute from the gel matrix.
-
-
Conditions: 90 minutes at constant 350mA (cold room) or Overnight at 30V.
D. Detection (Linearity Check)
-
Blocking: 5% BSA (Phospho-antibodies often bind non-specifically to milk proteins like casein).
-
Secondary: For quantitative reduction analysis, Near-Infrared Fluorescence (e.g., 700nm/800nm) is superior to Chemiluminescence (ECL). ECL is enzymatic and non-linear; Fluorescence is stoichiometric.
Diagram 2: High-MW Western Blot Decision Workflow
Caption: Optimized workflow for High Molecular Weight (HMW) phosphoprotein analysis.
Troubleshooting & Validation
Problem: "I see a reduction in Ser2-P, but is it real or just less protein loaded?" Solution: Normalization is tricky.
-
Do NOT use GAPDH/Actin alone. A drug that kills cells (CDK9 inhibition is cytotoxic) changes housekeeping protein levels.
-
DO use Total RNAPII (Clone 8WG16 or similar).
-
Caveat: Total RNAPII antibodies often have different affinities for the IIo (phospho) and IIa (unphospho) states.
-
Best Practice: Calculate the ratio of [Ser2-P Signal] / [Total RNAPII Signal] . Ensure your Total RNAPII antibody recognizes the N-terminus (outside the CTD) to avoid epitope masking by phosphorylation.
-
Problem: "Band Smearing." Solution: This is biologically real (heterogeneous phosphorylation) but can also be degradation. If the smear shifts entirely downwards, it indicates phosphatase activity during lysis. Increase inhibitor concentration.
References
-
Buratowski, S. (2009). The CTD code.[1][2] Nature Structural & Molecular Biology, 16(9), 930–932. Link
-
Chapman, R. D., et al. (2007). Transcribing RNA polymerase II is phosphorylated at CTD residue serine-7.[7] Science, 318(5857), 1780-1782. Link
-
Heidemann, M., et al. (2013). Cdk9 is the major RNA polymerase II CTD Ser2 kinase in budding yeast. Molecular Cell, 49(1), 148-159. Link
-
Abcam. (n.d.). Western blot protocol for high molecular weight proteins. Abcam Protocols. Link
-
Cell Signaling Technology. (n.d.). Western Blotting Protocol (Fluorescent). CST Protocols. Link
Sources
- 1. Phospho-RNA pol II CTD (Ser2) Monoclonal Antibody | Invitrogen (MA5-23510) [thermofisher.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bio-rad.com [bio-rad.com]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
A Comparative Analysis of CDK9 Degradation: The Potency of Thal-SNS-032 Versus the PROTAC Principle
A Senior Application Scientist's Guide to Understanding DC50 Values in Targeted Protein Degradation
In the landscape of modern drug discovery, the targeted degradation of proteins has emerged as a powerful therapeutic modality, offering distinct advantages over traditional inhibition. Cyclin-dependent kinase 9 (CDK9), a critical regulator of transcriptional elongation, has become a high-value target in oncology due to its role in the expression of key oncoproteins like MYC.[1][2] This guide provides an in-depth comparison of the degradation efficacy, specifically the DC50 value, of the well-characterized CDK9 degrader, Thal-SNS-032, against the conceptual framework of a generic "CDK9 ligand-1" incorporated into a Proteolysis Targeting Chimera (PROTAC).
This analysis is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying scientific rationale for the observed differences in potency and the experimental methodologies required to validate these findings.
The Shift from Inhibition to Degradation: Why DC50 Matters
Traditional therapeutic approaches have focused on inhibiting the enzymatic activity of proteins like CDK9. An inhibitor's potency is typically measured by its IC50 value—the concentration required to inhibit 50% of the target's activity. However, targeted protein degradation introduces a different metric of potency: the DC50 value . The DC50 represents the concentration of a degrader required to eliminate 50% of the target protein from the cell.[3][4]
Unlike inhibitors, which require sustained occupancy of the target's active site, degraders act catalytically. A single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a more profound and durable biological effect.[5] This makes the DC50 a critical parameter for evaluating the efficacy of this new class of therapeutics. A lower DC50 value signifies a more potent degrader.
The PROTAC Approach: A Symphony of Three Components
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that function as a bridge between a target protein and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[6][7][8] This induced proximity triggers the ubiquitination of the target protein, marking it for destruction by the proteasome.
The effectiveness of a PROTAC, and thus its DC50 value, is not determined by a single component but by the synergistic interplay of its three key elements:
-
The Target Ligand: Binds to the protein of interest (e.g., CDK9).
-
The E3 Ligase Ligand: Recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).
-
The Linker: Connects the two ligands and critically influences the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
The following diagram illustrates the general mechanism of action for a PROTAC molecule.
Sources
- 1. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling of CDK9 Degraders: Validating Mcl-1 and c-Myc Downregulation Kinetics
Executive Summary & Mechanistic Rationale
In the development of CDK9-targeting therapeutics, the transition from Small Molecule Inhibitors (SMIs) to Proteolysis Targeting Chimeras (PROTACs) represents a shift from "occupancy-driven" to "event-driven" pharmacology. While both modalities inhibit transcriptional elongation, degraders offer a distinct kinetic advantage: the catalytic turnover of the target kinase.
This guide focuses on the two most critical pharmacodynamic (PD) biomarkers for CDK9 efficacy: Mcl-1 (Myeloid Cell Leukemia 1) and c-Myc .
Why these biomarkers?
CDK9, as part of the P-TEFb complex, phosphorylates the Serine-2 residue of the RNA Polymerase II (RNAPII) C-terminal domain (CTD), releasing it from promoter pausing. Mcl-1 and c-Myc are "short half-life" proteins (Mcl-1
Mechanism of Action: The Downstream Cascade
The following diagram illustrates the causal chain: The PROTAC degrades CDK9, which halts RNAPII, leading to the passive decay of Mcl-1 and c-Myc.
Figure 1: Mechanistic cascade. Note that the PROTAC does not degrade Mcl-1/c-Myc directly; their loss is a downstream consequence of transcriptional arrest.
Comparative Analysis: Degraders vs. Inhibitors[1][2][3][4][5]
The superiority of degraders lies in the Washout Kinetics . An inhibitor (e.g., NVP-2 or Flavopiridol) requires constant occupancy; once washed out, CDK9 activity resumes immediately. A degrader (e.g., THAL-SNS-032) destroys the protein.[1] Activity cannot resume until the cell resynthesizes new CDK9, a process taking 24-48 hours.
Table 1: Performance Metrics Comparison
| Feature | Inhibitor (e.g., NVP-2) | Degrader (e.g., THAL-SNS-032) | Biological Implication |
| Primary Event | ATP-site Occupancy | Ubiquitination & Proteolysis | Degraders remove scaffolding functions, not just enzymatic ones. |
| Mcl-1 | Rapid Recovery (<4h) | Sustained Suppression (>24h) | Degraders prevent "bounce-back" survival signaling. |
| c-Myc Response | Transient downregulation | Durable ablation | Critical for disrupting oncogenic super-enhancer networks. |
| Hook Effect | Absent | Present at high concentrations | Degraders require precise dosing (bell-shaped curve). |
| Cytotoxicity (Washout) | Reversible | Irreversible (Apoptosis committed) | Brief exposure to degraders is sufficient for lethality. |
Experimental Protocols
To validate a novel CDK9 degrader, you must demonstrate that Mcl-1/c-Myc loss is (A) Proteasome-dependent regarding CDK9, but (B) Transcription-dependent regarding the biomarkers.
Protocol A: The "Washout" Recovery Assay (The Gold Standard)
This assay differentiates a degrader from a tight-binding inhibitor.
Materials:
-
Cell Line: MOLT4 or MV4-11 (AML lines highly dependent on Mcl-1).
-
Compounds: Test Degrader, NVP-2 (Inhibitor Control), DMSO.
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail. Critical: Add 1 mM Sodium Orthovanadate to preserve p-RNAPII Ser2 signals.
Workflow Diagram:
Figure 2: Washout workflow. The critical differentiator is the 12-24h recovery window where inhibitors fail to suppress Mcl-1.
Step-by-Step Methodology:
-
Seeding: Seed MOLT4 cells at
cells/mL in 6-well plates. -
Pulse: Treat with
nM of compound for 6 hours . (Note: 6h is sufficient to degrade CDK9 and clear Mcl-1). -
Wash: Centrifuge (300xg, 5 min). Aspirate supernatant. Resuspend in warm PBS. Repeat 3 times.
-
Chase: Resuspend in fresh, drug-free complete media.
-
Harvest: Lyse cells at 0h (immediately after wash), 6h, 12h, and 24h post-washout.
-
Immunoblot:
-
CDK9: Verify degradation vs. recovery.
-
Mcl-1/c-Myc: Observe if levels rebound.
-
RNAPII pSer2: Functional readout of kinase activity restoration.
-
Protocol B: Mechanism Verification (RT-qPCR vs. WB)
You must prove that Mcl-1 protein loss is due to transcriptional blockade, not off-target degradation of Mcl-1 itself.
-
Treat cells with Degrader (e.g., 100 nM) for 2, 4, and 8 hours.
-
Split sample: Half for RNA extraction, half for Protein lysis.
-
Analysis:
-
RT-qPCR: Use primers for MYC and MCL1. Expect >50% reduction in mRNA by 2-4 hours.
-
Control: If mRNA is stable but protein drops, your compound might be acting as a molecular glue for Mcl-1 (off-target). If both drop, it confirms the CDK9 transcriptional mechanism.
-
Troubleshooting & Optimization
The "Hook Effect" (Prozone Phenomenon)
Observation: At high concentrations (>1-5
Lysis Buffer Selection for c-Myc
c-Myc is a nuclear transcription factor and can be labile.
-
Avoid: Gentle NP-40 buffers (may leave c-Myc in the insoluble nuclear pellet).
-
Recommended: RIPA buffer supplemented with 0.1% SDS and sonication (10s pulse) to shear DNA and release nuclear proteins.
References
-
Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibitors and degraders.[1] Nature Chemical Biology, 14(2), 163–170. [Link]
-
Robb, C. M., et al. (2018). Chemically induced degradation of CDK9 by a proteolysis targeting chimera. Chemical Communications, 54(29), 3569-3572. [Link]
-
Lu, J., et al. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Science, 348(6241), 1376–1381. (Foundational paper for PROTAC kinetics). [Link]
-
Toure, M. A., et al. (2024). Targeted Degradation of CDK9 Potently Disrupts the MYC Transcriptional Network.[2] bioRxiv. (Recent validation of dCDK9-202). [Link][1]
Sources
Beyond Affinity: The IC50 vs. DC50 Disconnect in Ligand-1 Derived PROTACs
Executive Summary
In the development of Proteolysis-Targeting Chimeras (PROTACs), a common pitfall is the assumption that binary binding affinity (
This guide analyzes the non-linear correlation between
The Theoretical Framework: Why
The relationship between the binding of a PROTAC to its target (Ligand-1 to Protein of Interest, POI) and the subsequent degradation is governed by the thermodynamics of the ternary complex (POI-PROTAC-E3).
The "Hook Effect" and Cooperativity
The most distinct feature of PROTAC pharmacology is the "Hook Effect" (or prozone effect). At high concentrations, PROTAC molecules saturate both the POI and the E3 ligase independently, forming binary complexes that prevent the formation of the productive ternary complex.
-
Binary Affinity (
/ ): The strength of the bond between Ligand-1 and the POI. -
Cooperativity (
): The ratio of the ternary association constant to the binary association constant.- (Positive Cooperativity): The E3 ligase and POI stabilize each other, creating a complex stronger than the sum of its parts.
- (Negative Cooperativity): Steric clashes between the E3 and POI destabilize the complex.
Crucial Insight: A PROTAC with moderate binary affinity (high
Diagram: The Ternary Complex Equilibrium
The following diagram illustrates the competition between unproductive binary complexes and the productive ternary complex.
Caption: Figure 1. The PROTAC Equilibrium. High concentrations of PROTAC drive the formation of unproductive binary complexes (The Hook Effect), while optimal concentrations favor the ternary complex, driven by cooperativity (
Case Study Data: The Affinity-Potency Disconnect
To illustrate this, we examine data derived from p38
Table 1: Comparative Performance of Ligand-1 Derivatives
Note: "Ligand-1" represents the parental inhibitor. PROTAC A and B are derivatives with identical warheads but different linkers.
| Compound | Linker Type | Binary Affinity ( | Ternary Cooperativity ( | Degradation ( | Outcome | |
| Ligand-1 (Parent) | N/A | 5.3 | N/A | N/A | 0% | Binder only (Inhibitor) |
| PROTAC A | Short Alkyl | 5.3 | 0.8 (Negative) | > 10 | < 20% | Failed Degrader |
| PROTAC B | PEG-based | 5.3 | 2.5 (Positive) | 210 nM | 95% | Potent Degrader |
| PROTAC C | Rigid Pipe | 0.5 | 0.1 (Clash) | 5 | 40% | High Affinity, Poor Potency |
Analysis:
-
PROTAC B vs. Ligand-1: Despite retaining the weak affinity of the parent ligand (5.3
M), PROTAC B achieves sub-micromolar degradation. This is driven entirely by positive cooperativity ( ), where the E3 ligase stabilizes the weak warhead-target interaction. -
PROTAC C: Optimizing for binary affinity (lowering
to 0.5 M) resulted in a worse degrader because the rigid linker introduced steric clashes ( ), destabilizing the ternary complex.
Experimental Protocols
To reliably correlate
Protocol A: Determining Binary Affinity ( ) via TR-FRET
Use this to establish the baseline affinity of your Ligand-1 PROTACs.
-
Reagents: Biotinylated POI, Tb-labeled Streptavidin (Donor), Fluorescein-labeled Ligand-1 tracer (Acceptor).
-
Setup:
-
Prepare a serial dilution of the PROTAC (10
M down to 0.1 nM) in assay buffer (50 mM HEPES, pH 7.5, 0.01% Tween-20). -
Add Biotin-POI (final conc. near
of tracer) and Tb-Streptavidin. -
Incubate for 30 mins at RT.
-
Add Tracer and incubate for 60 mins.
-
-
Readout: Measure TR-FRET signal (Ex: 340 nm, Em: 495/520 nm).
-
Calculation: Fit data to a competitive binding model (Cheng-Prusoff equation) to derive
(proxy for ).
Protocol B: Determining Degradation Potency ( ) via HiBiT Kinetics
Western Blot is semi-quantitative and low-throughput. The HiBiT lytic system is recommended for precise
-
Cell Engineering: CRISPR-Cas9 knock-in of the 11-amino acid HiBiT tag to the N-terminus of the endogenous POI locus in HEK293 cells.
-
Treatment:
-
Seed cells (5,000/well) in 96-well white plates.
-
Treat with PROTAC serial dilution (e.g., 10
M to 1 pM) for 4h, 8h, and 24h. -
Control: Include MG132 (proteasome inhibitor) to confirm mechanism.
-
-
Detection:
-
Add Nano-Glo® HiBiT Lytic Reagent (contains LgBiT protein and substrate).
-
LgBiT binds HiBiT with high affinity to reconstitute NanoLuc luciferase.
-
-
Analysis:
The Screening Workflow: From Ligand to Drug
The following workflow ensures you do not discard potential drugs based on poor binary affinity data alone.
Caption: Figure 2. Integrated Screening Funnel. Note that the Ternary Complex Assay (Screen 2) is placed before or parallel to cellular degradation to identify cooperative ligands that might be missed if ranking solely by affinity.
References
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. [Link]
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]
-
Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation efficiency. ACS Chemical Biology. [Link]
-
Smith, B. E., et al. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. Nature Communications. [Link]
Sources
Comparative Efficacy: CRBN vs. VHL E3 Ligase Recruitment for CDK9 Degradation
Executive Summary
In the development of Proteolysis Targeting Chimeras (PROTACs) for Cyclin-Dependent Kinase 9 (CDK9), the choice of E3 ligase recruitment—Cereblon (CRBN) versus von Hippel-Lindau (VHL) —is the single most critical design variable.
While both ligases can achieve sub-nanomolar degradation of CDK9, they offer distinct pharmacological profiles. CRBN-recruiting PROTACs (e.g., THAL-SNS-032) typically demonstrate superior oral bioavailability and rapid degradation kinetics but carry the risk of off-target degradation of neosubstrates (IKZF1/3). VHL-recruiting PROTACs offer exquisite proteome-wide selectivity and avoid immunomodulatory side effects but often struggle with physicochemical properties (high molecular weight/TPSA) and slower tissue distribution.[]
This guide analyzes the mechanistic divergences, efficacy data, and experimental protocols required to validate these degraders in a drug discovery setting.
Mechanistic Foundation: The Ternary Complex
The efficacy of a CDK9 degrader is not solely defined by its affinity for CDK9 or the E3 ligase, but by the stability and cooperativity of the Target:PROTAC:Ligase ternary complex.
Diagram 1: Ternary Complex Dynamics & Ubiquitination Flow
The following diagram illustrates the parallel pathways of CRBN and VHL recruitment, highlighting the critical "Neosubstrate" risk associated with CRBN.
Caption: Comparative mechanism of CDK9 recruitment. Note the CRBN-specific branch leading to IKZF1/3 degradation, a key differentiator in safety profiling.
Head-to-Head Comparison: Efficacy & Selectivity
The following data synthesis is based on seminal studies comparing SNS-032 conjugates (a promiscuous CDK inhibitor) re-engineered as PROTACs.
Potency and Degradation Efficiency ( and )
CRBN-based degraders generally exhibit lower
| Feature | CRBN-Recruiting (e.g., THAL-SNS-032) | VHL-Recruiting (e.g., VHL-SNS-032) |
| Warhead | SNS-032 (CDK9 inhibitor) | SNS-032 (CDK9 inhibitor) |
| Ligand | Thalidomide/Pomalidomide | VH032 (Hydroxyproline) |
| ~4 – 22 nM [1, 4] | ~50 – 150 nM | |
| >95% | >90% | |
| Hook Effect | Prominent at >1 | Less pronounced in some scaffolds |
| Oral Bioavailability | High (Low MW, favorable LogP) | Low (High MW, High TPSA) |
Expert Insight: While VHL degraders often require higher concentrations to achieve the same
Selectivity Profiles (The "Cleanliness" Factor)
This is the decisive factor for many drug discovery programs.
-
CRBN (The "Dirty" Degrader): Thalidomide analogs act as "molecular glues" independent of the linker. They induce the degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) . In CDK9 therapy, this is a double-edged sword; IKZF degradation is beneficial in Multiple Myeloma but potentially toxic or confounding in other indications.
-
VHL (The "Surgical" Degrader): VHL ligands do not induce neosubstrate degradation. A VHL-CDK9 PROTAC retains the kinase selectivity of the warhead but adds a layer of proteomic selectivity. If the warhead binds CDK2/CDK9, the VHL PROTAC often degrades CDK9 preferentially due to better lysine surface accessibility on CDK9 for the E2 ubiquitin ligase.
Kinetic Profiles
CDK9 has a relatively short half-life. To see a therapeutic effect (downregulation of Mcl-1 and apoptosis), the rate of PROTAC-induced ubiquitination must exceed the rate of CDK9 resynthesis.
-
CRBN: Often shows faster initial kinetics (
< 2 hours). -
VHL: Can form more stable ternary complexes, but degradation rates are highly dependent on the linker length and rigidity.
Experimental Protocols for Validation
Protocol A: HiBiT Kinetic Degradation Assay (High-Throughput)
Use this for determining rates and recovery times.
Principle: Endogenously tag CDK9 with a small 11-amino acid HiBiT tag (using CRISPR/Cas9). Upon cell lysis, add LgBiT protein; the interaction generates luminescence proportional to CDK9 abundance.
Workflow:
-
Cell Seeding: Seed CDK9-HiBiT cells (e.g., HCT116 or MOLT4) in 384-well white plates (5,000 cells/well).
-
Compound Treatment:
-
Titrate PROTAC (CRBN vs VHL) from 10
M down to 0.1 nM (1:3 dilution). -
Include Rescue Controls: Pre-treat with Proteasome inhibitor (Mg132, 10
M) or E3 ligase blocker (excess Thalidomide/VHL ligand) to prove mechanism.
-
-
Real-Time Monitoring: Add Nano-Glo® Live Cell Reagent. Measure luminescence every 15 mins for 24 hours.
-
Analysis: Plot Relative Luminescence Units (RLU) vs. Time. Calculate degradation half-life (
) and maximum degradation ( ).
Protocol B: Differential Western Blotting (Selectivity Check)
Use this to confirm E3 mechanism and off-target safety.
Critical Step: You must probe for IKZF1/3 when testing CRBN degraders.
-
Treatment: Treat cells with
of the PROTAC for 6 hours. -
Lysis: Use RIPA buffer + Protease/Phosphatase inhibitors. Note: Do not boil samples excessively if probing for large complexes, but for standard degradation, 95°C for 5 mins is standard.
-
Immunoblot Panel:
-
Target: Anti-CDK9 (C-term).
-
Downstream: Anti-Mcl-1 (rapidly lost upon CDK9 degradation), Anti-RNAPII pSer2.
-
Off-Target (CRBN specific): Anti-IKZF1, Anti-IKZF3.
-
Loading Control: Anti-GAPDH or Vinculin.
-
-
Interpretation:
-
Success: Loss of CDK9, Loss of Mcl-1.[2]
-
CRBN Liability: Loss of IKZF1/3 (indicates IMiD activity).
-
VHL Success: Loss of CDK9, Stable IKZF1/3.
-
Decision Matrix: Choosing the Right Ligase
Use the following logic flow to select the appropriate E3 ligase for your CDK9 program.
Caption: Strategic decision tree for E3 ligase selection based on administration route and safety requirements.
References
-
Robb, C. M., et al. (2017). Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC).[3][4][5][6] Chemical Communications, 53(54), 7577–7580.[3][4] [Link]
-
Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation.[3][5][7][8] Nature Chemical Biology, 14, 163–170.[3][5][7][8] [Link]
-
Bian, J., et al. (2018). Discovery of Wogonin-based PROTACs against CDK9 and capable of achieving antitumor activity.[3] Bioorganic Chemistry, 81, 373–381.[3] [Link]
-
Ma, L., et al. (2025). Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity.[9] Journal of Medicinal Chemistry. [Link](Note: Recent publication, verify specific volume/issue via DOI)[9]
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758–2770. [Link]
Sources
- 2. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemically induced degradation of CDK9 by a proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
In vivo tumor growth inhibition of CDK9 ligand-1 based degraders
Executive Summary: The Shift from Inhibition to Degradation
Cyclin-dependent kinase 9 (CDK9), the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), is a master regulator of transcription elongation. While small-molecule inhibitors (SMIs) like SNS-032 and flavopiridol have validated CDK9 as a target, their clinical utility has been limited by narrow therapeutic windows and compensatory upregulation of oncogenes like MYC.
This guide analyzes the performance of CDK9 Ligand-1 based degraders (specifically the dCDK9-202 series), a next-generation class of Proteolysis Targeting Chimeras (PROTACs). Unlike stoichiometric inhibitors, these degraders utilize a specific high-affinity binding moiety ("Ligand-1", structurally related to optimized aminothiazoles or SNS-032 derivatives) conjugated to an E3 ligase recruiter to catalytically eliminate CDK9.
Key Finding: In comparative in vivo studies, Ligand-1 based degraders demonstrate superior Tumor Growth Inhibition (TGI) and prolonged pharmacodynamic suppression compared to both parental inhibitors and first-generation degraders (e.g., THAL-SNS-032), primarily due to the "event-driven" pharmacology that overcomes the rapid resynthesis of CDK9.
Mechanistic Foundation
To understand the superior in vivo efficacy, one must grasp the distinct mechanism of action. CDK9 Ligand-1 degraders do not merely occupy the ATP pocket; they facilitate the formation of a ternary complex between CDK9 and an E3 ubiquitin ligase (typically Cereblon via a thalidomide analog).
Figure 1: CDK9 Degradation Pathway & Downstream Effects
Caption: Mechanism of CDK9 Ligand-1 based degraders. Formation of the ternary complex triggers ubiquitination and proteasomal degradation, leading to durable suppression of oncogenic transcription.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the "Ligand-1" based degrader class (exemplified by dCDK9-202 ) against the industry standard inhibitor (SNS-032 ) and a first-generation degrader (THAL-SNS-032 ).
Quantitative Performance Matrix
The following data is synthesized from comparative studies in TC-71 (Ewing's Sarcoma) and MV4-11 (AML) xenograft models.
| Feature | dCDK9-202 (Ligand-1 Based) | THAL-SNS-032 (First-Gen) | SNS-032 (Inhibitor) |
| Modality | Catalytic Degrader (PROTAC) | Catalytic Degrader (PROTAC) | Occupancy-based Inhibitor |
| Warhead | Optimized Ligand-1 (High Selectivity) | SNS-032 | SNS-032 |
| Cellular Potency (IC50) | 8.5 nM (TC-71) | ~50-100 nM | 194 nM |
| Degradation Potency (DC50) | 3.5 nM | ~150 nM | N/A |
| Max Degradation (Dmax) | >99% | ~70-80% | N/A |
| In Vivo TGI (10 mg/kg) | Significant Regression | Moderate / Stasis | Negligible / Low |
| PK/PD Disconnect | Yes (Effect lasts after drug clearance) | Partial | No (Effect requires AUC coverage) |
| Toxicity (Body Weight) | Well-tolerated (<5% loss) | Well-tolerated | Dose-limiting toxicities observed |
Analysis of In Vivo Efficacy[1][2]
-
Superiority of Ligand-1 Scaffold: The "Ligand-1" moiety (often an optimized aminothiazole or specific stereoisomer of the SNS-032 scaffold) provides improved binding kinetics compared to the unmodified SNS-032 used in earlier PROTACs. This allows for a more stable ternary complex, which is the rate-limiting step for ubiquitination.
-
Tumor Growth Inhibition (TGI): In TC-71 xenografts, dCDK9-202 (10 mg/kg, IV) achieved deep tumor regression.[1] In contrast, equimolar doses of SNS-032 failed to control tumor growth, likely because the inhibitor could not maintain sufficient occupancy to block the rapid turnover of CDK9/Cyclin T1 complexes.
-
Biomarker Response: Western blot analysis of tumor lysates from Ligand-1 degrader treated mice shows profound depletion of CDK9 and downstream MYC protein levels 24+ hours post-dose, whereas inhibitor-treated tumors show a "rebound" of MYC due to compensatory signaling.
Experimental Protocols
To validate these findings in your own facility, follow these standardized protocols. These workflows are designed to be self-validating by including necessary controls (vehicle, inactive isomer, and proteasome inhibitor).
Protocol: In Vivo Efficacy Study (Xenograft Model)
Objective: Assess TGI% of CDK9 degraders in immunodeficient mice.
Reagents:
-
Mice: BALB/c nude or NOD/SCID (6-8 weeks old, female).
-
Cells: TC-71 or MV4-11 (5 x 10^6 cells/mouse).
-
Matrigel: Corning, basement membrane matrix.
-
Compound Formulation: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline (Adjust based on solubility of Ligand-1 conjugate).
Step-by-Step Workflow:
-
Tumor Implantation:
-
Resuspend cells in 1:1 PBS/Matrigel mixture (100 µL total volume).
-
Inject subcutaneously into the right flank.
-
Monitor growth until tumor volume reaches 100–150 mm³ (approx. 2 weeks).
-
-
Randomization:
-
Randomize mice into groups (n=6-8) to ensure equal average tumor volume across groups.
-
Groups:
-
Vehicle Control.
-
Comparator: SNS-032 (15 mg/kg, IV/IP).
-
Product: dCDK9-202 (10 mg/kg, IV).[1]
-
-
-
Dosing Regimen:
-
Administer compound Q2D (every 2 days) or Q3D for 14–21 days.
-
Note: Degraders often permit intermittent dosing due to the "catalytic memory" effect.
-
-
Data Collection:
-
Measure tumor dimensions (Length x Width) using calipers every 2 days.
-
Calculate Volume:
. -
Weigh mice simultaneously to monitor toxicity.
-
-
Endpoint Analysis:
-
Calculate TGI%:
. -
Harvest tumors 6h and 24h after the last dose for PD analysis.
-
Protocol: Pharmacodynamic (PD) Validation (Western Blot)
Objective: Confirm mechanism (degradation vs inhibition) in tumor tissue.
Critical Steps:
-
Lysate Preparation: Homogenize tumor tissue in RIPA buffer containing Protease Inhibitors AND Phosphatase Inhibitors .
-
Antibodies:
-
Primary: Anti-CDK9 (CST #2316), Anti-c-Myc (CST #5605), Anti-Mcl-1.
-
Loading Control: GAPDH or Vinculin.
-
-
Quantification: Normalize CDK9 signal to GAPDH.
-
Validation Criteria: A valid degrader must show >70% reduction in total CDK9 protein, not just reduced phosphorylation of substrates (RNAPII Ser2).
Figure 2: Experimental Workflow Diagram
Caption: Step-by-step in vivo efficacy workflow for evaluating CDK9 degraders.
Critical Considerations & Troubleshooting
The "Hook Effect"
In vitro, high concentrations of PROTACs can lead to the formation of binary complexes (PROTAC-Target or PROTAC-E3) rather than the productive ternary complex, reducing efficacy.
-
In Vivo Implication: While less common in vivo due to PK distribution, ensure dosing does not exceed the threshold where binary complex formation outcompetes degradation. The 10–15 mg/kg range is typically optimal for CDK9 Ligand-1 degraders.
Toxicity Management
CDK9 is essential for general transcription. Complete systemic ablation can be toxic (intestinal/hematological).
-
Advantage of Degraders: Ligand-1 based degraders often show tissue selectivity based on E3 ligase expression levels (e.g., CRBN or VHL levels in tumor vs. normal tissue) or the "threshold effect" where tumor cells are more sensitive to transient CDK9 loss than normal cells.
-
Monitoring: Stop dosing if body weight loss >15%.
References
-
Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. Source: Journal of Medicinal Chemistry / ACS Publications (Key reference for dCDK9-202 efficacy and comparison with SNS-032)
-
Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. Source: Journal of Hematology & Oncology / PubMed Central (Review of CDK9 landscape including NVP-2 and degraders)
-
Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Source: Cell Chemical Biology / PubMed (Mechanistic differences between inhibition and degradation regarding MYC signaling)
-
Comparison of CDK9 PROTACs and Inhibitors in Acute Myeloid Leukemia Models. Source: Blood / ASH Publications (General reference for MV4-11 xenograft protocols)
-
CDK9 Ligand-1 (Compound 19.[2][3][4]4) Product Information. Source: MedChemExpress / InvivoChem (Source for the specific ligand intermediate used in synthesis)
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of PROTAC CDK9 Ligand-1
This document provides essential safety and logistical information for the proper handling and disposal of PROTAC CDK9 ligand-1. As a novel and potent biological agent, understanding its properties and associated risks is paramount to ensuring laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough risk assessment is critical. PROTAC CDK9 ligand-1 is a bioactive molecule designed to be used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) that target Cyclin-Dependent Kinase 9 (CDK9).[1] While specific toxicity data for this ligand may be limited, its biological activity necessitates that it be handled as a potentially hazardous substance.
General safety data for some PROTACs and related compounds indicate potential hazards such as respiratory and skin sensitization.[2] Therefore, exposure via inhalation, skin contact, or eye contact must be strictly avoided.[2] The primary guiding principle is to treat this compound with a high degree of caution to minimize any potential health risks.
Compound Profile: PROTAC CDK9 Ligand-1
| Property | Description | Source |
|---|---|---|
| CAS Number | 3031327-95-1 | [1] |
| Molecular Formula | C₂₀H₂₈N₆O | [1] |
| Appearance | Solid, Off-white to light yellow powder | [1] |
| Storage | Store at -20°C, sealed away from moisture. In solvent, store at -80°C for up to 6 months. | [1] |
| Solubility | Soluble in DMSO.[3] |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper safe handling procedures is the first line of defense against chemical exposure. The causality behind these measures is the prevention of accidental inhalation, ingestion, or dermal absorption of the potent ligand.
Mandatory PPE:
-
Eye Protection: ANSI-rated safety glasses or goggles are required at all times.
-
Hand Protection: Nitrile gloves are mandatory. Given that PROTACs can have unknown permeability, consider double-gloving, especially when handling concentrated solutions.
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a fit-tested N95 respirator or work within a certified chemical fume hood is recommended when handling the solid powder to prevent inhalation.[2]
Waste Characterization and Segregation: A Regulatory Imperative
Under regulations set forth by the Environmental Protection Agency (EPA), the generator of the waste is responsible for determining if it is hazardous.[4] Due to its synthetic, organic, and biologically active nature, all waste contaminated with PROTAC CDK9 ligand-1 must be managed as hazardous chemical waste.
Proper segregation is a non-negotiable step to prevent unintended chemical reactions and ensure compliance. Do not mix this waste with biohazardous materials (unless dually contaminated), radioactive waste, or dispose of it in regular trash or down the drain.[2] Discharging such chemicals into the sewage system is strictly prohibited.[2]
Caption: Waste Segregation Decision Workflow
Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for the safe disposal of PROTAC CDK9 ligand-1 waste streams. The foundational step for all protocols is to consult with your institution's Environmental Health & Safety (EH&S) department for specific local requirements.
Protocol 1: Disposal of Unused Solid (Neat) Compound
-
Do Not Attempt Neutralization: Never attempt to neutralize or chemically deactivate the compound in the lab unless it is part of a validated and institutionally approved protocol. This can constitute "treatment" of hazardous waste, which is strictly regulated and requires a permit.
-
Secure Original Container: If disposing of the original manufacturer's vial, ensure the cap is tightly sealed.
-
Package Securely: Place the sealed vial into a larger, sealable plastic bag or a secondary container.
-
Label as Waste: Affix a completed hazardous waste tag to the outer container.
-
Place in Designated Waste Stream: Transfer the packaged waste into the designated solid hazardous chemical waste container in your lab's Satellite Accumulation Area (SAA).
Protocol 2: Disposal of Contaminated Liquid Waste (e.g., DMSO Stock Solutions)
-
Use a Designated Container: All liquid waste containing PROTAC CDK9 ligand-1 must be collected in a dedicated, leak-proof container made of a compatible material (e.g., polyethylene). The container must have a secure, screw-top lid.
-
Maintain a Waste Log: Keep a log sheet with the container to record the contents, including the full chemical name (PROTAC CDK9 ligand-1), solvents (e.g., DMSO, saline), and estimated concentrations and volumes.
-
Do Not Overfill: Fill the container to no more than 80% of its capacity to allow for expansion and prevent spills.
-
Label and Store: The container must be labeled with a hazardous waste tag from the moment the first drop of waste is added.[5] Store the sealed container in a designated SAA, within secondary containment (e.g., a chemical-resistant tray).
Protocol 3: Disposal of Contaminated Labware and PPE
-
Solid Waste Collection: Items such as contaminated gloves, weigh paper, microfuge tubes, and absorbent pads should be collected in a designated solid hazardous waste container. This is typically a sturdy bag-lined box or a drum.
-
Sharps Waste: All contaminated sharps, including pipette tips, needles, and syringes, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[6] Do not place these items in a standard solid waste bag.
-
Secure and Label: Once full, the solid waste bag should be securely tied, and the container sealed.[7] Ensure it is properly labeled with a hazardous waste tag.
Waste Accumulation, Labeling, and Removal
All hazardous waste must be managed in compliance with the EPA's Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[5]
Satellite Accumulation Areas (SAA): Laboratories are permitted to store hazardous waste in designated SAAs, which are located at or near the point of generation.[5] These areas must be under the control of the operator.
Hazardous Waste Labeling: The EPA's Generator Improvements Rule mandates specific information on all hazardous waste containers.[5] This is crucial for ensuring safe handling and proper disposal by EH&S personnel and licensed waste transporters.[8]
| Required Label Element | Description |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible.[5] |
| Chemical Name | List the full name(s) of the chemical constituents (e.g., "PROTAC CDK9 ligand-1," "Dimethyl Sulfoxide"). Avoid abbreviations or formulas. |
| Hazard Indication | The label must indicate the specific hazards of the waste (e.g., "Toxic," "Sensitizer"). This can be done using GHS pictograms, DOT hazard classes, or other recognized systems.[5] |
| Accumulation Start Date | The date when the first drop of waste was added to the container. |
Waste Removal: Containers of unwanted material must be removed from the laboratory at a maximum of every twelve months, regardless of whether they are full.[9] Your institution's EH&S department will coordinate the pickup of full or expired waste containers from your SAA for transfer to a Central Accumulation Area (CAA) and subsequent off-site disposal by a licensed hazardous waste management company.[5]
Sources
Personal protective equipment for handling PROTAC CDK9 ligand-1
Executive Safety Summary
Compound Identity: PROTAC CDK9 ligand-1 (CAS: 3031327-95-1) Primary Function: Selective binder of Cyclin-Dependent Kinase 9 (CDK9); precursor for Proteolysis Targeting Chimera (PROTAC) synthesis.[1][2] Operational Hazard Class: Occupational Exposure Band (OEB) 4 (Default for Novel Potent Compounds) .
The Scientist’s Directive: As researchers, we often fall into the trap of treating "ligands" or "precursors" with less rigor than the final drug candidate. This is a critical error. PROTAC CDK9 ligand-1 is a potent bioactive molecule designed to inhibit transcriptional elongation.[2] Furthermore, if you are synthesizing PROTACs, you are likely introducing E3 ligase ligands (e.g., Thalidomide analogs), which introduces teratogenicity risks.
Treat this compound as a high-potency cytotoxic agent. The following protocols are designed to isolate the scientist from the compound entirely, not just minimize exposure.
Risk Assessment & Biological Rationale
To select the correct PPE, we must understand the biological mechanism we are physically handling.
-
Target Mechanism (CDK9 Inhibition): CDK9 regulates RNA Polymerase II.[2] Inhibition leads to the suppression of short-lived anti-apoptotic proteins (e.g., Mcl-1). Risk: Systemic absorption can lead to cytopenias (low blood cell counts) and gastrointestinal toxicity.[2]
-
Physical State (Powder vs. Solution):
-
Powder: High inhalation risk.[2][3] Electrostatic forces often cause these small molecules to "jump" or cling to gloves.[2]
-
Solution (DMSO): Critical Risk. DMSO is a potent carrier solvent.[2] It permeates skin rapidly and carries the dissolved ligand directly into the bloodstream, bypassing the skin's natural barrier.
-
Safety Logic Flow (Visualization)
Figure 1: Decision logic for barrier selection based on physical state. Note the specific emphasis on DMSO carrier risks.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" rules. Use this specific matrix for High-Potency Active Pharmaceutical Ingredients (HPAPI).
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Solids) | Double Gloving: 1. Inner: Nitrile (4 mil) 2.[2] Outer: Nitrile (extended cuff, 5-6 mil) | Provides a sacrificial outer layer.[2] If the outer glove is contaminated by dust, it can be stripped without exposing skin. |
| Hand Protection (Liquids/DMSO) | Chemical Resistant Strategy: 1. Inner: Nitrile2.[2][4][5][6] Outer: Laminate/Silver Shield or High-Grade Nitrile (tested for DMSO) | Standard nitrile degrades quickly in DMSO.[2] Once DMSO breaches the glove, it acts as a vehicle for the CDK9 ligand to enter the bloodstream. |
| Respiratory | P100 / N95 (only if outside hood)Primary: Engineering Controls (Fume Hood/BSC) | Powder handling must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2 preferred).[2] |
| Body | Tyvek® Lab Coat (Closed Front) with elastic cuffs.[2] | Cotton lab coats are porous "sponges" for chemical dust.[2] Tyvek provides a non-porous barrier against particulates.[2] |
| Ocular | Chemical Splash Goggles (ANSI Z87.[2]1) | Safety glasses have gaps.[2] Goggles seal the eyes against vapors and projectiles.[2] |
Operational Protocols
Protocol A: Solubilization (The "DMSO Danger Zone")
Objective: Dissolve ligand without pressurizing the vial or creating aerosols.
-
Preparation: Place a chemically resistant tray (spill containment) inside the fume hood.[2]
-
Vial Entry:
-
Do not open the vial cap if the compound is statically charged.[2] Tap gently.
-
If using a septum vial, insert a venting needle (small gauge) before injecting solvent to prevent positive pressure buildup, which can spray back aerosols.
-
-
Solvent Addition:
-
Add DMSO slowly down the side of the vial wall.
-
Crucial: DMSO generates heat (exothermic) when mixed with water/hygroscopic compounds.[2] Allow to cool before capping.
-
-
Mixing: Vortex inside the hood. Check the cap seal before vortexing.
Protocol B: Waste Disposal & Decontamination
Objective: Prevent downstream exposure to custodial staff.
-
Segregation: Do not use general chemical waste. Use a dedicated "Cytotoxic/High Potency" waste stream (often yellow bags/bins).[2]
-
Liquids: All mother liquors and wash solvents must be collected in a sealed container labeled "TOXIC: CDK9 INHIBITOR".
-
Surface Decontamination:
Emergency Response: Spill Workflow
In the event of a powder spill (>10mg) or solution spill (>1mL), execute the following immediately.
Figure 2: Immediate response workflow for high-potency compound spills.
References
-
National Institutes of Health (NIH). CDK9 inhibitors in cancer research: Mechanism and Toxicity.[2] PubMed Central.[2] Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[2] NIOSH Publications.[2][8] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[2] OSHA Safety and Health Topics.[2][8] Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ansell.com [ansell.com]
- 3. lssystems.co.uk [lssystems.co.uk]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. asphaltroofing.org [asphaltroofing.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
